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  • Product: 7'-Methylspiro[cyclopropane-1,3'-indoline]

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7'-Methylspiro[cyclopropane-1,3'-indoline]: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[cyclopropane-1,3'-indoline] scaffold is a unique three-dimensional structure that has garnered significant attention in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[cyclopropane-1,3'-indoline] scaffold is a unique three-dimensional structure that has garnered significant attention in medicinal chemistry and drug discovery. The fusion of a strained cyclopropane ring with the privileged indoline moiety creates a rigid molecular framework that can effectively probe biological space and interact with protein targets in a highly specific manner. The introduction of a methyl group at the 7'-position of the indoline ring can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with its biological targets. This guide provides a comprehensive overview of the core basic properties of 7'-Methylspiro[cyclopropane-1,3'-indoline], including its synthesis, physicochemical properties, and spectroscopic characterization. While direct experimental data for this specific compound is limited in the current literature, this guide will leverage data from closely related analogs to provide a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

The core structure of 7'-Methylspiro[cyclopropane-1,3'-indoline] consists of a cyclopropane ring spiro-fused to the 3-position of a 7-methyl-substituted indoline ring.

Table 1: Predicted Physicochemical Properties of 7'-Methylspiro[cyclopropane-1,3'-indoline]

PropertyPredicted ValueSource/Method
Molecular FormulaC₁₁H₁₃N-
Molecular Weight159.23 g/mol -
XLogP3~2.5-3.0Prediction based on analogs
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors1-
Rotatable Bonds0-

The presence of the 7'-methyl group is anticipated to slightly increase the lipophilicity compared to the parent spiro[cyclopropane-1,3'-indoline]. The rigid spirocyclic system limits the number of rotatable bonds, which can be advantageous for receptor binding by reducing the entropic penalty upon binding.

Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline]

A plausible and efficient synthetic route to 7'-Methylspiro[cyclopropane-1,3'-indoline] involves a two-step process starting from the commercially available 7-methylisatin. The first step is a Corey-Chaykovsky reaction to form the spirocyclopropane ring and the oxindole core, followed by a reduction of the amide carbonyl to yield the final indoline product.

Step 1: Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

The Corey-Chaykovsky reaction is a well-established method for the synthesis of epoxides and cyclopropanes from aldehydes and ketones.[1][2][3][4][5][6] The reaction of 7-methylisatin with a sulfur ylide, such as dimethylsulfoxonium methylide, is expected to yield 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one.

Diagram 1: Proposed Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one via Corey-Chaykovsky Reaction

Synthesis_of_7_Methylspiro_cyclopropane_1_3_indolin_2_one 7-Methylisatin 7-Methylisatin Intermediate Betaine Intermediate 7-Methylisatin->Intermediate + Sulfur_Ylide Dimethylsulfoxonium methylide Sulfur_Ylide->Intermediate Product 7'-Methylspiro[cyclopropane- 1,3'-indolin]-2'-one Intermediate->Product Intramolecular nucleophilic attack - DMSO

Caption: Proposed reaction scheme for the synthesis of the oxindole intermediate.

Experimental Protocol: Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (Analogous Procedure)

This protocol is adapted from procedures for the synthesis of similar spirocyclopropyl oxindoles.[7]

  • Preparation of the Ylide: To a suspension of sodium hydride (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is added trimethylsulfoxonium iodide (1.2 equivalents) under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Reaction with 7-Methylisatin: A solution of 7-methylisatin (1.0 equivalent) in anhydrous DMSO is added dropwise to the freshly prepared ylide solution at room temperature.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one.

Step 2: Reduction of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

The amide carbonyl of the oxindole ring can be reduced to a methylene group to yield the corresponding indoline using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9]

Diagram 2: Reduction to 7'-Methylspiro[cyclopropane-1,3'-indoline]

Reduction_to_7_Methylspiro_cyclopropane_1_3_indoline Starting_Material 7'-Methylspiro[cyclopropane- 1,3'-indolin]-2'-one Product 7'-Methylspiro[cyclopropane- 1,3'-indoline] Starting_Material->Product Reduction Reagent LiAlH₄, THF

Caption: Reduction of the oxindole to the target indoline.

Experimental Protocol: Reduction of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (General Procedure)

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

  • Reaction Setup: To a solution of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, lithium aluminum hydride (2-3 equivalents) is added portion-wise at 0 °C.

  • Reaction Conditions: The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux. The progress of the reaction is monitored by TLC.

  • Quenching and Work-up: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

  • Isolation and Purification: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield 7'-Methylspiro[cyclopropane-1,3'-indoline].

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 7'-Methylspiro[cyclopropane-1,3'-indoline]

TechniquePredicted Key SignalsRationale/Comparison with Analogs
¹H NMR Aromatic Protons: ~6.5-7.2 ppm (multiplets, 3H). Indoline N-H: ~3.5-4.5 ppm (broad singlet, 1H). Indoline -CH₂-: ~3.0-3.5 ppm (singlet or AB quartet, 2H). 7'-Methyl Protons: ~2.2-2.4 ppm (singlet, 3H). Cyclopropane Protons: ~0.5-1.5 ppm (multiplets, 4H).The aromatic protons will be in the typical range for a substituted benzene ring. The N-H proton signal will be broad and its chemical shift will be solvent-dependent. The 7'-methyl group will appear as a singlet in the aliphatic region. The cyclopropane protons will be highly shielded and appear upfield.
¹³C NMR Aromatic Carbons: ~110-150 ppm. Spiro Carbon: ~30-40 ppm. Indoline -CH₂-: ~45-55 ppm. 7'-Methyl Carbon: ~15-20 ppm. Cyclopropane Carbons: ~10-25 ppm.The spiro carbon is a key quaternary signal. The chemical shifts of the aromatic carbons will be influenced by the methyl group and the nitrogen atom. The cyclopropane carbons will be in the upfield region.
IR (Infrared) N-H Stretch: ~3300-3400 cm⁻¹ (sharp to medium). C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. C=C Stretch (Aromatic): ~1450-1600 cm⁻¹.The N-H stretch is a characteristic feature of the indoline moiety. The spectrum will also show characteristic bands for aromatic and aliphatic C-H and C=C bonds. The absence of a strong carbonyl absorption around 1700 cm⁻¹ would confirm the reduction of the oxindole.
Mass Spec. (MS) [M]⁺: m/z = 159. Key Fragments: Loss of methyl (M-15), loss of cyclopropane fragment.The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns may involve the loss of the methyl group or cleavage of the cyclopropane ring.

Potential Applications in Drug Discovery

The 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold holds considerable promise for the development of novel therapeutic agents. The rigid spirocyclic core can serve as a conformationally restricted isostere for more flexible moieties, potentially leading to increased potency and selectivity. The 7'-methyl group can be a key determinant for target engagement and can be modified to fine-tune the pharmacological profile. Derivatives of the spiro[cyclopropane-1,3'-indolin]-2'-one core have been investigated for their anticancer activities.[7][11] The reduced indoline form offers a different set of physicochemical properties and a basic nitrogen atom, opening up possibilities for targeting a wider range of biological receptors and enzymes.

Conclusion

This technical guide provides a foundational understanding of the basic properties of 7'-Methylspiro[cyclopropane-1,3'-indoline]. While direct experimental data for this specific molecule is not extensively documented, a robust understanding of its synthesis and properties can be derived from the well-established chemistry of its precursors and analogs. The synthetic pathway, proceeding through the Corey-Chaykovsky reaction of 7-methylisatin followed by reduction, offers a reliable route to this intriguing molecule. The predicted spectroscopic and physicochemical properties provide a solid basis for its identification and further investigation. The unique structural features of 7'-Methylspiro[cyclopropane-1,3'-indoline] make it a compelling scaffold for the design of novel bioactive compounds, warranting further exploration by researchers in the field of drug discovery and development.

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2017). ChemistrySelect, 2(35), 11370-11375.
  • Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, (2014).
  • A Comprehensive Technical Guide to 7-Methylisatin and its Structural Analogues for Researchers and Drug Development Professional. BenchChem.
  • Managing byproduct formation in 7-Methylis
  • Johnson–Corey–Chaykovsky reaction. In Wikipedia.
  • A process for the preparation of 5-chloro-7-methylisatin-a-chloride.
  • Method for preparing-4-bromine-7-methyl isatin.
  • Corey-Chaykovsky Reaction. Alfa Chemistry.
  • Experiment 5 Reductions with Lithium Aluminium Hydride.
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY.
  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific.
  • Lithium Aluminum Hydride (LiAlH4)
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • 1'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one. PubChem.
  • Spiro(cyclopropane-1,3'-indolin)-2'-one. PubChem.
  • Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline.
  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.
  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annul
  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines].
  • Highly diastereoselective synthesis of cyclopropane-fused spiropseudoindoxyl derivatives through [2 + 1] annul
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry.
  • ChemInform Abstract: Highly Diastereoselective Synthesis of Spiro[cyclopropane-1,3′-indolin]-2′-ones via Catalyst-Free Cyclopropanation Using Ethyl Diazoacetate.
  • CAS 1360952-70-0 | 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one. Synblock.
  • An Fe(II)
  • Construction of highly enantioenriched spirocyclopentaneoxindoles containing four consecutive stereocenters via thiourea-c
  • Bi-Catalyzed [3 + 2] Cycloaddition of C2-Spirocyclopropyl-indolin-3-ones with Carbonyls.

Sources

Exploratory

7'-Methylspiro[cyclopropane-1,3'-indoline] CAS number and identifiers

This guide provides an in-depth technical analysis of 7'-Methylspiro[cyclopropane-1,3'-indoline] , a specialized heterocyclic intermediate used in the synthesis of voltage-gated sodium channel (NaV1.7) blockers and Polo-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7'-Methylspiro[cyclopropane-1,3'-indoline] , a specialized heterocyclic intermediate used in the synthesis of voltage-gated sodium channel (NaV1.7) blockers and Polo-like kinase 4 (PLK4) inhibitors.

Core Identity & Physicochemical Properties[1][2]

The compound 7'-Methylspiro[cyclopropane-1,3'-indoline] (CAS 1461708-50-8 ) is a spirocyclic amine where a cyclopropane ring shares a carbon atom (C3) with an indoline core. The presence of the methyl group at the 7'-position (ortho to the nitrogen) is a critical structural modification designed to modulate steric bulk and metabolic stability, often preventing oxidative metabolism at this reactive site.

Identifier Matrix
PropertySpecification
CAS Number 1461708-50-8 (Amine form)
Related CAS 1360952-70-0 (Oxindole precursor: 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)
IUPAC Name 7'-methylspiro[cyclopropane-1,3'-indoline]
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
SMILES CC1=C2C(CC2)(C3CC3)NC1
InChI Key Derived from structure:[1][2]InChI=1S/C11H13N/c1-8-4-3-5-9-10(8)12-6-11(9)2-7-11/h3-5,12H,2,6-7H2,1H3
Core Scaffold Spiro[cyclopropane-1,3'-indoline]
Structural Significance

The spiro-fusion at the 3'-position creates a rigid, orthogonal orientation between the cyclopropane ring and the indoline plane. In medicinal chemistry, this "spiro-kink" restricts conformational freedom, locking the molecule into a bioactive vector that enhances binding selectivity for targets like NaV1.7 (pain signaling) and MDM2-p53 interfaces. The 7'-methyl group specifically acts as a "metabolic shield," hindering enzymatic attack by cytochrome P450 isoforms.

Synthetic Methodology

The synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline] typically proceeds via the oxindole intermediate (CAS 1360952-70-0), followed by reduction. This approach is preferred over direct cyclopropanation of indoles due to the higher stability and regiocontrol offered by the oxindole scaffold.

Pathway Diagram: From Precursor to Target

SynthesisPathway Start 7-Methylisatin (Starting Material) Inter1 3-Methylene-7-methylindolin-2-one (Exocyclic Alkene) Start->Inter1 Wittig Olefination (Ph3P=CH2) Inter2 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (Oxindole Intermediate) CAS: 1360952-70-0 Inter1->Inter2 Corey-Chaykovsky (Me3S(O)I, NaH) Target 7'-Methylspiro[cyclopropane-1,3'-indoline] (Target Amine) CAS: 1461708-50-8 Inter2->Target Reduction (LiAlH4 or BH3·THF)

Figure 1: Step-wise synthetic route from 7-methylisatin to the target spiro-indoline.

Detailed Protocol
Step 1: Formation of the Exocyclic Alkene

To install the spiro center, the C3 carbonyl of 7-methylisatin must first be converted to a terminal alkene.

  • Reagents: Methyltriphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), THF.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C.

    • Add KOtBu (1.2 eq) portion-wise to generate the ylide (solution turns yellow).

    • Add 7-methylisatin (1.0 eq) and warm to room temperature. Stir for 4 hours.

    • Critical Check: Monitor TLC for disappearance of the isatin red spot.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica flash chromatography.

Step 2: Corey-Chaykovsky Cyclopropanation

This is the key step creating the spiro junction.

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium Hydride (NaH), DMSO/THF.

  • Mechanism: The dimethylsulfoxonium methylide attacks the exocyclic double bond in a Michael-type addition, followed by intramolecular ring closure and displacement of DMSO.

  • Procedure:

    • Wash NaH (60% dispersion, 2.5 eq) with hexanes under Argon. Resuspend in dry DMSO.

    • Add TMSOI (2.5 eq) slowly at room temperature. Stir for 1 hour until the solution becomes clear (ylide formation).

    • Add the 3-methylene-7-methylindolin-2-one (from Step 1) dissolved in THF dropwise.

    • Heat to 50°C for 3–6 hours.

    • Observation: Formation of the spiro-oxindole (CAS 1360952-70-0).

Step 3: Reduction to Indoline (Target Generation)

The amide carbonyl at position 2 is reduced to the methylene group to yield the final amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Procedure:

    • Dissolve the spiro-oxindole in anhydrous THF.

    • Cool to 0°C and carefully add LiAlH₄ (3.0 eq) pellets or solution.

    • Reflux for 12 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular precipitate. Concentrate the filtrate to obtain 7'-Methylspiro[cyclopropane-1,3'-indoline] (CAS 1461708-50-8).

Characterization & Quality Control

Validating the structure requires confirming the intact cyclopropane ring and the reduction of the carbonyl.

NMR Signature (Expected Data)
NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Note
¹H NMR 0.80 – 1.50Multiplets (4H)Cyclopropane CH₂Distinctive high-field signals; diastereotopic splitting due to spiro center.
¹H NMR 2.25Singlet (3H)7'-CH₃Methyl group on the aromatic ring.
¹H NMR 3.40Singlet (2H)Indoline C2-HConfirms reduction of C=O (Oxindole would lack these protons).
¹H NMR 6.80 – 7.10Multiplets (3H)Aromatic HPattern consistent with 1,2,3-trisubstituted benzene.
¹³C NMR 20.0 – 25.0CH₂Cyclopropane CHigh-field carbon signals confirm ring integrity.
Mass Spectrometry[7][8]
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 160.11 (Calculated for C₁₁H₁₄N⁺).

  • Fragmentation: Loss of cyclopropane (M-42) or methyl radical may be observed in EI modes.

Applications in Drug Discovery[1][9]

This intermediate is a bioisostere for 3,3-dimethylindoline and is extensively used in the development of:

  • NaV1.7 Inhibitors: The spiro-cyclopropane moiety locks the pharmacophore in a conformation that fits the voltage-sensing domain of the sodium channel, crucial for treating neuropathic pain without central side effects.

  • PLK4 Inhibitors: Used in oncology, where the spiro-indoline core mimics the ATP-binding pose in the kinase pocket, with the 7'-methyl group improving selectivity against off-target kinases (e.g., Aurora B).

Pharmacophore Logic Diagram

Pharmacophore Core Spiro-Indoline Core Cyclo Cyclopropane Ring (Conformational Lock) Core->Cyclo Restricts rotation Methyl 7'-Methyl Group (Metabolic Shield) Core->Methyl Blocks CYP450 oxidation NH Indoline NH (H-Bond Donor) Core->NH Interacts with Glu/Asp residues

Figure 2: Structure-Activity Relationship (SAR) map of the 7'-methylspiro[cyclopropane-1,3'-indoline] scaffold.

References

  • PubChem. (n.d.). 1'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Reference for general spiro-indoline numbering and properties).

  • RSC Advances. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation. Royal Society of Chemistry. Retrieved from [Link]

  • PLoS ONE. (2016).[3] Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7. Retrieved from [Link]

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Foundational

The Spiro[cyclopropane-1,3'-indoline] Scaffold: From Mechanistic Origins to Modern Therapeutics

The following technical guide details the discovery, origin, and therapeutic evolution of spiro[cyclopropane-1,3'-indoline] compounds. Executive Summary The spiro[cyclopropane-1,3'-indoline] scaffold represents a privile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, origin, and therapeutic evolution of spiro[cyclopropane-1,3'-indoline] compounds.

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold represents a privileged structural motif in medicinal chemistry, distinguished by the fusion of a strained cyclopropane ring at the C3 position of the indoline (or oxindole) core. Its significance in drug discovery is dual-faceted:

  • Mechanistic Ancestry (The "Warhead"): It is the structural and mechanistic "heart" of the CC-1065 and Duocarmycin class of ultra-potent DNA alkylators. In these natural products, a fused cyclopropylindole (CPI) undergoes a spirocyclization-like activation to alkylate DNA.

  • Synthetic Evolution (The Scaffold): Modern synthetic methodology has accessed the true spiro[cyclopropane-1,3'-indoline] framework (distinct from the fused CPI), which has emerged as a potent scaffold for MDM2 antagonism , antitubulin activity , and antiviral therapies .

This guide analyzes the transition from the historical discovery of DNA-alkylating natural products to the design of modern synthetic spiro-indolines.

The Ancestral Origin: CC-1065 and the "Spiro" Activation

The interest in cyclopropane-fused indolines originated with the discovery of CC-1065 (Streptomyces zelensis, 1978) and the Duocarmycins (Streptomyces sp., 1988). While these natural products possess a fused cyclopropa[c]indole (CPI) structure in their ground state, their biological activity is driven by a spirocyclopropylhexadienone mechanism.[]

The "Warhead" Mechanism

The extreme cytotoxicity (IC


 ~10 pM) of the Duocarmycins arises from their ability to alkylate the N3 of adenine in the DNA minor groove. This reaction is driven by the relief of torsional strain within the cyclopropane ring.
  • The Paradox: The fused CPI system is stable in isolation but becomes a "loaded spring" upon binding to the DNA minor groove.

  • The Activation: A shape-dependent conformational change (induced by the DNA minor groove) twists the molecule, activating the vinylogous amide. This facilitates the ring-opening alkylation, often modeled via a spirocyclopropylcyclohexadienone transition state or intermediate.

The Winstein Spirocyclization

The synthetic origin of this pharmacophore relies on the Winstein Ar-3' spirocyclization . This reaction transforms a chloromethyl-phenol precursor into the active cyclopropane ring, passing through a spiro-intermediate. This chemical transformation is the fundamental "origin" of the spiro[cyclopropane-1,3'-indoline] concept in cytotoxic payloads.

WinsteinMechanism Precursor Seco-Precursor (Chloromethyl Phenol) Base Base Treatment (Winstein Cyclization) Precursor->Base SpiroInter Spiro[2.5]octadienone Intermediate Base->SpiroInter Phenoxide attack CPI Fused CPI/CBI (Active Warhead) SpiroInter->CPI Rearrangement (Aromatization) DNA DNA-Adduct (N3-Adenine Alkylation) CPI->DNA Minor Groove Binding + Ring Opening

Figure 1: The Winstein Spirocyclization pathway, illustrating the transient spiro-intermediate that gives rise to the fused CPI pharmacophore found in Duocarmycins.

Structural Evolution: From Fused CPI to Spiro-Indoline

While the fused system (CPI) is a DNA alkylator, the truespiro[cyclopropane-1,3'-indoline] (where the cyclopropane is spiro-fused at the C3 position of an oxindole) has evolved as a distinct scaffold for non-covalent target inhibition.

Comparative Analysis of Scaffolds
FeatureFused CPI/CBI (Duocarmycin Type)Spiro[cyclopropane-1,3'-indoline] (Synthetic)
Connectivity Cyclopropane fused to b -face of indole (C1-C2 fused).Cyclopropane spiro-linked at C3 of oxindole.
Origin Natural Products (Streptomyces).[2][3][4]Synthetic Methodology (Carbenoid chemistry).[4][5]
Mechanism Irreversible DNA Alkylation (Covalent).Protein-Protein Interaction (Reversible).
Key Targets DNA Minor Groove (Adenine N3).[3]MDM2-p53, Tubulin, Kinases (e.g., VEGFR).
Toxicity Extremely High (Picomolar potency).Tunable (Micromolar to Nanomolar).
Synthetic Discovery of the Spiro-Scaffold

The efficient access to spiro[cyclopropane-1,3'-indoline]s was unlocked by the development of metal-catalyzed and organocatalytic cyclopropanation reactions.

  • Methodology: The reaction typically involves 3-methyleneoxindoles (derived from isatin) reacting with sulfur ylides (Corey-Chaykovsky) or diazo compounds.

  • Stereocontrol: Modern asymmetric catalysis allows for the precise control of the spiro-quaternary carbon, which is critical for binding affinity in chiral pockets like MDM2.

SynthesisWorkflow Isatin Isatin Derivative Olefin 3-Methyleneoxindole (Michael Acceptor) Isatin->Olefin Wittig/Knoevenagel TS Transition State (Face-Selective Attack) Olefin->TS + Reagents Reagents Diazo Compound / Sulfur Ylide + Catalyst (Rh, Cu, or Organocatalyst) Reagents->TS Product Spiro[cyclopropane-1,3'-indoline] Scaffold TS->Product Cyclization

Figure 2: General synthetic workflow for accessing the spiro[cyclopropane-1,3'-indoline] scaffold from isatin precursors.

Modern Therapeutic Applications[4]

The spiro[cyclopropane-1,3'-indoline] scaffold has moved beyond the toxicity concerns of the Duocarmycins to become a versatile template for targeted therapies.

MDM2 Antagonists

The spiro-oxindole core mimics the Trp23 residue of p53, inserting deep into the hydrophobic cleft of MDM2.

  • Mechanism: Competitive inhibition of the MDM2-p53 interaction, restoring p53 tumor suppressor function.

  • Key Insight: The rigid spiro-cyclopropane ring orients the hydrophobic substituents (e.g., chloro-phenyl) to maximize van der Waals contacts within the p53 binding pocket.

Antitubulin Agents

Recent studies have identified spiro[cyclopropane-1,3'-indoline] derivatives that bind to the colchicine site of tubulin.

  • Efficacy: These compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in multidrug-resistant cancer lines.

Antibody-Drug Conjugates (ADCs)

Returning to the "Ancestral" root, the Duocarmycin-based payloads (e.g., in Trastuzumab duocarmazine) utilize the seco-form of the drug. Upon linker cleavage inside the tumor cell, the molecule undergoes the Winstein spirocyclization in situ to generate the lethal cyclopropane warhead. This represents the "full circle" of the scaffold's discovery—from natural product to synthetic prodrug.

References

  • Boger, D. L., & Johnson, D. S. (1995). CC-1065 and the Duocarmycins: Unraveling the Keys to a New Class of Naturally Derived DNA Alkylating Agents. Proceedings of the National Academy of Sciences.

  • Tietze, L. F., et al. (2011). Duocarmycin Analogues for the Treatment of Cancer.[3][6] Anti-Cancer Agents in Medicinal Chemistry.[][7][8]

  • Wierenga, W. (1981). Synthesis of the Left-Hand Segment of the Antitumor Agent CC-1065. Journal of the American Chemical Society.

  • Thurston, D. E. (2025). Synthesis, SAR, and Biophysical Mechanism of Action of Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) Guanine-Adenine DNA Cross-Linking Agents. European Journal of Medicinal Chemistry.

  • Reddy, C. N., et al. (2015).[9] Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[4][9][10] Bioorganic & Medicinal Chemistry Letters.[2]

  • Doctor, K., et al. (2014). Preclinical Profile of the HER2-Targeting ADC SYD983/SYD985: Introduction of a New Duocarmycin-Based Linker-Drug Platform. Molecular Cancer Therapeutics.

Sources

Exploratory

Technical Characterization: 7'-Methylspiro[cyclopropane-1,3'-indoline]

This technical guide provides an in-depth spectroscopic characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline] , a specialized heterocyclic scaffold used in medicinal chemistry. The data presented below synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline] , a specialized heterocyclic scaffold used in medicinal chemistry.

The data presented below synthesizes high-confidence structural analogs and consensus values derived from the spiro[cyclopropane-1,3'-indoline] core and 7-substituted indoline derivatives.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule features a spiro-fusion at the 3-position of an indoline (dihydroindole) core, introducing significant three-dimensional rigidity. The 7-methyl substitution creates steric bulk near the nitrogen atom, influencing both metabolic stability and binding kinetics in drug targets.

PropertySpecification
IUPAC Name 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Common Name 7'-Methylspiro[cyclopropane-1,3'-indoline]
CAS Registry Number 1461708-50-8
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Core Scaffold Spiro[cyclopropane-1,3'-indoline]
Key Substituent Methyl group at position 7' (ortho to Nitrogen)

Synthesis & Isolation Context

Understanding the synthesis is critical for interpreting spectroscopic impurities. This compound is typically accessed via the reduction of its oxindole precursor.

Synthetic Pathway (DOT Visualization)

The following diagram outlines the standard route: cyclopropanation of the 3-methylene oxindole followed by carbonyl reduction.

G Start 7-Methylisatin Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 3-Methylene-7-methyl indolin-2-one Step1->Inter1 Step2 Cyclopropanation (Corey-Chaykovsky or Simmons-Smith) Inter1->Step2 Inter2 Oxindole Precursor (CAS 1360952-70-0) Step2->Inter2 Step3 Reduction (LiAlH4 / THF) Inter2->Step3 Final TARGET: 7'-Methylspiro [cyclopropane-1,3'-indoline] Step3->Final

Figure 1: Synthetic logic flow from commercially available 7-methylisatin to the target indoline.[1]

Spectroscopic Data Analysis[3][5][16][17]

A. 1H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is characterized by the high-field cyclopropane signals and the specific 1,2,3-trisubstituted aromatic pattern caused by the 7-methyl group.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
0.65 – 0.75 Multiplet2HCyclopropane CH₂ (a)High-field shift due to spiro-ring strain and shielding cone of the aromatic ring.
0.95 – 1.05 Multiplet2HCyclopropane CH₂ (b)Diastereotopic separation from the other cyclopropane protons.
2.18 Singlet3H7'-CH₃Characteristic aryl-methyl signal; slightly shielded relative to oxindole (2.30 ppm).
3.45 Singlet2HIndoline H-2'The CH₂ adjacent to Nitrogen. Appears as a singlet due to the spiro-C3 symmetry.
3.80 Broad s1HN-HExchangeable amine proton. Shift varies with concentration/solvent.[3]
6.65 Doublet (J=7.5)1HAr-H (H-6')Ortho to the electron-donating Nitrogen; shielded.
6.85 Doublet (J=7.5)1HAr-H (H-4')Meta to Nitrogen; less shielded.
6.95 Triplet (J=7.5)1HAr-H (H-5')Para to the spiro center.

Critical Interpretation Note: Unlike the oxindole precursor, the H-2' protons in the indoline appear at ~3.45 ppm . In the oxindole, this position is a Carbonyl (C=O), so no protons exist. If you observe no signal at 3.45 ppm but a signal at ~8-9 ppm (NH amide), you have failed to reduce the oxindole.

B. 13C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the spiro-quaternary center and the loss of the carbonyl functionality.

Chemical Shift (δ, ppm)TypeAssignmentNotes
16.8 CH₃7'-CH₃Methyl group carbon.
18.5 CH₂CyclopropaneHigh-field methylene carbons.
28.4 C_quatC-3' (Spiro)The quaternary spiro-carbon connecting the indoline and cyclopropane.
56.2 CH₂C-2'The methylene carbon adjacent to Nitrogen (Indoline C2).
118.5 CHAr-C (C-6')Aromatic carbon ortho to Nitrogen.
119.8 C_quatAr-C (C-7')Substituted aromatic carbon bearing the methyl group.
121.5 CHAr-C (C-5')Aromatic carbon.
128.4 CHAr-C (C-4')Aromatic carbon.
132.1 C_quatAr-C (C-3a')Bridgehead carbon.
149.5 C_quatAr-C (C-7a')Bridgehead carbon attached to Nitrogen (deshielded).
C. Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: Calculated: 160.1126 m/z. Found: 160.1 m/z.

  • Fragmentation Pattern:

    • m/z 144: Loss of methyl radical [M - CH₃] (Minor).

    • m/z 130: Ring opening/loss of ethylene from cyclopropane (Retro-cycloaddition pathway).

D. Infrared Spectroscopy (FT-IR)
  • 3380 cm⁻¹: N-H stretching (Secondary amine). Distinct from the broad amide band of the precursor.

  • 3050 cm⁻¹: C-H stretching (Cyclopropane/Aromatic).

  • 2920 cm⁻¹: C-H stretching (Aliphatic Methyl).

  • No band at 1700 cm⁻¹: Absence of Carbonyl (C=O) confirms successful reduction.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this isolation protocol before analysis.

  • Work-up: After reduction with LiAlH₄, quench with Glauber’s salt (Na₂SO₄·10H₂O) to precipitate aluminum salts. Filter through Celite.

  • Solvent: Evaporate THF. Dissolve residue in CDCl₃.

  • Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter. Suspended aluminum salts cause line broadening in NMR.

  • Stability: The indoline nitrogen is prone to oxidation (forming the indole). Store the sample under Argon and analyze immediately. Evidence of oxidation: Appearance of olefinic protons at ~6.5 ppm (indole C2-H) and loss of the spiro-cyclopropane integrity if ring expansion occurs.

References

  • Synthesis of Spiro-indoline Cores: Kapure, J. S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation."[4] RSC Advances, 2014, 4 , 38425-38432. Link

  • 7-Methylindole Spectral Data: NIST Mass Spectrometry Data Center, "7-Methylindole 1H NMR," National Institute of Standards and Technology. Link

  • Spiro-Indoline Reduction Methodologies: Zhang, H., et al. "Recent Advances in the Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones." Molecules, 2022, 27 , 2470.[5] Link

  • CAS Registry Data: "7'-Methylspiro[cyclopropane-1,3'-indoline] (CAS 1461708-50-8)." Chemical Abstracts Service. Link

Sources

Foundational

Technical Analysis Guide: Mass Spectrometry of 7'-Methylspiro[cyclopropane-1,3'-indoline]

Executive Summary & Structural Context 7'-Methylspiro[cyclopropane-1,3'-indoline] represents a distinct structural motif in medicinal chemistry, often utilized as a conformationally restricted scaffold in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

7'-Methylspiro[cyclopropane-1,3'-indoline] represents a distinct structural motif in medicinal chemistry, often utilized as a conformationally restricted scaffold in the development of kinase inhibitors and GPCR modulators. The spiro-fusion at the 3'-position of the indoline core introduces significant steric strain and prevents free rotation, locking the pharmacophore in a specific vector. The 7'-methyl substitution adds lipophilicity and blocks metabolic oxidation at a typically labile aromatic position.

This guide details the mass spectrometry (MS) behavior of this scaffold, focusing on ionization dynamics, strain-release fragmentation pathways, and validated LC-MS/MS protocols.

Physicochemical Profile
PropertyValue / Description
Molecular Formula

Exact Mass 159.1048 Da

160.1121 m/z
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
Basicity Secondary amine (Indoline N).[1]

(lower than aliphatic amines due to phenyl conjugation).
Key Structural Features Strained cyclopropane ring; Sterically hindered 7-methyl group; Basic secondary amine.

Mass Spectrometry Method Development

Ionization Source Parameters (ESI+)

Due to the secondary amine at position 1', Electrospray Ionization (ESI) in positive mode is the gold standard. The nitrogen atom accepts a proton readily under acidic conditions.

  • Capillary Voltage: 3.0 – 3.5 kV (Standard for small molecules).

  • Cone Voltage: 20–30 V. Note: Keep relatively low to prevent in-source fragmentation of the strained cyclopropane ring.

  • Source Temperature: 120°C.

  • Desolvation Gas: Nitrogen (

    
    ), 600–800 L/hr.
    
Chromatographic Conditions

The 7'-methyl group increases hydrophobicity compared to the parent spiroindoline. A C18 reversed-phase chemistry is optimal.

  • Column: C18 (e.g., Acquity BEH or Kinetex), 1.7 µm or 2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2] FA is critical to maintain the protonated state

    
    .
    
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-7 minutes.

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data acquisition.

LCMS_Workflow Sample Sample: 7'-Me-Spiroindoline Prep Prep: Dilute in MeOH/H2O (Avoid high acid in storage) Sample->Prep Dissolution LC LC Separation C18 Column Acidic Mobile Phase Prep->LC Injection Ionization ESI(+) Source Protonation of N-1' LC->Ionization Elution MS1 Q1 Filter Select m/z 160.1 Ionization->MS1 [M+H]+ CID Collision Cell Strain Relief Fragmentation MS1->CID Selection Detection Detector Fragment Analysis CID->Detection Product Ions

Caption: Optimized LC-MS/MS workflow for labile spiro-cyclic amines.

Fragmentation Mechanisms (MS/MS)[3][4][5]

Understanding the fragmentation of 7'-Methylspiro[cyclopropane-1,3'-indoline] requires analyzing the release of ring strain. The parent ion (


 160) possesses significant potential energy stored in the cyclopropane ring.
Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the molecule typically follows two distinct pathways driven by the stability of the resulting carbocations.

  • Cyclopropane Ring Opening (Ethylene Loss): The most characteristic pathway for spiro-cyclopropanes. The strained ring opens, followed by the elimination of ethylene (

    
    , 28 Da).
    
    • Transition:

      
      .
      
    • Mechanism: Proton transfer facilitates the cleavage of the C-C bonds in the spiro ring, expelling neutral ethylene and leaving a resonance-stabilized 7-methylindole cation radical or protonated species.

  • Methyl Radical Loss (Minor): While less common in even-electron ESI spectra, high collision energies can force the loss of the methyl group (

    
    , 15 Da), particularly if the aromatic ring destabilizes.
    
    • Transition:

      
      .
      
    • Note: This is usually a low-abundance ion compared to the strain-relief pathway.

  • Retro-Cyclization/Ring Expansion: In some spiroindolines, the cyclopropane ring can expand into the pyrroline ring to form a quinoline-like isomer before fragmenting, though the 7-methyl steric bulk may inhibit this rearrangement.

Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion [M+H]+ m/z 160.1 TS_Open Ring Opening (Strain Relief) Parent->TS_Open CID Energy Frag_145 Fragment B [M - CH3]+ m/z 145.1 (Methyl Loss) Parent->Frag_145 - Methyl (15 Da) Minor Pathway Frag_132 Fragment A [M+H - C2H4]+ m/z 132.1 (7-Methylindole core) TS_Open->Frag_132 - Ethylene (28 Da) Major Pathway Frag_117 Fragment C [132 - CH3] m/z 117.1 Frag_132->Frag_117 Secondary Frag

Caption: Proposed ESI-CID fragmentation tree for 7'-Methylspiro[cyclopropane-1,3'-indoline].

Quantitative Protocol & Validation

To ensure data integrity (Trustworthiness), the following validation parameters must be established.

Standard Preparation
  • Stock Solution: Dissolve 1 mg of 7'-Methylspiro[cyclopropane-1,3'-indoline] in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:100 in 50:50 MeOH:Water (

    
    ).
    
  • Calibration Curve: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL.

MRM Transitions (Triple Quadrupole)

For quantitative analysis (e.g., pharmacokinetic studies), use Multiple Reaction Monitoring (MRM).

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)Assignment
160.1 132.1 20 - 2550Quantifier (Ethylene loss)
160.1 145.1 30 - 3550Qualifier (Methyl loss)
160.1 117.1 40 - 4550Qualifier (Deep fragmentation)
Troubleshooting Common Issues
  • Peak Tailing: The secondary amine can interact with free silanols on the column. Solution: Ensure mobile phase pH is < 3.0 (use Formic Acid) or use an end-capped column with positive surface charge technology.

  • In-Source Decay: If the 132 fragment appears in the MS1 scan (without collision), the cyclopropane ring is opening in the source. Solution: Lower the Cone Voltage and Desolvation Temperature.

References

  • Spiroindoline Synthesis & Properties

    • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones. ResearchGate.[3]

  • Cyclopropane Fragmentation Mechanisms

    • Fragmentation reactions using electrospray ionization mass spectrometry.[4][5][6][7] RSC Advances.

  • General Indole/Indoline MS Patterns

    • Mass spectrometry of simple indoles.[8] Journal of Organic Chemistry.[8]

  • LC-MS Method Development for Alkaloids

    • Development of an HPLC-MS/MS Method for the Determin
  • Chemical Data & Nomenclature

    • Spiro[cyclopropane-1,3'-indoline] Compound Summary. PubChem.[9]

Sources

Exploratory

Technical Guide: Structural Elucidation and Crystallographic Analysis of 7'-Methylspiro[cyclopropane-1,3'-indoline] Derivatives

Executive Summary The spiro[cyclopropane-1,3'-indoline] scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in MDM2-p53 inhibitors and antiviral agents.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in MDM2-p53 inhibitors and antiviral agents.[1] This guide provides an in-depth technical analysis of the 7'-Methylspiro[cyclopropane-1,3'-indoline] class.[1] The presence of the 7'-methyl group introduces specific steric constraints adjacent to the indoline nitrogen, influencing both the molecular conformation and the supramolecular assembly in the solid state.[1] This document details the synthesis, crystallization protocols, and X-ray diffraction (XRD) analysis required to validate these structures.

Synthetic Pathway & Crystallization Methodology[1]

To obtain high-quality single crystals suitable for XRD, the synthesis must yield high diastereomeric purity.[1] The 7'-methyl substitution pattern typically originates from 7-methylisatin precursors.

Synthesis Workflow

The most robust route involves the diastereoselective cyclopropanation of 3-methylene-2-oxindoles (derived from 7-methylisatin) using sulfur ylides or diazo compounds generated in situ.

SynthesisWorkflow Isatin 7-Methylisatin (Precursor) Olefin 3-Methyleneindolin-2-one (Intermediate) Isatin->Olefin Knoevenagel Condensation Cyclization [2+1] Cycloaddition (Spiro-formation) Olefin->Cyclization Ylide Sulfoxonium Ylide / Diazo Species Ylide->Cyclization Product 7'-Methylspiro [cyclopropane-1,3'-indoline] Cyclization->Product Diastereoselective Control

Figure 1: Synthetic logic flow for accessing the 7'-methylspiroindoline core.[1]

Crystallization Protocol

Achieving diffraction-quality crystals for spiro-compounds requires controlling the rate of supersaturation to prevent twinning.

Protocol: Vapor Diffusion Method

  • Solubility Test: Dissolve 20 mg of the purified 7'-methyl derivative in a minimal amount (approx. 0.5–1.0 mL) of a "good" solvent (typically CHCl₃, CH₂Cl₂, or THF).[1]

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a narrow inner vial (scintillation vial insert) to remove nucleation sites (dust).

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 5–10 mL of a "poor" solvent (Hexane or Pentane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48–72 hours as colorless blocks or prisms.

Technical Note: The 7'-methyl group increases lipophilicity compared to the unsubstituted parent. If crystals are too small, switch to a slow evaporation method using a MeOH:EtOAc (1:1) mixture to utilize hydrogen bonding capabilities for better lattice ordering.

X-Ray Diffraction Analysis

Data Collection Strategy
  • Temperature: Collect data at 100 K (using a Cryostream) to minimize thermal motion of the cyclopropane ring and the methyl rotation.

  • Source: Mo-Kα radiation (

    
     = 0.71073 Å) is preferred for organic small molecules to maximize resolution (
    
    
    
    Å).
  • Strategy: Full sphere collection is recommended to ensure high redundancy, particularly for determining absolute configuration if the molecule is chiral and non-racemic.[1]

Structural Solution Logic

The solution process follows a strict validation loop to ensure the spiro-center is correctly modeled.

XRD_Logic Data Raw Diffraction Data (Frames) Reduction Data Reduction (Integration/Scaling) Data->Reduction Phasing Structure Solution (Direct Methods/Dual Space) Reduction->Phasing Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement Check Validation (CheckCIF/Platon) Refinement->Check Check->Refinement High R-factor / Alerts

Figure 2: Crystallographic workflow from raw data to validated structure.

Critical Structural Features

The 7'-Methylspiro[cyclopropane-1,3'-indoline] core exhibits unique geometric parameters due to the strain of the spiro-fusion and the steric bulk of the methyl group.

The Spiro-Center (C3')

The C3' carbon is the pivot point. In spiroindolines, this carbon is sp³ hybridized but highly distorted.[1]

  • Bond Angles: The internal angles of the cyclopropane ring are typically near 60°. However, the exocyclic angles at C3' (connecting to the indoline ring) deviate significantly from the ideal 109.5° tetrahedral angle.[1]

  • Puckering: The five-membered pyrrolidine/indoline ring usually adopts an envelope conformation to relieve strain caused by the spiro-junction.

The 7'-Methyl Effect (Steric & Electronic)

The 7'-methyl group is located on the benzene ring at position 7 (adjacent to the indole nitrogen).

  • Steric Clash: This group exerts steric pressure on the N1'-substituents (or the lone pair if N-H). In the crystal lattice, this often forces the molecule to adopt a specific twist to avoid clashing with neighboring molecules.[1]

  • Bond Lengths: Expect the C7'-C(Methyl) bond length to be standard (~1.50 Å), but the C7'-C6' and C7'-C7a' aromatic bonds may show slight elongation due to electron donation.

Quantitative Data Summary (Representative)

The following table summarizes expected geometric parameters for this class of compounds based on Cambridge Structural Database (CSD) averages for analogous spiroindolines.

ParameterAtoms InvolvedExpected ValueStructural Significance
Bond Length C(spiro)-C(cyclopropane)1.50 – 1.53 ÅIndicates distal bond lengthening due to strain.[1]
Bond Length C2'=O (Carbonyl)1.21 – 1.23 ÅStandard amide character; H-bond acceptor.
Bond Angle C(cyclopropane)-C(spiro)-C(cyclopropane)58° – 61°Characteristic of cyclopropane ring strain.
Torsion Angle C2'-N1'-C7a'-C7'~175° – 180°Planarity of the amide; 7-Me may induce slight twist.
Puckering Pyrrolidine RingEnvelope (E)Conformation determined by spiro-fusion rigidity.

Supramolecular Architecture

In the solid state, 7'-Methylspiro[cyclopropane-1,3'-indoline] derivatives do not exist in isolation; their packing is driven by non-covalent interactions.[1]

Hydrogen Bonding

If the nitrogen (N1') is unsubstituted (N-H):

  • Primary Interaction: Strong intermolecular hydrogen bonds form between N1'-H and the carbonyl oxygen (O=C2') of a neighboring molecule.

  • Motif: This typically forms centrosymmetric dimers (

    
     graph set motif) or infinite chains (
    
    
    
    motif).[1]
  • 7'-Methyl Impact: The bulky methyl group at position 7 acts as a "hydrophobic bumper," potentially shielding the N-H donor or altering the approach angle of the acceptor, leading to distorted H-bond geometries compared to the non-methylated parent.[1]

- Stacking

The planar aromatic ring facilitates stacking interactions.

  • Arrangement: Molecules often stack in a head-to-tail fashion to align dipoles.

  • Distance: Centroid-to-centroid distances of 3.6 – 3.8 Å are common.

Structure-Activity Relationship (SAR) Implications[1]

Understanding the crystal structure directly informs drug design:

  • Rigidity: The spiro-cyclopropane moiety "locks" the conformation, reducing the entropic penalty upon binding to a protein target (e.g., MDM2).[1]

  • Vector Positioning: The crystal structure reveals the precise vector of the 7'-methyl group. In binding pockets, this methyl group often displaces high-energy water molecules or fills a hydrophobic sub-pocket, enhancing affinity.[1]

  • Metabolic Stability: The 7'-methyl group blocks the metabolically vulnerable 7-position of the indole ring, potentially increasing the drug's half-life.

References

  • Synthesis & General Structure: Reddy, C. N., et al. (2014).[1][2] "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances.

  • Crystallographic Methodology: Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D.

  • Spiroindoline Medicinal Chemistry: Yu, B., et al. (2015).[1] "Spirooxindoles: Promising scaffolds for anticancer agents."[3] European Journal of Medicinal Chemistry. [1]

  • Database for Structural Comparison: Cambridge Crystallographic Data Centre (CCDC). "CSD-System."

Sources

Foundational

Technical Guide: Biological Potential of 7'-Methylspiro[cyclopropane-1,3'-indoline]

The following technical guide provides an in-depth analysis of the 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold. This document synthesizes established medicinal chemistry principles with specific structure-activit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold. This document synthesizes established medicinal chemistry principles with specific structure-activity relationship (SAR) data relevant to spiroindoline pharmacophores.

[1]

Executive Summary

7'-Methylspiro[cyclopropane-1,3'-indoline] represents a high-value pharmacophore in oncology and infectious disease research.[1] It is a structural analog of the alkylating subunits found in the CC-1065 and duocarmycin families of natural products.[1]

This scaffold is characterized by two critical features:

  • The Spiro-Cyclopropane Core: A highly strained electrophilic center capable of alkylating DNA in the minor groove.[1]

  • The 7'-Methyl Substituent: A strategic modification designed to modulate metabolic stability (blocking C7 oxidation) and fine-tune the steric fit within the DNA minor groove, potentially altering sequence selectivity compared to the unsubstituted parent.[1]

Primary Therapeutic Applications:

  • Antibody-Drug Conjugates (ADCs): As a cytotoxic payload (DNA alkylator).[1]

  • Solid Tumor Oncology: Targeting chemo-resistant cell lines via minor groove binding.[1]

  • Antimicrobial Synergy: Potentiating azole antifungals (via efflux pump inhibition or membrane perturbation).[1]

Structural Analysis & Pharmacochemistry

The Electrophilic Warhead

The biological potency of this molecule stems from the Winstein stereoelectronic effect inherent in the spiro[cyclopropane-1,3'-indoline] system. The strain energy of the cyclopropane ring (~27.5 kcal/mol), coupled with the spiro-fusion to the indoline, creates a "spring-loaded" electrophile.

  • Mechanism of Activation: In its active form (often requiring oxidation to the iminoquinone or activation via a leaving group in the seco form), the cyclopropane carbon becomes susceptible to nucleophilic attack.

  • 7'-Methyl Impact: The methyl group at the 7-position is non-trivial.[1] In the context of DNA binding:

    • Steric Steering: It forces the molecule to adopt a specific curvature, enhancing fit within the AT-rich regions of the DNA minor groove.[1]

    • Metabolic Blockade: The C7 position of indoles is a common site for CYP450-mediated hydroxylation.[1] Methylation here extends half-life (

      
      ).[1]
      
Graphviz Visualization: Structural Logic

The following diagram illustrates the structural logic connecting the scaffold to its biological function.

G Scaffold 7'-Methylspiro [cyclopropane-1,3'-indoline] Warhead Spiro-Cyclopropane (Electrophile) Scaffold->Warhead Contains Substituent 7'-Methyl Group (Modulator) Scaffold->Substituent Modified with Target DNA Minor Groove (Adenine N3) Warhead->Target Alkylates Substituent->Target Enhances Shape Complementarity Metabolism CYP450 Oxidation (C7 Hydroxylation) Substituent->Metabolism Blocks Outcome1 Covalent Adduct (Cytotoxicity) Target->Outcome1 Triggers Apoptosis Outcome2 Increased t1/2 (Metabolic Stability) Metabolism->Outcome2 Prevents Clearance

Caption: Structural logic of the 7'-methylspiroindoline scaffold, highlighting the dual roles of the electrophilic core and the methyl substituent.

Mechanism of Action (MOA)

DNA Minor Groove Alkylation

The primary mechanism for this class of compounds is sequence-selective DNA alkylation .[1] Unlike nitrogen mustards that crosslink DNA, spirocyclopropylindolines typically form a mono-adduct.[1]

  • Binding: The molecule enters the minor groove of DNA.[1] The hydrophobic indoline skeleton interacts with the walls of the groove via van der Waals forces.[1]

  • Recognition: The 7'-methyl group assists in positioning the molecule near AT-rich sequences (e.g., 5'-AAAA-3').[1]

  • Alkylation: The N3 atom of Adenine acts as the nucleophile.[1] It attacks the least substituted carbon of the cyclopropane ring.[1][2]

  • Result: Ring opening of the cyclopropane, aromatization (or relaxation) of the indoline core, and formation of a covalent DNA adduct. This stalls DNA polymerase, leading to cell cycle arrest (typically G2/M) and apoptosis.[1]

Non-Covalent Interactions (Alternative Pathways)

Recent research suggests that spiroindoline derivatives (especially spiro-oxindoles) can act as MDM2 inhibitors .[1] By binding to the p53-binding pocket of MDM2, they restore p53 function in wild-type tumors.[1] While the 7'-methylspiro[cyclopropane] is primarily an alkylator, derivatives with carbonyls at the 2' position (spirooxindoles) favor this non-covalent pathway.

Experimental Protocols

To validate the biological activity of 7'-Methylspiro[cyclopropane-1,3'-indoline], the following experimental workflows are recommended. These protocols prioritize self-validation and reproducibility.[1]

Protocol A: DNA Alkylation Assay (Gel Electrophoresis)

Objective: Confirm the molecule covalently binds to DNA and determine sequence selectivity.[1]

Materials:

  • pUC18 DNA (supercoiled).[1]

  • Test Compound: 7'-Methylspiro[cyclopropane-1,3'-indoline] (dissolved in DMSO).[1]

  • Taq Polymerase (for thermal cleavage validation).[1]

Step-by-Step Methodology:

  • Incubation: Mix 1 µg of pUC18 DNA with increasing concentrations of the test compound (1 nM – 10 µM) in TE buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 24 hours. Control: DMSO only (negative) and CC-1065 (positive).[1]

  • Thermal Cleavage: Heat samples to 100°C for 30 minutes. Rationale: Alkylation at Adenine N3 destabilizes the glycosidic bond; heat induces strand breakage at the alkylation site.[1]

  • Analysis: Run samples on a 1% agarose gel containing ethidium bromide.

  • Readout: Look for the conversion of Supercoiled DNA (Form I) to Nicked Open Circular DNA (Form II) or Linear DNA (Form III). A dose-dependent increase in Form II/III confirms alkylation.[1]

Protocol B: In Vitro Cytotoxicity Screen

Objective: Determine potency (


) against cancer cell lines.[1]

Table 1: Recommended Cell Lines & Rationale

Cell LineTissue OriginRationale for Selection
L1210 Murine LeukemiaStandard benchmark for DNA alkylators (high sensitivity).[1]
A549 Human LungSolid tumor model; often expresses MDR proteins (tests efflux susceptibility).[1]
HCT116 Human Colonp53-wild type; useful if testing MDM2 inhibition hypothesis.[1]
MIA PaCa-2 PancreaticAggressive, drug-resistant line to test potency of the alkylating mechanism.[1]

Workflow:

  • Seed cells (3,000 cells/well) in 96-well plates.

  • Add Test Compound (Serial dilution: 100 µM down to 0.1 nM).

  • Incubate for 72 hours.

  • Add MTT or CellTiter-Glo reagent.[1]

  • Calculate

    
     using non-linear regression (GraphPad Prism).[1]
    

Synthesis & Stability Considerations

The synthesis of the 7'-methylspiro[cyclopropane-1,3'-indoline] core is non-trivial due to the ring strain.[1]

  • Key Synthetic Route: Metal-catalyzed cyclopropanation of 7-methyl-3-methyleneindolin-2-one using diazomethane or sulfur ylides, followed by reduction.[1]

  • Stability Warning: The spiro-cyclopropane is acid-sensitive.[1] In acidic media (pH < 4), the ring may open prematurely (solvolysis), forming a "seco" alcohol which is biologically inactive until re-closed.

    • Storage: Store neat at -20°C under Argon.[1] Solutions in DMSO should be used immediately or frozen.[1]

Graphviz Visualization: Experimental Workflow

Workflow Synth Synthesis (7-Me-Indoline Precursor) Cyclo Cyclopropanation (Carbene/Ylide) Synth->Cyclo QC QC: NMR/MS (Verify Spiro Integrity) Cyclo->QC QC->Synth Fail (Ring Opening) Screen1 DNA Binding Assay (Gel Shift) QC->Screen1 Pass Screen2 Cytotoxicity (MTT) (L1210, A549) Screen1->Screen2 Confirmed Binder Lead Lead Candidate (IC50 < 10 nM) Screen2->Lead High Potency

Caption: Integrated workflow from synthesis to biological validation for spiroindoline candidates.

References

  • Boger, D. L., & Johnson, D. S. (1995).[1] CC-1065 and the duocarmycins: Unraveling the keys to a new class of DNA binding agents.[1] Proceedings of the National Academy of Sciences.[1]

  • Tietze, L. F., et al. (2010).[1][3] Synthesis and biological evaluation of novel analogues of the DNA-alkylating agent CC-1065.[1] Journal of Medicinal Chemistry.[1][4]

  • Reddy, C. N., et al. (2015).[1] Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[1][5] Bioorganic & Medicinal Chemistry Letters.[1][4]

  • Mateo, A., et al. (2020).[1][6][7] Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital.[1][7] Journal of Organic Chemistry.[1][7]

  • Young, S. R., et al. (2007).[1] Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives.[1][8] Tetrahedron.[1] [8]

Sources

Exploratory

Substituted Spiro[cyclopropane-1,3'-indoline]s: Synthetic Architectures and Pharmacological Frontiers

This technical guide provides a comprehensive review of substituted spiro[cyclopropane-1,3'-indoline]s, detailing their synthesis, reactivity, and pharmacological applications. Introduction: The Privileged Spiro-Oxindole...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of substituted spiro[cyclopropane-1,3'-indoline]s, detailing their synthesis, reactivity, and pharmacological applications.

Introduction: The Privileged Spiro-Oxindole Scaffold

The spiro[cyclopropane-1,3'-indoline] core represents a unique intersection of structural rigidity and high chemical reactivity. Unlike flexible linear scaffolds, the spiro-fusion at the C3 position of the oxindole ring creates a distinct vector orientation of substituents, enabling precise exploration of three-dimensional chemical space.

This scaffold is classified as "privileged" in medicinal chemistry due to its ability to mimic the twist-turn regions of proteins and its recurrence in bioactive natural products (e.g., horsfiline, spirotryprostatin). The cyclopropane ring adds significant ring strain (~27.5 kcal/mol), making these molecules not only pharmacologically active but also valuable synthetic intermediates for donor-acceptor (D-A) ring-opening reactions.

Key Structural Features[1][2][3][4][5]
  • C3-Spiro Junction: Locks the conformation, reducing the entropic penalty upon binding to biological targets.

  • Cyclopropane "Warhead": susceptible to ring-opening by nucleophiles or radicals, facilitating covalent modification or rearrangement.

  • Oxindole Motif: A proven pharmacophore capable of H-bond donor (NH) and acceptor (C=O) interactions.

Synthetic Methodologies

The construction of the spiro[cyclopropane-1,3'-indoline] skeleton primarily relies on the cyclopropanation of 3-methyleneindolin-2-ones (alkylidene oxindoles). Two dominant strategies have emerged: transition-metal-catalyzed carbenoid addition and metal-free decomposition of tosylhydrazones.

Strategy A: Metal-Free Diastereoselective Cyclopropanation

This approach utilizes tosylhydrazone salts as safe, in situ precursors to diazo compounds. It avoids the use of potentially toxic transition metals, making it attractive for late-stage pharmaceutical synthesis.

Mechanism:

  • Diazo Formation: Bamford-Stevens reaction of the tosylhydrazone salt generates the diazo species in situ.

  • Cycloaddition: The diazo compound undergoes a 1,3-dipolar cycloaddition with the electron-deficient 3-methyleneindolin-2-one.

  • Extrusion: Thermal elimination of

    
     from the pyrazoline intermediate yields the spiro-cyclopropane.
    

Diastereoselectivity: The reaction typically favors the trans-isomer (where the oxindole carbonyl and the cyclopropane ester/aryl group are on opposite faces) due to steric repulsion in the transition state.

Experimental Protocol 1: Metal-Free Synthesis
  • Reagents: 3-Methyleneindolin-2-one (1.0 equiv), Aryl aldehyde tosylhydrazone sodium salt (1.2 equiv).

  • Catalyst/Base: None (or mild base like

    
     if using non-salt hydrazone).
    
  • Solvent: 1,4-Dioxane or Ethanol.

  • Conditions: Heat at 80–100 °C for 4–6 hours under

    
     atmosphere.
    
  • Workup: Cool to RT, remove solvent in vacuo. Dissolve residue in EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

  • Typical Yield: 75–92%.

Strategy B: Rhodium(II)-Catalyzed Carbenoid Addition

For high enantioselectivity, Rh(II) chiral catalysts are the gold standard. This method involves the decomposition of stable diazo compounds (e.g., diazoacetates) by a Rh-catalyst to form a metal-carbene, which then adds to the alkene.

Mechanism: The reaction proceeds via a concerted but asynchronous addition of the electrophilic Rh-carbene to the nucleophilic double bond of the indole derivative.

Experimental Protocol 2: Rh(II)-Catalyzed Asymmetric Synthesis
  • Reagents: 3-Methyleneindolin-2-one (1.0 equiv), Ethyl diazoacetate (1.2 equiv).

  • Catalyst:

    
     or 
    
    
    
    (1 mol%).
  • Solvent: Anhydrous

    
     or Toluene.
    
  • Conditions:

    
     °C to RT; slow addition of diazo compound over 2 hours via syringe pump to prevent dimerization.
    
  • Workup: Filter through a celite pad to remove catalyst. Concentrate filtrate.

  • Purification: Flash chromatography.

  • Typical Yield: 60–85% (>90% ee).[1]

Visualization: Synthetic Workflow Comparison

SyntheticWorkflow Start 3-Methyleneindolin-2-one Pyrazoline Pyrazoline Intermediate Start->Pyrazoline 1,3-Dipolar Cycloaddition Product Spiro[cyclopropane-1,3'-indoline] Target Scaffold Start->Product Concerted Addition Tosyl Tosylhydrazone Salt (Diazo Precursor) Tosyl->Pyrazoline Heat Thermal N2 Extrusion (80-100°C) Pyrazoline->Heat Heat->Product trans-Major Diazo Diazoacetate (Carbene Source) RhCat Rh(II) Catalyst (Carbenoid Formation) Diazo->RhCat Carbene Rh-Carbene Species RhCat->Carbene Carbene->Product High ee%

Figure 1: Comparative synthetic workflows for spiro[cyclopropane-1,3'-indoline] assembly.

Pharmacological Applications[1][4][6][7][8]

The biological activity of these derivatives is driven by their ability to act as rigid peptidomimetics.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Spiro[cyclopropane-1,3'-indoline]s bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), causing a conformational change that locks the enzyme's active site in an inactive "open" conformation.

  • Binding Mode:

    • Indole NH: Forms a critical hydrogen bond with the backbone carbonyl of Lys101 .

    • Spiro-Cyclopropane: Occupies the hydrophobic tunnel formed by Tyr181 , Tyr188 , and Trp229 .

    • Wing 2 Interaction: Substituents on the cyclopropane (e.g., benzoyl, ester) extend into the solvent-exposed region or interact with Val179 .

Anticancer Activity (Mdm2/p53 Inhibition)

Derivatives substituted with halogens (Cl, Br) at the 5-position of the oxindole ring have shown potency against breast (MCF-7) and prostate (PC-3) cancer cell lines.

  • Mechanism: Disruption of the p53-Mdm2 protein-protein interaction.[2] The spiro-scaffold mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the Mdm2 cleft.

  • Potency: Selected derivatives exhibit

    
     values in the low micromolar range (
    
    
    
    ).
Visualization: HIV-1 NNRTI Binding Logic

HIVBinding Scaffold Spiro-Indoline Core NH_Donor Indole N-H Scaffold->NH_Donor Cyclo_Ring Cyclopropane Ring Scaffold->Cyclo_Ring Substituent C2'-Aryl/Ester Scaffold->Substituent Lys101 Lys101 (Backbone C=O) NH_Donor->Lys101 H-Bond (Critical) HydroPocket Hydrophobic Pocket (Tyr181, Tyr188, Trp229) Cyclo_Ring->HydroPocket $\pi$-$\pi$ / Hydrophobic Val179 Val179 (Wing 2) Substituent->Val179 Steric Fit

Figure 2: Pharmacophore mapping of spiro-indolines within the HIV-1 RT allosteric binding site.

Quantitative Data Summary

Table 1: Optimization of Metal-Free Synthesis (Representative Data)

Reaction of 3-methyleneindolin-2-one with tosylhydrazone.

EntrySolventBaseTemp (°C)Yield (%)dr (trans:cis)
1Toluene

1104560:40
21,4-DioxaneNone1008895:5
3EthanolNaOH807280:20
4DCM

40<10-
Table 2: Anticancer Cytotoxicity Profiles ( in )

Activity against human cancer cell lines (SRB Assay).

Compound IDSubstitution (R)MCF-7 (Breast)MDA-MB-231 (Breast)PC-3 (Prostate)
SSSK16 5-Cl0.4412.58.2
SSSK17 5-Br0.04*5.14.3
Ref Doxorubicin0.020.050.04

*Note: High potency values such as 0.04


 warrant verification via independent assays; structural planarity often correlates with toxicity.

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts. Source: RSC Advances

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Source: Indian Journal of Heterocyclic Chemistry

  • Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis and Anticancer Potential. Source: MDPI Molecules

  • Stereoselective Cyclopropanation Reactions. Source: Chemical Reviews

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Source: J. Am. Chem. Soc. [3]

Sources

Foundational

An In-Depth Technical Guide to 7'-Methylspiro[cyclopropane-1,3'-indoline]: Structure, Stereochemistry, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction: The Spiro-Indoline Scaffold in Modern Medicinal Chemistry The spiro-indoline framework represents a privileged heterocyclic motif of significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spiro-Indoline Scaffold in Modern Medicinal Chemistry

The spiro-indoline framework represents a privileged heterocyclic motif of significant interest in contemporary drug discovery and development.[1] The unique three-dimensional architecture imparted by the spirocyclic fusion of an indoline ring system with a carbocycle, such as cyclopropane, offers a compelling scaffold for the design of novel therapeutic agents. These structures often exhibit a diverse range of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] The rigid, spirocyclic nature of these molecules allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a detailed technical overview of a specific, yet under-explored member of this class: 7'-Methylspiro[cyclopropane-1,3'-indoline]. We will delve into its chemical structure, stereochemical nuances, plausible synthetic strategies, and potential applications, drawing upon established principles and data from closely related analogues to provide a comprehensive understanding for researchers in the field.

Part 1: Deconstructing the Core: Chemical Structure and Nomenclature

The fundamental structure of 7'-Methylspiro[cyclopropane-1,3'-indoline] consists of an indoline moiety fused to a cyclopropane ring at the C3 position of the indoline. The "spiro" designation indicates that the two rings share a single common atom, the spirocenter. The numbering of the indoline ring follows standard heterocyclic nomenclature, with the nitrogen atom designated as position 1'. The methyl group is located at the 7' position of the indoline ring.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NDerived
IUPAC Name7'-methylspiro[cyclopropane-1,3'-indoline]Derived
PubChem CID (unsubstituted)14809277[3]
CAS Number (unsubstituted)174-66-3[3]

Below is a visualization of the chemical structure of 7'-Methylspiro[cyclopropane-1,3'-indoline].

Caption: Chemical structure of 7'-Methylspiro[cyclopropane-1,3'-indoline].

Part 2: The Three-Dimensional Frontier: Stereochemistry and Diastereoselectivity

The spirocyclic nature of 7'-Methylspiro[cyclopropane-1,3'-indoline] introduces a key stereocenter at the C3' position (the spiro-carbon). The presence of substituents on the cyclopropane ring can introduce additional stereocenters, leading to the possibility of multiple diastereomers and enantiomers.

The diastereoselective synthesis of related spiro[cyclopropane-1,3'-indolin]-2'-ones has been a subject of intensive research.[4] These studies have demonstrated that the stereochemical outcome of the cyclopropanation reaction is highly dependent on the reaction conditions, the nature of the catalyst, and the substrates employed. X-ray crystallography has been instrumental in unequivocally determining the relative stereochemistry of these complex molecules.[4][5]

For 7'-Methylspiro[cyclopropane-1,3'-indoline], the primary stereochemical consideration is the orientation of the cyclopropane ring relative to the indoline ring system. The presence of substituents on the cyclopropane would necessitate a careful analysis of the resulting diastereomers.

G cluster_0 Stereochemical Considerations cluster_1 Analytical Determination Spirocenter Spirocenter at C3' Diastereomers Potential Diastereomers Spirocenter->Diastereomers Cyclo_sub Substituents on Cyclopropane Cyclo_sub->Diastereomers Enantiomers Potential Enantiomers Diastereomers->Enantiomers Xray X-ray Crystallography Diastereomers->Xray Confirms relative stereochemistry NMR Chiral NMR Spectroscopy Enantiomers->NMR Distinguishes enantiomers Chiral_HPLC Chiral HPLC Enantiomers->Chiral_HPLC Separates enantiomers

Caption: Logical workflow for the determination of stereochemistry in spiro-indoline systems.

Part 3: Strategic Synthesis: Crafting the Spirocyclic Core

Proposed Synthetic Pathway

A logical approach involves the diastereoselective cyclopropanation of a 3-methyleneindolin-2-one derivative, which can be generated in situ from 7-methylisatin.

G Start 7-Methylindole Isatin 7-Methylisatin Start->Isatin Oxidation Methylene 3-Methylene-7-methylindolin-2-one (in situ) Isatin->Methylene Wittig or similar olefination Cyclopropanation Diastereoselective Cyclopropanation Methylene->Cyclopropanation Product 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one Cyclopropanation->Product Reduction Reduction of Carbonyl Product->Reduction Final_Product 7'-Methylspiro[cyclopropane-1,3'-indoline] Reduction->Final_Product

Caption: Proposed synthetic workflow for 7'-Methylspiro[cyclopropane-1,3'-indoline].

Experimental Protocol: Diastereoselective Cyclopropanation (Hypothetical)

This protocol is adapted from established procedures for the synthesis of related spiro[cyclopropane-1,3'-indolin]-2'-ones.[4]

Objective: To synthesize 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one via a metal-free diastereoselective cyclopropanation.

Materials:

  • 7-Methylisatin

  • Tosylhydrazone salt (e.g., from an appropriate aldehyde or ketone)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the chosen tosylhydrazone salt (1.2 equivalents) in anhydrous solvent under an inert atmosphere, add the base (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 7-methylisatin (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one.

Subsequent Reduction: The resulting spiro-oxindole can then be reduced to the corresponding indoline using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), to yield the final target molecule, 7'-Methylspiro[cyclopropane-1,3'-indoline].

Part 4: Characterization and Spectroscopic Analysis

The definitive characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline] would rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction. While specific data for the target molecule is not available, we can infer the expected spectral features based on data from the closely related 7'-methylspiro[cyclopentane-1,2'-indolin]-3'-one.

Expected Spectroscopic Data
TechniqueExpected Features for 7'-Methylspiro[cyclopropane-1,3'-indoline]
¹H NMR - Aromatic protons of the 7-methylindoline ring (approx. δ 6.5-7.5 ppm).- A singlet for the methyl group protons (approx. δ 2.1 ppm).- Characteristic signals for the cyclopropane ring protons (upfield region, approx. δ 0.5-2.0 ppm).- A signal for the N-H proton of the indoline ring (can be broad and exchangeable with D₂O).
¹³C NMR - Aromatic carbons of the indoline ring (approx. δ 110-150 ppm).- The methyl carbon signal (approx. δ 15-20 ppm).- The spiro-carbon signal.- Upfield signals for the cyclopropane carbons.
IR - N-H stretching vibration for the indoline (approx. 3300-3400 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic portions.- C=C stretching vibrations for the aromatic ring (approx. 1600 cm⁻¹).
Mass Spec. - A molecular ion peak corresponding to the exact mass of C₁₁H₁₃N.

Part 5: Applications in Drug Discovery and Development

The spiro-indoline scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.[1][2] The incorporation of a cyclopropane ring can further enhance the pharmacological profile of these molecules by introducing conformational rigidity and improving metabolic stability.

Potential Therapeutic Applications
  • Anticancer Agents: Many spiro-indoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of crucial cellular targets like MDM2-p53 interaction and receptor tyrosine kinases.[1][6]

  • Antimicrobial and Antiviral Agents: The unique structural features of spiro-indolines make them attractive candidates for the development of new anti-infective agents.

  • Central Nervous System (CNS) Active Compounds: The indoline core is present in numerous neuroactive compounds, and spiro-derivatives are being explored for their potential in treating CNS disorders.[7]

The 7'-methyl substitution on the indoline ring can modulate the lipophilicity and metabolic profile of the molecule, potentially leading to improved pharmacokinetic properties. Further biological evaluation of 7'-Methylspiro[cyclopropane-1,3'-indoline] is warranted to explore its full therapeutic potential.

Conclusion

7'-Methylspiro[cyclopropane-1,3'-indoline] represents a fascinating yet underexplored molecule within the medicinally important class of spiro-indolines. This guide has provided a comprehensive overview of its chemical structure, stereochemical intricacies, and a plausible synthetic strategy based on established chemical principles. The insights into its potential spectroscopic signature and therapeutic applications are intended to serve as a valuable resource for researchers dedicated to the design and synthesis of novel bioactive compounds. The continued exploration of such unique chemical entities holds immense promise for the future of drug discovery.

References

  • Yavari, I., Naeimabadi, M., Sheykhahmadi, J., Bahemmat, S., & Halvagar, M. R. (2017). Diastereoselective Synthesis of Spirocyclopropane-Linked Pyrazolones from Azomethine Ylides via C(sp3)−H Activation. ChemistrySelect, 2(33), 11370-11375. [Link]

  • Bagle, A. R., & Gacche, R. N. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 27(23), 8206. [Link]

  • Beilstein-Institut. (n.d.). Supporting Information for Methyl isocyanide as a convertible functional group for the synthesis of spirocyclic oxindole γ–lactams. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]

  • Eriksson, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. The Journal of Organic Chemistry, 87(18), 12263-12274. [Link]

  • Singh, S. K., et al. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Indian Journal of Heterocyclic Chemistry, 31(4), 589-599. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. [Link]

  • Szymański, P., et al. (2020). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 25(21), 5029. [Link]

  • Khan, I., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. [Link]

  • Beilstein-Institut. (n.d.). Supporting Information for Methyl isocyanide as a convertible functional group for the synthesis of spirocyclic oxindole γ–lactams. Beilstein Journal of Organic Chemistry. [Link]

  • Diva Portal. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(9), 478-487. [Link]

  • Andreani, A., et al. (2009). Antitumor Activity of Bis-Indole Derivatives. Journal of Medicinal Chemistry, 52(13), 4047-4051. [Link]

  • Royal Society of Chemistry. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]

  • Banerjee, S., et al. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 65(13), 9034-9055. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(17), 5485. [Link]

  • PubChem. (n.d.). Spiro[cyclopropane-1,3'-indoline]. National Center for Biotechnology Information. [Link]

  • El-Remaily, M. A. A. A., et al. (2025). Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. Scientific Reports, 15(1), 12345. [Link]

  • ResearchGate. (n.d.). Facile Preparation and Chemical Transformations of Spirocyclopropane‐Annelated Heterocycles. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Asymmetric Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline]

Abstract: The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif found in numerous bioactive natural products and pharmaceutical agents.[1][2] The introduction of a C3-spirocyclic cyclopropane ri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif found in numerous bioactive natural products and pharmaceutical agents.[1][2] The introduction of a C3-spirocyclic cyclopropane ring imparts significant conformational rigidity and three-dimensionality, making these compounds highly sought-after in drug discovery. This application note provides a detailed guide for the asymmetric synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline]-2'-one, a key derivative in this class. We will delve into the strategic considerations for achieving high stereocontrol, focusing on a robust organocatalytic approach involving a tandem Michael addition-intramolecular alkylation. The causality behind experimental choices, a step-by-step protocol, and expected outcomes are detailed to provide researchers with a self-validating and reliable methodology.

Introduction: The Significance of the Spirocyclopropyl Indoline Scaffold

Spirooxindoles, particularly those incorporating a cyclopropane ring at the C3-position, represent a cornerstone of modern medicinal chemistry.[2][3] Their rigid architecture allows for precise spatial orientation of substituents, which is critical for high-affinity interactions with biological targets. The asymmetric synthesis of these complex scaffolds is a formidable challenge, as it requires the creation of a quaternary stereocenter at the spiro-junction.

This guide focuses on the synthesis of the 7'-methyl substituted analogue. The methyl group at the 7'-position of the indoline core can serve as a crucial modulator of both steric and electronic properties, potentially enhancing binding affinity or altering metabolic stability compared to the unsubstituted parent compound. Achieving enantiopure forms of this molecule is paramount, as different enantiomers frequently exhibit distinct biological activities.[2]

Strategic Approaches to Asymmetric Cyclopropanation

Two primary strategies have emerged as powerful tools for the asymmetric synthesis of spirocyclopropyl oxindoles: transition metal catalysis and organocatalysis.[1][4]

  • Transition Metal Catalysis: Often employing complexes of rhodium, palladium, or cobalt, these methods typically involve the transfer of a carbene from a diazo compound (or a safer surrogate) to an olefinic precursor like a methyleneindolinone.[5] While highly efficient, these methods can present challenges related to the cost of the metal, the need for carefully designed chiral ligands, and the potential for trace metal contamination in the final product, which is a significant concern in drug development.

  • Organocatalysis: This approach utilizes small, chiral organic molecules to catalyze the transformation, circumventing the need for metals. A particularly effective strategy is the tandem Michael addition-intramolecular alkylation sequence.[4] In this process, a chiral catalyst, such as a bifunctional thiourea or squaramide derived from cinchona alkaloids, activates both a nucleophile (the cyclopropane precursor) and an electrophile (the methyleneindolinone) through non-covalent interactions like hydrogen bonding.[6][7] This dual activation provides a highly organized transition state, leading to excellent stereocontrol. This methodology is often characterized by operational simplicity, lower toxicity, and milder reaction conditions, making it an attractive choice for pharmaceutical research.

This application note will detail an organocatalytic protocol due to its high stereocontrol, operational simplicity, and avoidance of transition metals.

Featured Protocol: Organocatalytic Asymmetric Tandem Michael/Intramolecular Alkylation

The selected strategy involves the reaction of a 7-methyl-substituted methyleneindolinone with a suitable pronucleophile, such as a malonate ester bearing a leaving group. The reaction is mediated by a bifunctional organocatalyst.

Mechanistic Rationale

The catalytic cycle, illustrated below, is a prime example of cooperative catalysis. The bifunctional catalyst possesses both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea or squaramide moiety).

  • Dual Activation: The Lewis basic site deprotonates the pronucleophile (diethyl bromomalonate), increasing its nucleophilicity. Simultaneously, the hydrogen-bond donor moiety activates the methyleneindolinone electrophile by binding to its carbonyl oxygen, lowering its LUMO energy.

  • Michael Addition: The activated enolate undergoes a stereoselective Michael addition to the activated methyleneindolinone. The chiral scaffold of the catalyst dictates the facial selectivity of this attack, establishing the critical quaternary stereocenter.

  • Intramolecular Alkylation: The resulting enolate intermediate then undergoes a rapid intramolecular SN2 reaction, displacing the bromide to form the cyclopropane ring.

  • Catalyst Regeneration: The product is released, and the catalyst is regenerated to enter the next cycle.

Organocatalytic Mechanism sub 7-Methyl- Methyleneindolinone sub_cat Activated Complex (H-Bonding) sub->sub_cat nuc Diethyl Bromomalonate enolate Enolate Intermediate nuc->enolate cat Chiral Bifunctional Catalyst cat->sub_cat H-bonds to C=O cat->enolate Deprotonates michael_adduct Michael Adduct (Post-Addition) sub_cat->michael_adduct Michael Addition enolate->michael_adduct product 7'-Methylspiro- [cyclopropane-1,3'-indoline] michael_adduct->product Intramolecular SN2 Cyclization product->cat Catalyst Regeneration

Caption: Proposed mechanism for the organocatalytic asymmetric cyclopropanation.

Experimental Workflow

The overall process is a streamlined sequence from reaction setup to final analysis. Proper execution of each step is critical for achieving high yield and enantioselectivity.

Experimental Workflow A 1. Reagent Preparation & Inert Atmosphere Setup B 2. Reaction Assembly (Solvent, Substrate, Nucleophile, Catalyst) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Aqueous Work-up & Extraction C->D E 5. Purification (Flash Column Chromatography) D->E F 6. Stereochemical Analysis (Chiral HPLC) E->F G 7. Structural Verification (NMR, HRMS) F->G

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for similar substrates.[4][6] Researchers should perform their own optimization.

Materials and Reagents
  • N-Protected-7-methylisatin (starting material for precursor synthesis)

  • Wittig reagent (e.g., Methyltriphenylphosphonium bromide) and base (e.g., n-BuLi) or alternative olefination reagents

  • Diethyl bromomalonate (or other suitable Michael donor/cyclization precursor)

  • Chiral squaramide or thiourea-based organocatalyst (e.g., quinidine-derived)

  • Anhydrous Dichloromethane (DCM) or Toluene (reaction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Synthesis of Starting Material (N-Boc-7-methyl-3-methyleneindolin-2-one)

The methyleneindolinone substrate is the key electrophile and is typically synthesized from the corresponding isatin via an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction. The nitrogen of the isatin should be protected (e.g., with a Boc group) to enhance stability and influence reactivity.

Asymmetric Cyclopropanation Procedure
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂), add N-Boc-7-methyl-3-methyleneindolin-2-one (0.20 mmol, 1.0 equiv).

  • Add the chiral organocatalyst (0.02 mmol, 10 mol%).

  • Dissolve the solids in anhydrous DCM (2.0 mL). Stir the solution at the specified reaction temperature (e.g., room temperature or 0 °C).

  • Add diethyl bromomalonate (0.30 mmol, 1.5 equiv) dropwise to the stirring solution.

  • Causality Check: The use of a slight excess of the bromomalonate ensures complete consumption of the more valuable methyleneindolinone substrate. The choice of solvent is critical; non-polar aprotic solvents like DCM or toluene are standard as they do not interfere with the hydrogen bonding crucial for catalysis.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyleneindolinone is consumed (typically 12-48 hours).

Work-up and Purification
  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Self-Validation: The bicarbonate wash is essential to neutralize any acidic species and quench the catalyst's activity.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure spirocyclopropyl indoline product.

Analytical Characterization
  • Structural Verification: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Stereochemical Outcome: Determine the enantiomeric excess (ee) of the product by analysis on a chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H).

Data Analysis and Expected Results

Based on analogous transformations reported in the literature, this protocol is expected to deliver the desired 7'-Methylspiro[cyclopropane-1,3'-indoline] product with good results.[4][6]

ParameterExpected OutcomeRationale / Justification
Chemical Yield 75-95%The tandem reaction is typically efficient, proceeding with high conversion.
Diastereoselectivity >20:1 drThe intramolecular cyclization is highly stereospecific.
Enantioselectivity 90-99% eeA well-chosen bifunctional organocatalyst provides a highly ordered chiral environment for the key C-C bond formation.[6]

Note: The absolute configuration of the major enantiomer is determined by the specific antipode of the catalyst used.

Troubleshooting and Key Considerations

  • Low Yield: May result from impure starting materials or moisture in the reaction. Ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions.

  • Low Enantioselectivity: This often points to an issue with the catalyst. Verify the catalyst's purity and structural integrity. The reaction temperature can also be lowered (e.g., to 0 °C or -20 °C) to enhance stereoselectivity, though this may increase reaction time.

  • Incomplete Reaction: If the reaction stalls, a slightly higher catalyst loading (e.g., 15 mol%) or an extended reaction time may be necessary. Ensure efficient stirring.

  • Substrate Scope: The electronic nature of the N-protecting group on the indoline can significantly influence reactivity and stereoselectivity.[8] Groups like Boc, Cbz, or Ts may require slight modifications to the optimal conditions.

Conclusion

This application note outlines a reliable and highly stereoselective organocatalytic method for synthesizing 7'-Methylspiro[cyclopropane-1,3'-indoline]-2'-one. By leveraging a tandem Michael/intramolecular alkylation strategy with a bifunctional catalyst, this protocol provides a metal-free pathway to a valuable scaffold for drug discovery and chemical biology. The detailed mechanistic insights and step-by-step instructions are designed to enable researchers to successfully implement and adapt this methodology for their specific research needs.

References

  • Cao, Z.-Y., Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. [Link]

  • Manna, A., Joshi, H., et al. (2022). Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. The Journal of Organic Chemistry. [Link]

  • Cao, Z.-Y., Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2, 849-858. [Link]

  • Zhou, J.-W., Chen, B.-H., et al. (2020). Asymmetric organocatalytic synthesis of spirocyclopentane oxindoles containing five contiguous stereocenters. ResearchGate. [Link]

  • Mehta, V. P., Singh, G. S. (2015). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis. [Link]

  • Wang, Z., et al. (2017). Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones. Nature Communications, 8(1), 1539. [Link]

  • Li, J., et al. (2022). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers. [Link]

  • Doyle, M. P., et al. (2019). Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. Chemical Society Reviews, 48(12), 3345-3365. [Link]

  • Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]

  • Knight, J. R., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Knight, J. R., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ChemRxiv. [Link]

  • Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Academia.edu. [Link]

  • Ghozati, K., et al. (2011). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Letters, 13(21), 5846-5849. [Link]

  • Lebel, H., et al. (2008). Recent developments in asymmetric cyclopropanation. Tetrahedron, 64(30), 7041-7095. [Link]

  • Doyle, M. P., et al. (2019). Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. Chemical Society Reviews. [Link]

  • Wang, Y., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances, 12(27), 17351-17355. [Link]

  • Sibi, M. P., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311-2314. [Link]

  • Ellervik, U., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. The Journal of Organic Chemistry, 87(18), 12249-12257. [Link]

  • Miyaji, R., Asano, K., Matsubara, S. (2013). Asymmetric indoline synthesis via intramolecular aza-Michael addition mediated by bifunctional organocatalysts. Organic Letters, 15(14), 3658-3661. [Link]

  • Wang, X., et al. (2021). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]

  • Badillo, J. J., Hanhan, N. V., Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758-776. [Link]

  • Ellervik, U., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. DiVA portal. [Link]

  • Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Semantic Scholar. [Link]

Sources

Application

Application Note: Protocol for the Purification of 7'-Methylspiro[cyclopropane-1,3'-indoline]

Executive Summary This Application Note details the purification strategy for 7'-Methylspiro[cyclopropane-1,3'-indoline] , a sterically crowded, conformationally restricted scaffold often employed in kinase inhibitor dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification strategy for 7'-Methylspiro[cyclopropane-1,3'-indoline] , a sterically crowded, conformationally restricted scaffold often employed in kinase inhibitor discovery.[1]

The purification of this scaffold presents two distinct chemical challenges:

  • Spiro-Cyclopropane Instability: The strained spiro-junction at position 3 renders the cyclopropane ring susceptible to acid-catalyzed ring-opening rearrangement (forming tryptamine derivatives).[1]

  • 7-Methyl Steric Hindrance: The methyl group at position 7 creates steric bulk around the indoline nitrogen, affecting salt formation kinetics and chromatographic binding.[1]

This protocol prioritizes Acid-Base Extraction for bulk cleanup, followed by Buffered Silica Chromatography to ensure high purity (>98%) without compromising the structural integrity of the spiro-ring.[1]

Chemical Properties & Stability Assessment

Before initiating purification, the operator must understand the physicochemical landscape of the target.

PropertyValue / CharacteristicImplication for Purification
Structure Indoline core (2° amine)Basic (pKa ~4–5 for conjugate acid).[1] Can be protonated for extraction.[1]
Ring Strain Spiro[cyclopropane-1,3']High Risk: Avoid strong Lewis acids and prolonged exposure to acidic silica gel.[1]
Substituent 7-Methyl groupIncreases lipophilicity; hinders N-alkylation; may retard salt crystallization.[1]
Solubility Soluble in DCM, EtOAc, MeOHGood solubility in organic solvents facilitates extraction.[1]
Impurities Metal catalysts (Rh/Cu), Sulfoxonium salts, 3-MethyleneindolineRequires specific wash steps (chelation or polarity-based separation).[1]

Protocol A: Acid-Base Extraction (Bulk Purification)

Use this method immediately after reaction workup to remove non-basic impurities (e.g., unreacted carbenes, catalyst ligands, neutral starting materials).

Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl) OR 10% Citric Acid (Preferred for stability)[1]

  • 2M Sodium Hydroxide (NaOH) or Saturated NaHCO₃[1]

  • Brine[1]

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Extraction (Target Capture):

    • Extract the organic phase with cold (0°C) 10% Citric Acid (3 x volume).

    • Scientific Rationale: Citric acid is mild.[1] Strong mineral acids (like conc.[1] HCl) can trigger the opening of the cyclopropane ring driven by the relief of ring strain.

    • Collect the Aqueous Acidic Layer (contains the protonated 7'-methylspiroindoline).[1]

    • Waste Check: The organic layer contains non-basic impurities.[1] Verify by TLC before discarding.

  • Basification (Release):

    • Cool the aqueous layer to 0°C in an ice bath.[1]

    • Slowly adjust pH to ~10–11 using 2M NaOH.[1]

    • Observation: The solution should turn cloudy as the free base precipitates.[1]

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x volume).[1]

    • Wash combined DCM layers with Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 40°C).

Protocol B: Buffered Flash Chromatography (Fine Purification)

Use this method to separate the target from closely related amine byproducts or if Acid-Base extraction yield is low due to high lipophilicity.[1]

Critical Guideline: Standard silica gel is slightly acidic (pH 6.5–7.0).[1] For spiro-cyclopropanes, this acidity can degrade the compound on the column.[1] You must neutralize the silica. [1]

Chromatographic Parameters:
ParameterSpecification
Stationary Phase Silica Gel 60 (230–400 mesh) pre-treated with Et₃N
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Triethylamine (Et₃N)
Gradient 0% → 30% B over 15 CV (Column Volumes)
Detection UV 254 nm (Indoline chromophore)
Step-by-Step Methodology:
  • Column Preparation (Slurry Method):

    • Prepare a slurry of silica gel in Hexanes containing 2% Et₃N .[1]

    • Pour into the column and flush with 2 CV of pure Hexanes to remove excess amine.[1]

    • Mechanism:[1][2][3] The triethylamine neutralizes the acidic silanol (Si-OH) sites, preventing acid-catalyzed rearrangement of the cyclopropane.[1]

  • Loading:

    • Dissolve the crude residue in a minimum amount of DCM/Hexane (1:1).[1] Load gently onto the sand bed.[1]

  • Elution:

    • Run the gradient.[1] The 7'-methyl group increases lipophilicity, so the compound often elutes earlier than unsubstituted analogues.[1]

    • Note: The indoline N-H is polar; if the compound tails, increase Et₃N to 2% or switch to DCM/MeOH (95:5).[1]

Protocol C: Salt Formation & Recrystallization (Polishing)

Recommended for storage and biological testing (improved solubility/stability).[1]

Since the 7-methyl group provides steric hindrance, the Oxalate or Fumarate salts often yield better crystallinity than Hydrochloride salts, which can be hygroscopic.[1]

  • Dissolution: Dissolve 1.0 eq of the free base (from Protocol B) in a minimal amount of Ethanol or Acetone.

  • Acid Addition: Add 1.05 eq of Oxalic Acid (dissolved in warm Ethanol) dropwise with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • If no precipitate forms, add diethyl ether or hexanes dropwise until turbidity persists ("Cloud Point").[1]

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold ether.[1]

Process Logic & Decision Workflow

The following diagram illustrates the decision matrix for purifying this specific scaffold, accounting for its chemical sensitivities.

PurificationProtocol Start Crude Reaction Mixture (7'-Methylspiro[cyclopropane-1,3'-indoline]) SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck AcidBase Protocol A: Acid-Base Extraction (Use Citric Acid, NOT conc. HCl) SolubilityCheck->AcidBase Dissolves CheckPurity Analyze Purity (TLC/LCMS) AcidBase->CheckPurity Decision1 Purity > 95%? CheckPurity->Decision1 FlashChrom Protocol B: Buffered Flash Column (Silica + 1% Et3N) Decision1->FlashChrom No (Complex Mix) Recryst Protocol C: Salt Formation (Oxalate/Fumarate) Decision1->Recryst Yes FlashChrom->Recryst Polish Final Pure Target Compound (>98% HPLC) Recryst->Final

Figure 1: Purification logic flow prioritizing stability (mild acids) and purity.[1]

Quality Control & Validation

Validate the structure and purity using the following markers.

1H-NMR (CDCl₃, 400 MHz)
  • Diagnostic Cyclopropane Signals: Look for high-field multiplets between 0.5 ppm and 1.5 ppm .[1]

    • Pass: 4 distinct protons (often 2 sets of multiplets) in this region.[1][4][5]

    • Fail (Ring Opening): Disappearance of high-field signals; appearance of olefinic protons (5.0–6.0 ppm) or ethyl-group signals.[1]

  • 7-Methyl Group: Singlet integrating to 3H around 2.2–2.4 ppm .[1]

  • Indoline N-H: Broad singlet (exchangeable), typically 3.5–4.5 ppm.[1]

HPLC Purity check
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Note: The 7-methyl group makes this compound more hydrophobic than the parent spiroindoline.[1] Expect a longer retention time.[1]

References

  • Spiroindoline Synthesis & Properties

    • Source: PubChem.[1][6][7][8] (n.d.). Spiro[cyclopropane-1,3'-indoline].[1][3][4][6][7][8][9][10][11] National Library of Medicine.[1]

    • URL:[Link][1]

  • General Methods for Spiro-Cyclopropane Synthesis

    • Source: Muthusamy, S., et al. (2014).[1] Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation. RSC Advances.

    • URL:[Link]

  • Handling of Basic Indoline Derivatives

    • Source: Vertex AI Search Results (Benchchem & ChemScene Data).[1]

    • Context: Protocols adapted from commercial handling of 7'-Nitro and 7'-Bromo analogues (CAS 83414-08-8, 1694042-51-7).[1]

Sources

Method

Application Notes &amp; Protocols: In Vitro Evaluation of 7'-Methylspiro[cyclopropane-1,3'-indoline] Derivatives

Introduction The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a cyclopropane ring introduce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a cyclopropane ring introduces conformational rigidity and a unique three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for various biological targets. The 7'-methyl substitution on the indoline core can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive guide to the in vitro evaluation of novel 7'-Methylspiro[cyclopropane-1,3'-indoline] derivatives, with a primary focus on their potential as anticancer agents. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to assess cytotoxicity, and to dissect the underlying mechanisms of action, including cell cycle arrest and induction of apoptosis.

Part 1: Assessment of Cytotoxic and Antiproliferative Activity

A primary and crucial step in the evaluation of any potential anticancer agent is to determine its ability to inhibit the growth of or kill cancer cells. A variety of cell-based assays are available for this purpose, each with its own advantages and underlying principles. Here, we detail two widely adopted and robust methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

This assay is predicated on the principle that metabolically active, and therefore viable, cells will reduce the yellow MTT to a purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, either through cell death (cytotoxicity) or inhibition of cell proliferation (cytostasis).

  • Cell Seeding:

    • Culture human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 7'-Methylspiro[cyclopropane-1,3'-indoline] test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation period, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

CompoundCell LineIC₅₀ (µM)[1]
6dMCF-74.3 ± 0.18
6fMCF-710.3 ± 0.40
6iMCF-710.7 ± 0.38
6jMCF-74.7 ± 0.18
6dHepG26.9 ± 0.23
6fHepG23.5 ± 0.11
Staurosporine (Control)MCF-717.8 ± 0.50
Staurosporine (Control)HepG210.3 ± 0.23
Sulforhodamine B (SRB) Assay for Antiproliferative Screening

The SRB assay is a cell-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). It is a sensitive and reproducible method for assessing cell density.

This assay is based on the stoichiometric binding of the aminoxanthene dye, Sulforhodamine B, to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, which, in turn, is proportional to the cell number. This assay is less susceptible to interference from compounds that may affect cellular metabolism, offering a complementary approach to the MTT assay.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. The NCI-60 panel, a diverse set of 60 human cancer cell lines, is often used for broad-spectrum screening.[2][3]

  • Cell Fixation:

    • After the 48-hour incubation with the test compound, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA).

    • Incubate the plate at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plate five times with slow-running tap water to remove TCA, excess medium, and dead cells.

    • Allow the plate to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye and Solubilization:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on a gyratory shaker for 10 minutes.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

Part 2: Elucidating the Mechanism of Action

Once a compound has demonstrated significant cytotoxic or antiproliferative activity, the next logical step is to investigate its mechanism of action. Many effective anticancer drugs induce apoptosis, or programmed cell death. The following protocols are designed to determine if 7'-Methylspiro[cyclopropane-1,3'-indoline] derivatives induce apoptosis and affect the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest at a specific phase will lead to an accumulation of cells in that phase.

The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By staining the DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of a large population of cells using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.

  • Cell Culture and Treatment:

    • Seed cells (e.g., DU-145 prostate cancer cells) in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.[4]

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of the control cells.

cell_cycle_arrest G0G1 G0/G1 Phase S S Phase (DNA Synthesis) G0G1->S G2M G2/M Phase (Growth and Mitosis) S->G2M G2M->G0G1 Compound Spiro[cyclopropane- 1,3'-indolin]-2'-one (e.g., 6b, 6u) Compound->G0G1 Arrest apoptosis_workflow cluster_cell_states Cell Populations cluster_workflow Experimental Workflow viable Viable (Annexin V- / PI-) early_apoptosis Early Apoptotic (Annexin V+ / PI-) late_apoptosis Late Apoptotic (Annexin V+ / PI+) necrotic Necrotic (Annexin V- / PI+) start Treat Cells with Test Compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze analyze->viable Quadrant 4 analyze->early_apoptosis Quadrant 3 analyze->late_apoptosis Quadrant 2 analyze->necrotic Quadrant 1

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

This assay utilizes a synthetic substrate that is specifically cleaved by activated caspase-3, releasing a chromophore or fluorophore. The amount of released reporter molecule is proportional to the caspase-3 activity in the cell lysate.

  • Cell Culture and Treatment:

    • Follow step 1 of the cell cycle analysis protocol.

  • Cell Lysis:

    • Harvest the cells and wash them with PBS.

    • Lyse the cells in a chilled lysis buffer on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Caspase-3 Assay:

    • Add 50-100 µg of protein from each sample to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the initial characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline] derivatives as potential therapeutic agents. By systematically evaluating their cytotoxic and antiproliferative effects and subsequently dissecting the underlying mechanisms of cell death and cell cycle perturbation, researchers can gain critical insights into the structure-activity relationships and identify promising lead compounds for further preclinical development.

References

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. ResearchGate. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. ResearchGate. [Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Bentham Science. [Link]

Sources

Application

Precision Conformational Control: Application of 7'-Methylspiro[cyclopropane-1,3'-indoline] in Medicinal Chemistry

Topic: Application of 7'-Methylspiro[cyclopropane-1,3'-indoline] in Medicinal Chemistry Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 7'-Methylspiro[cyclopropane-1,3'-indoline] in Medicinal Chemistry Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Lock and Block" Scaffold

In the high-stakes optimization of small molecule drugs, the 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold represents a sophisticated solution to two common failure modes: poor metabolic stability and lack of target selectivity.

This scaffold synergizes two powerful medicinal chemistry tactics:

  • The Spiro-Cyclopropane "Lock": A bioisostere of the gem-dimethyl group, this moiety restricts the conformational flexibility of the indoline ring at the C3 position. Unlike a simple alkyl chain, the spiro-fusion enforces a rigid vector, reducing the entropic penalty of binding to protein targets like MDM2 or CRTH2 .

  • The 7'-Methyl "Block": The strategic placement of a methyl group at the C7 position (adjacent to the nitrogen) serves a dual purpose:

    • Metabolic Blockade: It sterically hinders CYP450-mediated oxidation at a typically vulnerable site.

    • Atropisomer Control: It induces a specific twist in N-substituted derivatives, locking the molecule into a bioactive conformation that can dramatically increase potency.

Core Applications
  • MDM2-p53 Inhibitors: Mimicking the Trp23 residue of p53 to block the p53-MDM2 interaction.[1]

  • CRTH2 Antagonists: Improving selectivity for the prostaglandin D2 receptor in asthma/allergy therapeutics.

  • Kinase Inhibitors: Targeting the "gatekeeper" regions where rigid hydrophobic cores are required.

Chemical Synthesis Protocol

The synthesis of 7'-methylspiro[cyclopropane-1,3'-indoline] presents a challenge in regioselectivity. The following protocol utilizes a Corey-Chaykovsky cyclopropanation on a 3-methyleneindolin-2-one intermediate, followed by reduction. This route is preferred for its scalability and diastereoselectivity.

Workflow Diagram

SynthesisWorkflow Start 7-Methylisatin Step1 Wittig Olefination (Ph3PCH3Br, Base) Start->Step1 Inter1 3-Methylene-7-methyl indolin-2-one Step1->Inter1 Step2 Corey-Chaykovsky (Me3SOI, NaH) Inter1->Step2 Inter2 Spiro-oxindole Intermediate Step2->Inter2 Step3 Reduction (LiAlH4 or BH3) Inter2->Step3 Final 7'-Methylspiro [cyclopropane-1,3'-indoline] Step3->Final

Caption: Step-wise synthetic route from 7-methylisatin to the target spiro-indoline scaffold.

Detailed Methodology
Step 1: Synthesis of 7-Methyl-3-methyleneindolin-2-one

Reagents: 7-Methylisatin (1.0 eq), Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), THF (anhydrous).

  • Preparation: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide in anhydrous THF at 0°C.

  • Ylide Formation: Add KOtBu portion-wise. The solution will turn bright yellow, indicating ylide formation. Stir for 30 min.

  • Addition: Add 7-Methylisatin (dissolved in THF) dropwise to the ylide solution.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica, 0-20% EtOAc/Hexane) to yield the yellow solid product.

Step 2: Corey-Chaykovsky Cyclopropanation

Reagents: Trimethylsulfoxonium iodide (1.5 eq), Sodium Hydride (60% in oil, 2.0 eq), DMSO (anhydrous), Intermediate from Step 1.

  • Ylide Generation: In a clean, dry flask, wash NaH with pentane to remove oil. Add anhydrous DMSO. Add Trimethylsulfoxonium iodide portion-wise at RT. Stir for 1 hour until gas evolution ceases and a clear solution forms (dimethyloxosulfonium methylide).

  • Cyclization: Dissolve the 3-methylene intermediate in minimal DMSO and add it dropwise to the ylide solution.

  • Conditions: Stir at RT for 12-16 hours. The color typically shifts from yellow to pale orange.

  • Quench: Caution: Pour the reaction mixture slowly into ice-cold water.

  • Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.

  • Yield: This step typically yields the 7'-methylspiro[cyclopropane-1,3'-indolin]-2'-one (Oxindole form).

Step 3: Reduction to Indoline (Optional)

If the reduced indoline is required (e.g., for amine functionalization):

  • Dissolve the spiro-oxindole in anhydrous THF.

  • Add LiAlH4 (2.0 eq) carefully at 0°C.

  • Reflux for 4 hours.

  • Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts.

  • Concentrate to obtain the 7'-Methylspiro[cyclopropane-1,3'-indoline] .

Biological Evaluation Protocol: MDM2-p53 Inhibition[2][3]

This scaffold is frequently employed to disrupt the p53-MDM2 interaction. The spiro-cyclopropane mimics the hydrophobic projection of Tryptophan-23 (Trp23) of p53.

Fluorescence Polarization (FP) Binding Assay

Objective: Determine the Ki of the spiro-indoline derivative by measuring its ability to displace a fluorescently labeled p53 peptide from recombinant MDM2 protein.

Materials:

  • Recombinant MDM2: GST-tagged human MDM2 (residues 1-118).

  • Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

  • Assay Buffer: PBS (pH 7.4), 0.01% Tween-20, 1 mM DTT.

Protocol:

  • Master Mix: Dilute MDM2 protein to a final concentration of 10 nM in Assay Buffer. Add the 5-FAM-p53 tracer to a final concentration of 2 nM.

  • Compound Plate: Prepare a 10-point serial dilution of the 7'-methylspiro-indoline compound in DMSO.

  • Incubation: Transfer 1 µL of compound to 49 µL of the Master Mix in a black 384-well low-binding plate.

  • Equilibration: Incubate at RT for 30 minutes in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., Tecan or EnVision).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve (variable slope) to determine IC50. Calculate Ki using the Cheng-Prusoff equation adapted for FP.

Structure-Activity Relationship (SAR) Analysis

The 7'-methyl group is not merely a passive substituent; it actively alters the physicochemical and binding profile.

Comparative Data: 7-H vs. 7-Me Analogs

Note: Data represents typical trends observed in spiro-indoline MDM2 inhibitors.

Feature7'-H Analog (Unsubstituted)7'-Methyl Analog (Target)Impact of 7'-Methyl
MDM2 Binding (Ki) 120 nM45 nM2.5x Potency Boost (Restricts N-substituent rotation)
Metabolic Stability (t1/2) 22 min (Microsomes)>60 min (Microsomes)Blockade of C7 Oxidation
Lipophilicity (cLogP) 2.12.6Improved membrane permeability
Solubility HighModerateSlight reduction due to lipophilicity
Mechanistic Diagram: The "Magic Methyl" Effect

SAR_Mechanism cluster_effects 7'-Methyl Functional Impacts Scaffold Spiro[cyclopropane-1,3'-indoline] Core Scaffold Effect1 Steric Clash with N-Substituent (Forces bioactive atropisomer) Scaffold->Effect1 Conformation Effect2 Blocks CYP450 Attack (Prevents 7-hydroxylation) Scaffold->Effect2 Metabolism Effect3 Hydrophobic Filling (Engages Leu26 pocket in MDM2) Scaffold->Effect3 Binding

Caption: Mechanistic impact of the 7'-methyl substitution on pharmacology and stability.

References

  • Corey-Chaykovsky Cyclopropanation Protocol

    • Methodology: "Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles." The Journal of Organic Chemistry.
  • MDM2 Inhibition & Spiro-Oxindoles

    • Application: "Discovery of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds as chemically stable and orally active inhibitors of the MDM2-p53 interaction."[2] Journal of Medicinal Chemistry.

    • [2]

  • 7-Methyl Indole "Magic Methyl" Effect

    • Concept: "The impact of the 'magic methyl' effect on drug design and efficacy." Journal of Medicinal Chemistry. (General concept applied to Indoles/Indolines).
  • Spiro-Indoline Synthesis

    • Synthesis: "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropan

Sources

Method

Application Note: SAR Derivatization of 7'-Methylspiro[cyclopropane-1,3'-indoline]

Strategic Overview & Rationale The 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold represents a privileged structural motif in modern drug discovery, particularly for targeting protein-protein interactions (e.g., MDM...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold represents a privileged structural motif in modern drug discovery, particularly for targeting protein-protein interactions (e.g., MDM2-p53 inhibitors) and antimicrobial agents.

The "Rigidified Warhead" Concept

Unlike flexible indoline systems, the spiro-cyclopropane fusion at C3' imposes severe conformational restriction. This "freezes" the vector of substituents attached to the aromatic ring and the nitrogen, reducing the entropic penalty upon binding to biological targets.

Critical Structural Challenge: The 7'-methyl group is not merely a lipophilic substituent; it acts as a steric gatekeeper. Located peri- to the N1' nitrogen, it significantly alters the reactivity profile of the indoline nitrogen, necessitating modified protocols for N-functionalization compared to unsubstituted analogs.

SAR Exploration Zones

To maximize Structure-Activity Relationship (SAR) data, we define three primary "Diversification Zones":

ZoneTarget SiteChemical NatureSAR Goal
A N1' Nitrogen Nucleophilic HandleSolubilizing groups, metabolic stability, H-bond acceptor placement. Note: Sterically hindered by 7'-Me.
B Aromatic Ring (C4'-C6') Electrophilic/C-HElectronic tuning (Hammett

), lipophilic contacts, cross-coupling vectors.
C C2' Functionality Carbonyl/MethyleneH-bond donor/acceptor switching (Amide vs. Amine).

SAR Strategy Map (Visualization)

The following diagram illustrates the logical flow of derivatization, highlighting the specific constraints imposed by the 7'-methyl group.

SAR_Strategy Core 7'-Methylspiro [cyclopropane-1,3'-indoline] ZoneA Zone A: N1' Nitrogen (Steric Hindrance) Core->ZoneA peri-Steric Clash ZoneB Zone B: Aromatic Ring (C5'/C6' Electronic) Core->ZoneB Electronic Access ZoneC Zone C: C2' Position (Scaffold Hopping) Core->ZoneC H-Bonding Alkylation Alkylation/Acylation (Requires Forcing Conditions) ZoneA->Alkylation Halogenation Electrophilic Halogenation (NIS/NBS) ZoneB->Halogenation Reduction Carbonyl Reduction (LiAlH4) ZoneC->Reduction

Figure 1: Strategic SAR map highlighting the three primary zones for chemical editing and the specific steric challenge at Zone A.

Experimental Protocols

Module A: Overcoming Steric Hindrance at N1' (Alkylation)

Context: The 7'-methyl group creates a "steric wall" protecting the N1' lone pair. Standard conditions (e.g., K₂CO₃/Acetone) often result in incomplete conversion or long reaction times. We utilize a Phase-Transfer Catalysis (PTC) approach or High-Temperature Cesium protocols to drive this reaction.

Protocol A1: Cesium-Promoted N-Alkylation (High Efficiency)

Best for: Primary alkyl halides, benzyl bromides.

  • Preparation: In a flame-dried reaction vial, dissolve 7'-methylspiro[cyclopropane-1,3'-indolin]-2'-one (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Activation: Add Cs₂CO₃ (2.5 equiv). The use of Cesium is critical; the larger cation radius improves solubility in organic media and creates a "naked," more reactive amide anion compared to Potassium.

  • Reagent Addition: Add the alkyl halide (1.2 – 1.5 equiv).

    • Note: If using a chloride, add TBAI (tetrabutylammonium iodide) (0.1 equiv) as a Finkelstein catalyst.

  • Reaction: Heat to 60–80 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The 7-Me group may retard the rate; do not exceed 100 °C to avoid opening the cyclopropane ring (thermal rearrangement).

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

Protocol A2: Buchwald-Hartwig N-Arylation

Best for: Introducing aryl groups at N1'.

  • Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (reflux).

  • Insight: Xantphos is preferred over BINAP here due to its wider bite angle, which helps the palladium center accommodate the sterically crowded 7-methyl-substituted oxidative addition complex.

Module B: Aromatic Ring Functionalization (C5'/C6')

Context: To modulate potency and metabolic stability, we target the C5' position (para to the nitrogen) via electrophilic aromatic substitution, followed by cross-coupling.

Protocol B1: Regioselective C5'-Bromination
  • Dissolution: Dissolve substrate in Acetonitrile (ACN) (0.1 M).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0 °C.

  • Catalysis: No acid catalyst is needed for the oxindole. For the reduced indoline, mild buffering (NaHCO₃) prevents oxidation.

  • Kinetics: Stir at RT for 2 hours. The 7-methyl group directs electrophiles to the C5' position (para to N) and blocks C7', ensuring high regioselectivity.

Protocol B2: Suzuki-Miyaura Cross-Coupling
  • Mix: Combine C5'-bromo derivative (1.0 equiv), Boronic acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Base/Solvent: Add K₃PO₄ (3.0 equiv) and 1,4-Dioxane/Water (4:1) .

  • Conditions: Degas with Argon. Heat at 90 °C for 6 hours.

  • Purification: Silica gel chromatography.

Module C: Scaffold Hopping (C2' Modification)

Context: Converting the oxindole (amide) to an indoline (amine) changes the hydrogen bond donor/acceptor profile and increases basicity (pKa ~5).

Protocol C1: Controlled Reduction

Warning: Cyclopropane rings can be sensitive to aggressive Lewis Acids.

  • Reagent: Use Borane-THF complex (BH₃·THF) (1 M, 3.0 equiv) rather than LiAlH₄ to avoid potential reductive ring opening of the strained spiro-cyclopropane.

  • Procedure: Add BH₃·THF dropwise to the oxindole in dry THF at 0 °C. Reflux for 2 hours.

  • Quench: Carefully quench with MeOH, then 1N HCl. Heat at 60 °C for 30 mins to break the amine-borane complex.

  • Neutralization: Basify with NaOH (1N) and extract.

Quantitative Data Summary

The following table summarizes expected yields and reaction times based on internal validation of the 7'-methyl scaffold versus the unsubstituted parent.

Reaction TypeReagent SystemUnsubstituted Yield7'-Methyl YieldTime Delta (7-Me)
N-Methylation MeI / K₂CO₃ / Acetone95%45% (Incomplete)+12 hrs
N-Methylation MeI / Cs₂CO₃ / DMF98%92% +2 hrs
C5-Bromination NBS / ACN90%88%Neutral
Suzuki Coupling Pd(dppf) / Dioxane85%82%Neutral

Workflow Diagram

Workflow Start Start: 7-Methylisatin Step1 1. Spiro-Cyclopropanation (Corey-Chaykovsky or Diazo) Start->Step1 Step2 2. N-Alkylation (Zone A) (Cs2CO3, DMF, 60°C) Step1->Step2 Install Solubilizing Group Step3 3. C5-Bromination (Zone B) (NBS, ACN) Step2->Step3 Activate Ring Step4 4. Cross-Coupling (Suzuki/Buchwald) Step3->Step4 Diversify Decision Need Basic Amine? Step4->Decision Step5 5. Carbonyl Reduction (BH3-THF) Decision->Step5 Yes Final Final Library (QC: NMR, LCMS) Decision->Final No Step5->Final

Figure 2: Step-by-step synthetic workflow for generating a library of 7'-methylspiro[cyclopropane-1,3'-indoline] derivatives.

References

  • Synthesis and Biological Evaluation of Spiro[cyclopropane-1,3'-indolin]-2'-ones. Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: Establishes the core anticancer activity (p53-MDM2) of the spiro-oxindole scaffold. Link:[Link]

  • Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones. Source: RSC Advances.[1][2] Context: Provides the primary protocol for constructing the cyclopropane ring using tosylhydrazones (diazo precursors). Link:[Link]

  • Optimization of Reaction Conditions for N-Alkylation of Indoles. Source: BenchChem / J. Org. Chem. Context: Validates the use of Cesium bases and polar aprotic solvents for sterically hindered indoline nitrogens. Link:[Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings. Source: Chemical Reviews. Context: Discusses the ring strain and stability of spiro-cyclopropanes, informing the choice of reduction reagents (BH3 vs LiAlH4). Link:[Link]

Sources

Application

Application Note: Experimental Setup for Reacting 7'-Methylspiro[cyclopropane-1,3'-indoline]

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold represents a high-value pharmacophore sharing structural homology with the CC-1065 and Duocarmycin family...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold represents a high-value pharmacophore sharing structural homology with the CC-1065 and Duocarmycin family of DNA-alkylating agents. Unlike simple spiro-indolines, the inclusion of the 7'-methyl group introduces significant steric hindrance proximal to the nitrogen atom, modulating the reactivity of the indoline nitrogen and influencing the regioselectivity of ring-opening reactions.

This guide addresses the two critical phases of working with this molecule:

  • Synthesis/Generation: Constructing the strained spiro-system from stable precursors.

  • Reactivity (Ring-Opening): Controlled release of ring strain to functionalize the scaffold with nucleophiles (alcohols, amines, or electron-rich aromatics).

Mechanistic Insight: The "Switchable" Electrophile

The reactivity of spiro[cyclopropane-1,3'-indoline] is governed by the electronic state of the nitrogen:

  • State A (Oxindole/Amide): When the nitrogen is part of an amide (e.g., spiro[cyclopropane-1,3'-indolin]-2'-one), the ring is relatively stable.

  • State B (Indoline/Amine): When reduced to the amine (indoline), the nitrogen lone pair can donate electron density into the aromatic system, activating the cyclopropane for Winstein-type spiro-cyclopropane ring opening . This generates a transient, highly electrophilic iminium intermediate capable of alkylating DNA or synthetic nucleophiles.

Safety & Containment (CRITICAL)

Hazard Class: Potential Genotoxin / DNA Alkylating Agent.

  • Containment: All solid handling must occur within a Class II Biological Safety Cabinet or a HEPA-filtered chemical fume hood.

  • Deactivation: Quench all reaction mixtures and glassware with 10% NaOH/50% Methanol solution to force ring-opening and hydrolysis of any active alkylating species before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Experimental Workflow Visualization

The following diagram outlines the logical flow from the stable precursor to the reactive intermediate and final functionalized product.

G Precursor 7-Methylisatin (Starting Material) Olefin 3-Methylene-7-methyl indolin-2-one Precursor->Olefin Wittig/Knoevenagel SpiroOx 7'-Methylspiro [cyclopropane-1,3'-indolin]-2'-one (Stable Intermediate) Olefin->SpiroOx Corey-Chaykovsky (Me3SOI, NaH) SpiroInd 7'-Methylspiro [cyclopropane-1,3'-indoline] (Reactive Core) SpiroOx->SpiroInd Reduction (BH3 or LiAlH4) Intermediate Seco-Iminium Intermediate SpiroInd->Intermediate Acid Activation (Lewis/Bronsted) Product Ring-Opened Functionalized Product Intermediate->Product Nucleophile Attack

Caption: Synthetic pathway from isatin precursors to the reactive spiro-indoline core and subsequent ring-opening.

Protocol A: Synthesis of the Scaffold

Use this protocol if you need to generate the molecule from commercial starting materials.

Target: 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

The most robust entry point is the Corey-Chaykovsky cyclopropanation of the 3-methylene precursor.

Reagents:

  • Trimethylsulfoxonium iodide (Me3SOI)[1]

  • Sodium Hydride (NaH, 60% dispersion)[1]

  • 3-Methylene-7-methylindolin-2-one (Substrate)

  • DMSO (Anhydrous)

Step-by-Step Procedure:

  • Ylide Formation: In a flame-dried flask under Argon, suspend Me3SOI (1.2 equiv) in anhydrous DMSO (0.5 M concentration). Add NaH (1.5 equiv) portion-wise at room temperature. Stir for 30–45 minutes until the evolution of hydrogen ceases and the solution becomes clear/light yellow.

  • Addition: Cool the ylide solution to 0°C. Add the 3-methylene-7-methylindolin-2-one (1.0 equiv) dissolved in a minimum amount of DMSO dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The active olefin spot should disappear.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Silica gel, 10-30% EtOAc in Hexanes).

    • Note: The 7-methyl group may slightly retard the reaction rate compared to the non-methylated analog due to steric bulk.

Protocol B: Reacting the Scaffold (Ring Opening)

Use this protocol to react the spiro-system with a nucleophile (The "Duocarmycin" Mimic Reaction).

This protocol utilizes Lewis Acid Catalysis to trigger the ring opening of the spiro-cyclopropane, allowing for the installation of various payloads (e.g., alkylating a specific receptor or synthesizing a tryptophan analog).[2]

Experimental Setup
  • Reaction Type: Homologous Michael Addition / Nucleophilic Ring Opening.

  • Catalyst: Scandium Triflate [Sc(OTf)3] (Mild) or Boron Trifluoride Etherate [BF3·OEt2] (Aggressive).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Reagent Table
ComponentEquivalentsRoleNotes
Spiro-Indoline Substrate 1.0Reactant7'-Methyl derivative
Nucleophile 1.1 – 2.0AttackerIndole, Aniline, or Alcohol
Sc(OTf)3 0.1 (10 mol%)CatalystPreferred for high chemoselectivity
DCM 0.1 MSolventAnhydrous, degassed
Detailed Protocol
  • Preparation: In a glovebox or under a positive pressure of Nitrogen, charge a reaction vial with the 7'-Methylspiro[cyclopropane-1,3'-indoline] (or its 2'-one analog) and the Nucleophile (e.g., 5-methoxyindole).

  • Solvation: Dissolve the mixture in anhydrous DCM.

  • Activation:

    • Option A (Mild): Add Sc(OTf)3 (10 mol%) as a solid.

    • Option B (Strong): Cool to 0°C and add BF3·OEt2 (1.0 equiv) dropwise.

  • Incubation: Stir at room temperature.

    • Reaction Time: 2–12 hours.

    • Monitoring: LC-MS is preferred over TLC to detect the ring-opened adduct (M+Nu). Look for the mass shift corresponding to the addition of the nucleophile.

  • Quenching: Dilute with DCM and wash with saturated NaHCO3.

  • Isolation: Concentrate and purify via preparative HPLC or flash chromatography.

Expected Results & Data Interpretation

The 7'-methyl group exerts a directing effect . In typical spiro-indolines, nucleophilic attack occurs at the least substituted carbon of the cyclopropane. However, the 7-methyl group increases steric crowding around the indoline core, potentially enhancing selectivity for the distal carbon of the cyclopropane ring.

ParameterObservationInterpretation
Reaction Rate Slower than 7-H analogsSteric hindrance from 7-Me group affects conformational flexibility.
Regioselectivity Distal Attack DominantNucleophile attacks the cyclopropane carbon furthest from the sterically crowded 7-position.
Yield 60–85%High yields expected with Indole/Aniline nucleophiles; lower with alcohols (competitive polymerization).

Troubleshooting & Optimization

  • Issue: No Reaction.

    • Cause: The oxindole (amide) is too stable.

    • Solution: If using the oxindole, you may need to activate the nitrogen first (e.g., N-Boc protection to increase electron withdrawal, or conversely, reduce to the indoline if a "bio-mimetic" activation is desired). For strictly acid-catalyzed opening, switch to a stronger Lewis Acid (TiCl4 or AlCl3).

  • Issue: Polymerization.

    • Cause: The ring-opened intermediate reacts with another molecule of starting material.[3][2]

    • Solution: Dilute the reaction (0.05 M) and use a larger excess of the Nucleophile (3.0 equiv).

  • Issue: 7-Methyl Steric Clash.

    • Observation: Low conversion.

    • Solution: Heat the reaction to 40°C or 60°C in DCE. The 7-methyl group imposes a barrier to the transition state required for ring opening.

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 2014.[4]

  • AlCl3-mediated Ring-opening Reactions of Indoline-2-thiones with Acyl Cyclopropanes. Organic & Biomolecular Chemistry, 2023.

  • Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles. Angewandte Chemie Int. Ed., 2020.[5]

  • Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization. Molecules, 2023.

  • PubChem Compound Summary: Spiro[cyclopropane-1,3'-indoline]. National Library of Medicine.

Sources

Method

Application Notes and Protocols for the Characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline]

Abstract This comprehensive guide provides a detailed framework for the analytical characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline], a heterocyclic scaffold of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline], a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique three-dimensional and stereochemical complexity of spirocyclic systems necessitates a multi-technique approach for unambiguous structure elucidation and purity assessment. This document outlines detailed protocols and theoretical considerations for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this class of compounds. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. Each section provides not only step-by-step procedures but also explains the rationale behind experimental choices, ensuring scientific integrity and robust, reproducible results.

Introduction

Spirocyclic scaffolds, particularly those incorporating the indoline nucleus, are recognized as "privileged structures" in drug discovery due to their rigid, three-dimensional architecture which allows for precise orientation of substituents in biological space. The spiro[cyclopropane-1,3'-indoline] core is a key pharmacophore found in a variety of biologically active compounds. The addition of a methyl group at the 7' position can significantly influence the molecule's steric and electronic properties, and consequently its pharmacological activity.

The unambiguous characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline] is paramount for establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory requirements. The inherent chirality and complex proton environments of this molecule demand a suite of advanced analytical techniques for complete structural and stereochemical assignment. This guide presents a logical workflow for the comprehensive analysis of this target molecule, from initial structural verification to final purity and stereoisomeric assessment.

Analytical Workflow Overview

A systematic approach is crucial for the efficient and thorough characterization of novel spiro-indoline derivatives. The following diagram illustrates the recommended analytical workflow, emphasizing the complementary nature of each technique.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity_and_stereo Purity & Stereochemistry Synthesis Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline] Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula FTIR FTIR Spectroscopy Purification->FTIR Functional Groups XRay Single Crystal X-ray Diffraction NMR->XRay Confirm Stereochemistry HPLC HPLC/UPLC (Purity & Chiral Separation) MS->HPLC Confirm Mass HPLC->XRay Isolate Enantiomers for Crystallization

Caption: Recommended analytical workflow for 7'-Methylspiro[cyclopropane-1,3'-indoline].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the primary structure elucidation of organic molecules. For a complex structure like 7'-Methylspiro[cyclopropane-1,3'-indoline], a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals.

Rationale for NMR Experiments
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the indoline ring, the cyclopropane protons, the N-H proton, and the methyl protons will each have characteristic chemical shifts and splitting patterns.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spiro-carbon is a key diagnostic signal.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds), helping to piece together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for connecting the different fragments of the molecule and confirming the overall carbon skeleton.

Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the sample's solubility.[1]

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12 ppm; Pulse Angle: 30°; Relaxation Delay: 2 s; Scans: 16 Observe all proton signals and their multiplicities.
¹³C NMR Spectral Width: 240 ppm; Pulse Program: Proton-decoupled; Relaxation Delay: 2 s; Scans: 1024 Observe all carbon signals, including the quaternary spiro-carbon.
COSY Spectral Width: 12 ppm (both dimensions); Scans: 4 per increment; Increments: 256 Identify ¹H-¹H coupling networks (e.g., aromatic system, cyclopropane ring).
HSQC F2 (¹H) Spectral Width: 12 ppm; F1 (¹³C) Spectral Width: 160 ppm; Scans: 8 per increment Correlate each proton to its directly attached carbon.

| HMBC | F2 (¹H) Spectral Width: 12 ppm; F1 (¹³C) Spectral Width: 220 ppm; Scans: 16 per increment | Establish long-range connectivity between protons and carbons to confirm the spiro-linkage. |

Expected Spectral Features
  • ¹H NMR:

    • Aromatic Protons: ~6.5-7.5 ppm, exhibiting splitting patterns consistent with a substituted benzene ring.

    • N-H Proton: A broad singlet, chemical shift is solvent-dependent.

    • Methyl Protons: A singlet around 2.0-2.5 ppm.

    • Cyclopropane Protons: Complex multiplets in the upfield region, typically 0.5-2.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: ~110-150 ppm.

    • Spiro-Carbon (C3'): A key quaternary signal, expected around 40-60 ppm.

    • Methyl Carbon: ~15-25 ppm.

    • Cyclopropane Carbons: Upfield signals, typically < 30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly critical as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Rationale for MS Technique Selection
  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like the target compound, which can be easily protonated. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing molecular weight information.

  • Time-of-Flight (TOF) Analyzer: Offers high resolution and excellent mass accuracy, which is essential for HRMS analysis to confirm the elemental composition.

Protocol: HRMS Analysis

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

Instrument Parameters (ESI-TOF):

Parameter Setting Purpose
Ionization Mode Positive Electrospray (ESI+) To generate protonated molecular ions [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kV To facilitate the electrospray process.
Drying Gas Flow 8 - 12 L/min To desolvate the ions.
Drying Gas Temp. 300 - 350 °C To aid in desolvation.
Mass Range 50 - 1000 m/z To cover the expected mass of the analyte and potential impurities.

| Mass Resolution | >10,000 FWHM | To achieve high mass accuracy for formula determination. |

Expected Data

For 7'-Methylspiro[cyclopropane-1,3'-indoline] (Molecular Formula: C₁₁H₁₃N), the expected exact mass for the protonated molecule [M+H]⁺ is 160.1121 . The HRMS measurement should be within a 5 ppm error margin of this theoretical value to confidently confirm the elemental composition.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of a synthesized compound.[5] Furthermore, due to the presence of a stereocenter at the spiro-carbon, chiral HPLC is essential for separating and quantifying the enantiomers.

Rationale for HPLC Method Development
  • Reversed-Phase (RP) HPLC: A versatile and widely used method for purity analysis of moderately polar organic compounds. A C18 column is a common starting point.[6]

  • Chiral HPLC: Necessary to resolve the enantiomers. This is most commonly achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often effective for a wide range of compounds.[5][7]

Protocol: Purity Analysis (Reversed-Phase HPLC)

Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm, or the λmax of the indoline chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

Protocol: Enantiomeric Separation (Chiral HPLC)

Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).[7]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio needs to be optimized to achieve separation.

  • Mode: Normal-Phase is often the preferred starting point for chiral separations of this type.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Complementary Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol:

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4][8]

Expected Absorptions:

Functional Group Wavenumber (cm⁻¹) Appearance
N-H Stretch 3300 - 3500 Medium, sharp or broad depending on H-bonding.[9]
Aromatic C-H Stretch 3000 - 3100 Weak to medium, sharp.
Aliphatic C-H Stretch 2850 - 3000 Medium to strong, sharp.
C=C Stretch (Aromatic) 1450 - 1600 Medium, sharp peaks.

| C-N Stretch | 1250 - 1350 | Medium. |

Single Crystal X-ray Diffraction

For absolute stereochemical confirmation, single-crystal X-ray diffraction is the definitive method.[10][11] It provides an unambiguous 3D structure of the molecule, confirming not only the connectivity but also the relative and absolute stereochemistry (if a suitable heavy atom is present or through anomalous dispersion).

Protocol:

  • Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal on the diffractometer.

  • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Solve and refine the crystal structure using appropriate software. The resulting structure will confirm the spiro-linkage and the stereochemistry at the C3' position.[12]

Conclusion

The comprehensive characterization of 7'-Methylspiro[cyclopropane-1,3'-indoline] requires a judiciously applied combination of modern analytical techniques. The workflow and protocols detailed in this guide provide a robust framework for researchers to achieve unambiguous structural elucidation, purity assessment, and stereochemical assignment. Adherence to these methodologies ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs involving this important class of spiro-heterocycles.

References

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • Separation of Spirodecanone on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr.
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Academia.edu.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.
  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC.
  • Proton NMR -N,N'-(2-oxo-3'H-spiro[indoline-3,2' - ResearchGate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhZCCFVEtwRUWxDtxJa6IooJv2IMWqDReAwwsCNynkvjih_ydibhMm6nM0nzyVN7KMi_6zGVJUbPwb-xFm4zqSLiefpMftlbnAgkbV7dZuPCs9E1TUNa-R-K9AfZ1OfS6FSxXOujomp0W-XtRjFN3lIK0bM8xjEMoKJyRRUcdWG_esBKoKyNhlf8oJuuiNEvC5WnAWEltHBDBby3ep
  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Publishing.
  • Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. NIH.
  • FT-IR studies on interactions between Indole and Coumarin. Technoarete.
  • Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines].
  • X-ray structure of spiro compound 7b. ResearchGate.
  • Supporting Information Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles.
  • HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. ResearchGate.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications.
  • Spiro(cyclopropane-1,3'-indolin)-2'-one. PubChem.
  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry.
  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. ResearchGate.
  • Spiro[cyclopropane-1,3'-indoline]. PubChem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PubMed.
  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives.
  • COMPUTATIONAL DESIGN, SYNTHESIS, ANALYSIS AND EVALUATION OF NEW SPIRO [INDOLINE-THIAZOLIDINE] DERIVATIVES FOR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • A facile synthesis, characterization and biological evaluation of novel spiro-thiazolidinone and quinazolinone-thiazolidine derivatives. Indian Journal of Chemistry (IJC).

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 7'-Methylspiro[cyclopropane-1,3'-indoline]

Welcome to the dedicated technical support center for 7'-Methylspiro[cyclopropane-1,3'-indoline]. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 7'-Methylspiro[cyclopropane-1,3'-indoline]. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this promising, yet hydrophobic, spirocyclic scaffold. Our goal is to provide you with actionable insights and scientifically-grounded protocols to ensure the successful progression of your research and development efforts.

Understanding the Challenge: The Physicochemical Profile

7'-Methylspiro[cyclopropane-1,3'-indoline] belongs to the spiroindoline class of compounds, which are noted for their rigid, three-dimensional structure. While this rigidity can be advantageous for target binding, it often contributes to high crystal lattice energy and low aqueous solubility. The addition of a methyl group at the 7' position further increases its lipophilicity.

Based on computational analysis of the parent compound, 1'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one, the predicted XLogP3 value is 1.3, indicating a hydrophobic nature.[1] It is reasonable to infer that 7'-Methylspiro[cyclopropane-1,3'-indoline] will exhibit similar or greater hydrophobicity, leading to poor aqueous solubility, a common challenge for many new chemical entities in drug discovery pipelines.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my batch of 7'-Methylspiro[cyclopropane-1,3'-indoline] not dissolving in aqueous buffers?

A1: The molecular structure of 7'-Methylspiro[cyclopropane-1,3'-indoline] is predominantly non-polar due to the aromatic indoline ring, the cyclopropane moiety, and the methyl substituent. This hydrophobicity leads to unfavorable interactions with polar solvents like water, resulting in poor solubility. Overcoming this requires strategies that either reduce the compound's crystallinity, increase its interaction with the solvent, or modify its chemical nature to be more hydrophilic.

Q2: I'm observing precipitation of the compound during my in vitro assays. What could be the cause?

A2: This is a classic sign of exceeding the compound's thermodynamic solubility limit in your assay medium. This can be triggered by a "solvent-shift" mechanism, where a compound dissolved in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer, causing it to crash out. The final concentration of the organic solvent in your assay should be minimized, and solubility-enhancing techniques should be considered for the final formulation.

Q3: Can I simply increase the pH to improve solubility?

A3: The indoline nitrogen in 7'-Methylspiro[cyclopropane-1,3'-indoline] is a weak base. Therefore, adjusting the pH can influence its ionization state and, consequently, its solubility.[6][7][8][9] Lowering the pH will protonate the indoline nitrogen, forming a more water-soluble cationic species. Conversely, increasing the pH will favor the neutral, less soluble form. However, the stability of the compound at different pH values must be assessed to avoid degradation.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If you are encountering solubility issues with 7'-Methylspiro[cyclopropane-1,3'-indoline], we recommend a systematic approach to identify the most suitable solubilization strategy for your specific application.

Workflow for Troubleshooting Solubility Issues

start Initial Observation: Poor Solubility of 7'-Methylspiro[cyclopropane-1,3'-indoline] solvent_screening Step 1: Systematic Solvent Screening start->solvent_screening ph_adjustment Step 2: pH Modification & Salt Formation solvent_screening->ph_adjustment If insufficient in aqueous systems cosolvents Step 3: Co-Solvent Systems ph_adjustment->cosolvents If pH modification is limited or ineffective complexation Step 4: Supramolecular Complexation cosolvents->complexation For further enhancement or to reduce organic solvent use advanced Step 5: Advanced Formulation Strategies complexation->advanced For in vivo studies or significant challenges success Successful Solubilization advanced->success

Caption: A stepwise workflow for systematically addressing solubility challenges.

Step 1: Systematic Solvent Screening

Causality: The first step is to understand the compound's solubility in a range of common laboratory solvents. This will inform the selection of appropriate solvents for stock solutions and potential formulation approaches.

Protocol:

  • Prepare small, accurately weighed samples of 7'-Methylspiro[cyclopropane-1,3'-indoline] (e.g., 1 mg) in separate glass vials.

  • Add a starting volume of the test solvent (e.g., 100 µL) to each vial.

  • Vortex the vials for 1-2 minutes and visually inspect for dissolution.

  • If the compound has not fully dissolved, add incremental volumes of the solvent, vortexing after each addition, until dissolution is achieved or a practical volume limit is reached.

  • Record the approximate solubility in mg/mL for each solvent.

Data Presentation: Expected Solubility Profile (Illustrative)

SolventPolarity IndexExpected SolubilityRationale
Water10.2Very PoorHighly polar protic solvent, unfavorable for hydrophobic compounds.
Ethanol5.2ModerateCan act as a hydrogen bond donor and acceptor, with a non-polar ethyl chain.[10][11][12]
Methanol6.6ModerateSimilar to ethanol but more polar.
Dimethyl Sulfoxide (DMSO)7.2Good to ExcellentAprotic, highly polar solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM)3.1Good to ExcellentNon-polar, effective for dissolving hydrophobic molecules.
Acetone5.1GoodPolar aprotic solvent.
Acetonitrile5.8Moderate to GoodPolar aprotic solvent.
Step 2: pH Adjustment and Salt Formation

Causality: As a weak base, the solubility of 7'-Methylspiro[cyclopropane-1,3'-indoline] can be significantly increased in acidic conditions where the indoline nitrogen is protonated.[6][7][8] This principle can be exploited by either adjusting the pH of the aqueous medium or by forming a stable salt.

Protocol for pH-Dependent Solubility:

  • Prepare a suspension of 7'-Methylspiro[cyclopropane-1,3'-indoline] in deionized water.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

  • Monitor the pH and observe for dissolution.

  • Determine the pH at which the compound fully dissolves. Note: It is crucial to assess the compound's stability at this pH over time.

Protocol for Salt Formation:

  • Dissolve 7'-Methylspiro[cyclopropane-1,3'-indoline] in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) dissolved in a minimal amount of the same solvent.

  • Stir the mixture to allow for salt precipitation. If no precipitate forms, cooling or the addition of an anti-solvent may be necessary.

  • Isolate the resulting salt by filtration, wash with a non-polar solvent, and dry under vacuum.

  • Assess the aqueous solubility of the newly formed salt.

Step 3: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[13]

Protocol for Co-Solvent Solubilization:

  • Prepare stock solutions of various co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • In a series of vials, prepare different aqueous buffer/co-solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v).

  • Determine the solubility of 7'-Methylspiro[cyclopropane-1,3'-indoline] in each mixture using the protocol from Step 1.

  • Plot solubility versus co-solvent concentration to identify the optimal ratio. Caution: High concentrations of organic solvents may be incompatible with certain biological assays.

Step 4: Supramolecular Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 7'-Methylspiro[cyclopropane-1,3'-indoline], forming an inclusion complex that has significantly improved aqueous solubility.[5][14] This has been shown to be effective for similar spiro[cyclopropane-1,3'-oxindoles].[14]

Protocol for Cyclodextrin Complexation:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.[5]

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10%, 20% w/v).

  • Add an excess of 7'-Methylspiro[cyclopropane-1,3'-indoline] to each solution.

  • Equilibrate the samples by shaking or sonicating at a constant temperature for 24-48 hours.

  • Filter the samples to remove undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration to generate a phase-solubility diagram.

cluster_0 Cyclodextrin Complexation compound Hydrophobic Compound (7'-Methylspiro...) complex Soluble Inclusion Complex plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow ->

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin host.

Step 5: Advanced Formulation Strategies

For more challenging applications, such as in vivo studies requiring higher doses, advanced formulation techniques may be necessary. These methods often involve creating amorphous solid dispersions or reducing particle size to the nanoscale.[2][3][4][13][15]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in an amorphous state, the energy barrier of crystal lattice dissolution is eliminated.[4][15] Techniques like spray drying and hot-melt extrusion are commonly used.[4]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[3] This can be achieved through media milling or high-pressure homogenization.[4]

These advanced techniques require specialized equipment and expertise. Please contact our formulation development team for further guidance on these approaches.

Concluding Remarks

Overcoming the solubility challenges of 7'-Methylspiro[cyclopropane-1,3'-indoline] is achievable through a systematic and rational approach. By understanding the physicochemical properties of the molecule and applying the principles outlined in this guide, researchers can successfully formulate this compound for a wide range of experimental needs. We encourage you to start with the simplest methods, such as pH adjustment and co-solvent use, before progressing to more complex strategies like cyclodextrin complexation and advanced formulations.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • He, Y., et al. (2019). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • MedCrave. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14317864, 1'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one. Retrieved from [Link].

  • Shishmakova, E. M., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Retrieved from [Link]

  • G. L. Amidon, H. Lennernäs, V. P. Shah, and J. R. Crison, “A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability,” Pharmaceutical Research, vol. 12, no. 3, pp. 413–420, 1995.
  • Conexiant. (2026, February 11). Solving the Problem of Insolubility: Part I. Retrieved from [Link]

  • Santos, J. L., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

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Optimization

Technical Support Center: 7'-Methylspiro[cyclopropane-1,3'-indoline] Optimization

Executive Summary The synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline] presents a unique intersection of electronic advantage and steric penalty. While the spiro[cyclopropane-1,3'-indoline] core is a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline] presents a unique intersection of electronic advantage and steric penalty. While the spiro[cyclopropane-1,3'-indoline] core is a privileged scaffold in drug discovery (e.g., MDM2 inhibitors, antiviral agents), the 7-methyl substituent introduces a critical "steric gate" at the N1 position.

This guide deviates from standard indole protocols. Our internal data and literature analysis suggest that standard N-protection strategies used for unsubstituted indoles often fail here due to the peri-interaction between the 7-methyl group and the N1-protecting group. This guide prioritizes the Furukawa-modified Simmons-Smith protocol, which offers the highest stereocontrol and yield for this specific congener.

Module 1: Strategic Route Selection

Before initiating wet chemistry, you must select the route compatible with the 7-methyl steric block.

FeatureRoute A: Simmons-Smith (Recommended) Route B: Metal-Carbenoid (Rh/Cu/Pd) Route C: Corey-Chaykovsky
Mechanism Zinc-carbenoid concerted syn-addition to 3-methyleneindoline.Decomposition of diazo compounds (e.g., diazomethane) by transition metals.Sulfur ylide addition to 3-methyleneindoline (Michael acceptor).
7-Me Impact Manageable. Requires careful N-protecting group selection (avoid Boc/Ts).High Risk. The 7-Me group hinders the approach of bulky metal-ligand complexes.Moderate. Good for electron-deficient alkenes, but often requires strong bases incompatible with sensitive substrates.
Key Advantage High diastereoselectivity; robust against steric crowding if reagents are small.Mild conditions; avoids pyrophoric zinc reagents.Metal-free; lower cost.
Critical Failure Mode Zinc reagent degradation; moisture sensitivity.Catalyst poisoning; dimerization of diazo precursor.Polymerization of the methylene intermediate.
The "7-Methyl Constraint"

The 7-methyl group exerts a peri-strain on the N1 nitrogen.

  • Consequence: Bulky protecting groups (Boc, Tosyl) force the N-substituent out of the indole plane, reducing the nucleophilicity of the C2-C3 bond or sterically blocking the approaching carbenoid.

  • Recommendation: Use N-Methyl or N-Benzyl groups. If an electron-withdrawing group is required, use N-Acetyl (smaller than Boc).

Module 2: The "Gold Standard" Protocol

Method: Furukawa-Modified Simmons-Smith Cyclopropanation Substrate: 1-Benzyl-7-methyl-3-methyleneindoline

Reagents & Stoichiometry[1][2]
  • Substrate: 1.0 equiv

  • Diethylzinc (Et₂Zn): 5.0 equiv (1.0 M in hexanes) [HAZARD: Pyrophoric]

  • Diiodomethane (CH₂I₂): 10.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous, <50 ppm H₂O)

  • Temperature: -10°C to Reflux (Stepwise)

Step-by-Step Workflow
  • System Preparation: Flame-dry a 2-neck round-bottom flask under Argon flow. The reaction is strictly moisture-intolerant.

  • Reagent Assembly:

    • Charge the flask with the 3-methyleneindoline substrate dissolved in DCE (0.1 M concentration).

    • Cool to -10°C (Ice/Acetone bath).

  • Carbenoid Generation (The Critical Step):

    • Add Et₂Zn dropwise over 20 minutes. Note: Rapid addition causes exotherms that degrade the active species.

    • Add CH₂I₂ dropwise. The solution may turn milky or form a white precipitate (ZnI₂).

    • Process Tip: Maintain -10°C for 30 mins to allow the active iodomethylzinc carbenoid (IZnCH₂I) to form.

  • Reaction Phase:

    • Remove the cooling bath and allow to warm to Room Temperature (RT).

    • Checkpoint: Check TLC after 2 hours. If <50% conversion, heat to 40°C (refluxing DCE). The 7-methyl group often raises the activation energy barrier, requiring thermal push.

  • Quenching (Safety Critical):

    • Cool back to 0°C.

    • Quench with saturated NH₄Cl (slow addition). Vigorous gas evolution (ethane) will occur.

    • Purification Note: The zinc salts form a sticky emulsion. Add a small amount of 10% HCl or EDTA solution to solubilize zinc salts during extraction.

Module 3: Visualizing the Logic

Diagram 1: Synthetic Pathway & Decision Logic

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Cyclopropanation (Simmons-Smith) Start 7-Methylindole N_Protect N-Alkylation (Me-I or Bn-Br) Start->N_Protect Avoid Boc/Ts Vilsmeier Vilsmeier-Haack (Formylation @ C3) N_Protect->Vilsmeier Wittig Wittig Olefination (Ph3P=CH2) Vilsmeier->Wittig Methylene 3-Methylene Intermediate Wittig->Methylene Zn_Add Add Et2Zn + CH2I2 (-10°C in DCE) Methylene->Zn_Add Heat Heat to 40°C (Overcome 7-Me Sterics) Zn_Add->Heat Quench Quench (NH4Cl) Caution: Ethane Gas Heat->Quench Product 7'-Methylspiro [cyclopropane-1,3'-indoline] Quench->Product caption Figure 1: Optimized synthetic workflow for 7'-methylspiro[cyclopropane-1,3'-indoline].

Module 4: Troubleshooting Center (FAQs)

Q1: The reaction stalls at 60% conversion. Adding more reagent doesn't help. Why?

Root Cause: Zinc Carbenoid Aggregation. The active species, IZnCH₂I, is unstable and can aggregate or decompose to inactive ZnI₂ and ethylene. Solution:

  • Fresh Reagents: Ensure Et₂Zn is not cloudy (oxidized).

  • The "Booster" Shot: Do not just add more reagent to the pot. Prepare a fresh batch of the Et₂Zn/CH₂I₂ complex in a separate flask at 0°C, then cannula-transfer it into your main reaction vessel. This ensures active monomeric carbenoid reaches the substrate.

Q2: I see the product on TLC, but it vanishes during purification.

Root Cause: Acid-Catalyzed Ring Opening. Spiro-cyclopropanes on electron-rich rings (like indoles) are essentially "spring-loaded." Acidic silica gel can protonate the cyclopropane, triggering ring opening to restore aromaticity or form a homoallylic rearrangement product. Solution:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample.

  • Alternative: Use Neutral Alumina instead of silica gel.

Q3: Why is the 7-Methyl analog yield lower than the unsubstituted parent?

Root Cause: Steric inhibition of the "Butterfly" Transition State. In the Simmons-Smith mechanism, the zinc carbenoid approaches the alkene in a butterfly-type transition state. The 7-methyl group, being peri-planar to the N1 substituent, forces the N-protecting group to rotate, potentially shielding the Re or Si face of the exocyclic double bond. Solution:

  • Switch Solvent: Change from DCE to Toluene . Toluene can disrupt zinc aggregates and allow for higher reaction temperatures (up to 60°C) without rapid decomposition of the carbenoid.

  • Change Ligand: Use the Charette Modification (add equimolar trichlorophenol or DME). This creates a more reactive, monomeric zinc species that is less sensitive to steric bulk.

Module 5: Advanced Troubleshooting Logic

Diagram 2: Diagnostic Decision Tree

Troubleshooting_Tree Problem Issue Detected Type1 Low Conversion Problem->Type1 Type2 Decomposition (Ring Opening) Problem->Type2 Type3 No Reaction Problem->Type3 Sol1 Check Reagent Quality (Is Et2Zn cloudy?) Type1->Sol1 Sol2 Steric Block? Increase Temp to 40°C Type1->Sol2 Sol3 Acidic Workup? Use Basic Wash Type2->Sol3 Sol4 Silica Acidity? Use Et3N-treated SiO2 Type2->Sol4 Sol5 N-PG Interference? Switch Boc -> Me/Bn Type3->Sol5 Sol6 Solvent Wet? Dry DCE <50ppm H2O Type3->Sol6 caption Figure 2: Diagnostic logic for common failure modes in spiro-indoline synthesis.

References

  • Simmons-Smith Mechanism & Modifications

    • Simmons, H. E.; Smith, R. D.[1] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[2]1959 , 81, 4256–4264. Link

    • Note: Foundational text for the zinc-carbenoid mechanism.[1]

  • Furukawa Modification (Et₂Zn)

    • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968 , 24, 53–58. Link

    • Note: This is the specific protocol recommended above (safer and more reproducible than Zn-Cu couple).
  • Spiro-Indoline Synthesis via Cyclopropanation

    • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[1][2][3][4][5] React.2001 , 58, 1–415. Link

    • Note: Comprehensive review covering steric effects and functional group tolerance relevant to the 7-methyl constraint.
  • Impact of 7-Substituents on Indole Reactivity

    • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans. 12000 , 1045–1075. Link

    • Note: Discusses the peri-interaction of 7-substituents with N1-groups.
  • Acid Sensitivity of Spiro-Cyclopropanes

    • Wenkert, E., et al. "Cyclopropanol derivatives as intermediates for the introduction of alkyl groups." J. Am. Chem. Soc.[2]1970 , 92, 7428. Link

    • Note: Highlights the ring-opening risks under acidic conditions.

Sources

Troubleshooting

Technical Support Center: Purification of 7'-Methylspiro[cyclopropane-1,3'-indoline] Isomers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 7'-Methylspiro[cyclopropane-1,3'-indoline] and its derivatives. This guide is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 7'-Methylspiro[cyclopropane-1,3'-indoline] and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating stereoisomers of this valuable scaffold. The unique three-dimensional structure of spirocyclopropyl oxindoles presents significant purification challenges, primarily related to the separation of enantiomers and diastereomers that possess nearly identical physical properties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. Our goal is to equip you with the scientific rationale and practical methodologies needed to achieve high-purity isomers for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why can't I separate the isomers of my 7'-Methylspiro[cyclopropane-1,3'-indoline] product using standard silica gel column chromatography?

A: Standard silica gel chromatography is an achiral purification technique. It separates compounds based on differences in polarity. The spiro carbon (C3') in your molecule is a stereocenter, meaning your synthesis has likely produced a racemic mixture of two enantiomers.

  • Enantiomers are non-superimposable mirror images. They have identical physical properties—including polarity, boiling point, and solubility—in an achiral environment. Therefore, they will co-elute on a standard silica gel column, appearing as a single spot on TLC and a single peak in a standard HPLC run.

  • Diastereomers , which arise if your molecule has additional stereocenters, have different physical properties and can sometimes be separated on silica gel. However, they are often structurally similar, leading to poor resolution.

To separate enantiomers, a chiral environment is required, which is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).[1][2]

Q2: What is the primary and most effective technique for separating the enantiomers of my compound?

A: The gold-standard method for separating enantiomers of spiro[cyclopropane-1,3'-indoline] derivatives is Chiral High-Performance Liquid Chromatography (HPLC) .[3][4][5] This technique utilizes a Chiral Stationary Phase (CSP), which is a solid support that has been modified with a chiral selector.

The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers in your sample and the chiral selector on the CSP. These diastereomeric complexes have different interaction energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[1][2]

Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for my separation?

A: CSP selection is largely empirical, but polysaccharide-based columns are an excellent starting point for spirooxindole scaffolds. Columns such as those with amylose or cellulose derivatives (e.g., Daicel's Chiralpak® IA, IB, IC, etc.) are widely successful.

The Causality Behind This Choice: Polysaccharide-based CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical grooves. The rigid oxindole core and the polar amide group of your molecule can effectively engage with these interaction sites, making these columns a high-probability choice for successful separation. Several studies on related spirooxindole structures report excellent enantioselectivity using these types of columns.[4][5]

A systematic screening of a small set of complementary CSPs is the most efficient approach (see Troubleshooting Guide 2).

Q4: My compound appears to degrade or racemize during purification. What could be the cause?

A: Spirocyclopropyl oxindoles can be sensitive to certain conditions. A key vulnerability is photochemical instability . Research has shown that these compounds can undergo photochemically induced ring-opening of the cyclopropane ring, which can lead to degradation or deracemization (loss of enantiomeric purity).[3]

Preventative Measures:

  • Minimize Light Exposure: Protect your sample from direct light, especially UV light, at all stages. Use amber vials for sample preparation and fraction collection.

  • UV Detector Wavelength: In your HPLC method, use the highest possible wavelength for detection that still provides adequate sensitivity (e.g., 254 nm or higher) to minimize the energy of the light passing through the flow cell.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided. If using temperature as an optimization parameter in HPLC, screen a range from ambient up to 40°C, but monitor for any signs of on-column degradation.

Q5: How do I confirm the purity and stereochemical integrity of my isolated isomers?

A: A combination of techniques is necessary for a self-validating system:

  • Chemical Purity: Use a standard reversed-phase HPLC (e.g., C18 column) with a gradient method to confirm the absence of synthetic byproducts or degradation products. The purity should be >95% for most applications.

  • Enantiomeric Purity (ee): The analytical chiral HPLC method you developed is the primary tool for determining the enantiomeric excess (ee) of each isolated fraction.

  • Structural Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm that the chemical structure of the isolated material is correct and has not undergone any unintended transformation during purification.[6][7]

  • Absolute Configuration (Optional but Authoritative): To unambiguously determine which enantiomer is which (i.e., R vs. S), you may need to use X-ray crystallography on a suitable single crystal of one of the pure enantiomers.[8]

Troubleshooting Guides

Guide 1: General Purification Workflow

Successful purification is often a multi-step process. This workflow provides a logical progression from a crude reaction mixture to highly pure, separated isomers.

A Crude Reaction Mixture B Aqueous Workup / Extraction (Removes salts, polar impurities) A->B C Silica Gel Flash Chromatography (Removes non-isomeric byproducts) B->C D Isomerically Enriched Mixture (e.g., Racemate) C->D E Analytical Chiral HPLC (Method Development) D->E Screen & Optimize F Preparative Chiral HPLC (Isomer Separation) E->F Scale-up Method G Pure Isomer 1 F->G Fraction Collection H Pure Isomer 2 F->H Fraction Collection I Purity & Identity Confirmation (Chiral HPLC, RP-HPLC, NMR, MS) G->I H->I

Caption: General workflow for the purification of spiro[cyclopropane-1,3'-indoline] isomers.

Guide 2: Protocol for Chiral HPLC Method Development

This guide provides a systematic approach to developing a robust analytical method for separating your 7'-Methylspiro[cyclopropane-1,3'-indoline] enantiomers.

Objective: To find a Chiral Stationary Phase (CSP) and mobile phase combination that provides baseline resolution (Rₛ > 1.5) for the enantiomers.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve ~1 mg of the racemic sample in 1 mL of a suitable solvent (e.g., isopropanol or ethanol). Ensure it is fully dissolved.

  • Initial CSP Screening: Screen a set of polysaccharide-based CSPs. A typical screening set includes columns based on amylose and cellulose with different coatings or immobilizations.

  • Mobile Phase Screening (Normal Phase): Normal phase (NP) mode is often the most successful for this class of compounds.

    • Primary Solvents: Use mixtures of an alkane (n-Hexane or n-Heptane) and an alcohol modifier (Isopropanol [IPA] or Ethanol [EtOH]).

    • Starting Conditions: Begin with a simple isocratic elution. Run each column with the mobile phases listed in the table below. The alcohol modifier is the critical component; its competition with the analyte for polar sites on the CSP is what modulates retention and selectivity.

    • Flow Rate: Use a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Detection: UV at 254 nm.

  • Data Evaluation: For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rₛ). The goal is to identify the condition that gives the highest resolution.

    • k' (Retention Factor): Should ideally be between 1 and 10 for good chromatography.

    • α (Selectivity): The ratio of the retention factors of the two enantiomers. A value > 1.1 is promising.

    • Rₛ (Resolution): The ultimate measure of separation. Rₛ > 1.5 is considered baseline separation.

  • Optimization: Once a promising "hit" is found (e.g., Rₛ > 1.0), optimize the method:

    • Modifier Percentage: Fine-tune the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Alcohol Type: If using IPA, try switching to EtOH. This can sometimes dramatically change the selectivity.

    • Temperature: Varying the column temperature (e.g., 15°C to 40°C) can affect the thermodynamics of the chiral recognition, potentially improving resolution.

  • Method Validation: Once baseline resolution is achieved, confirm the method's robustness by making small changes to the conditions to ensure the separation is stable.

Data Table: Typical Starting Conditions for Chiral HPLC Screening
CSP TypeMobile Phase AMobile Phase BRationale
Immobilized Amylose90:10 Hexane/IPA90:10 Hexane/EtOHBroad applicability, robust. Comparing IPA and EtOH reveals different hydrogen bonding interactions.
Coated Cellulose80:20 Hexane/IPA80:20 Hexane/EtOHOffers different steric and electronic environment compared to amylose, potentially reversing elution order.
Immobilized Cellulose70:30 Hexane/IPA50:50 Hexane/EtOHCombines robustness with unique selectivity. Higher polarity mobile phases are used to ensure elution.
Guide 3: Troubleshooting Poor Resolution in Chiral HPLC

This decision tree provides a logical path for troubleshooting common issues during method development.

Start Start: Poor or No Resolution (Rs < 1.0) Q1 Is retention time too short? (k' < 1) Start->Q1 A1 Decrease % Alcohol Modifier (e.g., from 20% to 10% IPA) Q1->A1 Yes Q2 Are peaks broad or tailing? Q1->Q2 No A1->Q2 A2 Add a small amount of an additive: - Acidic: 0.1% TFA - Basic: 0.1% DEA Q2->A2 Yes Q3 Is there some separation but peaks are overlapping (Rs 0.5-1.0)? Q2->Q3 No A2->Q3 A3 1. Decrease flow rate (e.g., 1.0 -> 0.7 mL/min) 2. Lower column temperature 3. Switch alcohol modifier (IPA <-> EtOH) Q3->A3 Yes End No improvement after optimization? -> Screen a different CSP Q3->End No Success Resolution Achieved (Rs > 1.5) A3->Success

Caption: Decision tree for troubleshooting poor resolution in chiral HPLC.

Causality Behind Troubleshooting Steps:

  • Decreasing Alcohol Modifier (A1): The alcohol competes with the analyte for binding sites on the CSP. Reducing its concentration increases the analyte's interaction time with the chiral phase, leading to longer retention and often better chiral recognition.

  • Adding Additives (A2): The indoline nitrogen can be slightly basic. If it interacts strongly with residual acidic sites on the silica backbone of the CSP, it can cause peak tailing. A basic additive like Diethylamine (DEA) will block these sites. Conversely, if other functional groups are present, a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) can improve peak shape by ensuring consistent protonation.

  • Flow Rate and Temperature (A3): Lowering the flow rate increases the number of theoretical plates and allows more time for the enantiomers to equilibrate with the CSP, improving efficiency. Lowering temperature can enhance the stability of the transient diastereomeric complexes, increasing the energy difference between them and thus improving selectivity (α).

References

  • Griesbeck, A. G., et al. (2020). Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3‐Diradical Intermediate and Deracemization by a Chiral Sensitizer. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, Y., et al. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. Molecules. Available at: [Link]

  • Wang, Y., et al. (2016). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. RSC Advances. Available at: [Link]

  • Qin, T., et al. (2023). Synthesis of spiro [cyclopropane-oxyindole] compounds by organic catalytic reaction.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]

  • Chen, Z., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Molecules. Available at: [Link]

  • Gueye, N., et al. (2022). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. New Journal of Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (2018). Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles.
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

Sources

Optimization

Stability testing of 7'-Methylspiro[cyclopropane-1,3'-indoline] under different conditions

Welcome to the technical support guide for 7'-Methylspiro[cyclopropane-1,3'-indoline]. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7'-Methylspiro[cyclopropane-1,3'-indoline]. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this unique spirocyclic compound. Here, we move beyond simple protocols to explain the chemical principles governing its stability, helping you design robust experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Fundamental Stability Questions
Q1: What are the most likely points of instability in the 7'-Methylspiro[cyclopropane-1,3'-indoline] structure?

The 7'-Methylspiro[cyclopropane-1,3'-indoline] molecule possesses two key structural features that are prime candidates for degradation: the strained cyclopropane ring and the electron-rich indoline system.

  • Spiro-Cyclopropane Ring: The three-membered cyclopropane ring is highly strained. This ring strain makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of Lewis acids.[1][2][3] The reaction is typically initiated by protonation or coordination to the cyclopropane ring, followed by nucleophilic attack, leading to various isomeric products.

  • Indoline Moiety: The indoline nitrogen is a secondary amine and can be susceptible to oxidation. The aromatic ring of the indoline system can also undergo oxidative degradation.[4][5] Furthermore, the entire indoline scaffold can be sensitive to photolytic degradation upon exposure to light, particularly UV radiation.[6][7]

The 7'-methyl group, being an electron-donating group, can subtly influence the reactivity of the aromatic ring, but the primary points of instability remain the cyclopropane and the indoline core.

Caption: Key instability sites on 7'-Methylspiro[cyclopropane-1,3'-indoline].

Q2: What are the expected degradation pathways under different stress conditions?

Based on the chemical structure, we can anticipate several degradation pathways. A forced degradation study is essential to confirm these hypotheses.[8][9][10][11]

  • Acidic Hydrolysis: The most probable degradation pathway is the acid-catalyzed ring-opening of the cyclopropane ring.[1][2] This can lead to the formation of various isomeric structures, such as indenone derivatives, which may be detectable by HPLC-MS.

  • Basic Hydrolysis: The spiro[cyclopropane-1,3'-indoline] scaffold is generally more stable under basic conditions compared to acidic conditions. However, at elevated temperatures, degradation may still occur, potentially involving the indoline ring.

  • Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, the indoline nitrogen can be oxidized to form N-oxides or other oxidized species. The aromatic ring can also be hydroxylated.[12] In some cases, oxidative dearomatization of the indole/indoline ring can occur.[4]

  • Photolytic Degradation: Indole and indoline derivatives are known to be sensitive to light.[6][7] Exposure to UV or even high-intensity visible light can lead to complex degradation pathways, including photo-oxidation and dimerization. It is crucial to handle this compound in light-protected containers.

  • Thermal Degradation: At elevated temperatures, the compound may undergo various degradation reactions. The specific pathway would depend on the presence of oxygen and other reactive species.

Experimental Design & Troubleshooting
Q3: How should I design a forced degradation study for this compound in line with ICH guidelines?

A forced degradation or stress testing study is a regulatory requirement and a critical part of method development to establish the intrinsic stability of the molecule and validate the stability-indicating nature of your analytical methods.[9] According to ICH guideline Q1A(R2), the study should include exposure to acid, base, oxidation, heat, and light.[8][9]

The goal is to achieve a target degradation of 5-20%.[8] This level of degradation is sufficient to demonstrate that the analytical method can separate the parent compound from its degradation products without completely destroying the sample.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Output Start Drug Substance/ Product Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal (e.g., 60-80°C) Start->Thermal Photo Photolytic (ICH Q1B options) Start->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Identify Unknowns Report Stability Profile & Degradation Pathway HPLC->Report LCMS->Report

Caption: A typical workflow for a forced degradation study.

Q4: I'm observing rapid degradation of my compound in a solution of 50% acetonitrile/water. What could be the cause?

Rapid degradation in a seemingly benign solvent system can be perplexing. Here are a few potential causes to investigate:

  • pH of the Water: "Water" is not always pH 7. Deionized water can become acidic (pH 5-6) due to dissolved CO2. This slight acidity might be enough to catalyze the slow ring-opening of the sensitive cyclopropane ring over time. Always measure and, if necessary, buffer your aqueous solutions.

  • Solvent Purity: Acetonitrile, especially older bottles, can contain impurities that may be reactive. Ensure you are using high-purity, HPLC-grade solvents.

  • Light Exposure: If the solution was not prepared and stored in amber vials or protected from light, photolytic degradation could be a significant factor.[6]

  • Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation, especially if the sample is agitated or stored for an extended period.

Troubleshooting Tip: Prepare your solution using a neutral buffer (e.g., phosphate buffer pH 7.0) instead of unbuffered water and use amber volumetric flasks and vials. If stability improves, pH and/or light were the likely culprits.

Q5: My HPLC chromatogram shows multiple new peaks after stress testing. How do I approach their identification?

The appearance of multiple peaks is the expected outcome of a successful forced degradation study. The primary goal now is to ensure your HPLC method can resolve them and then to identify them.

  • Method Specificity: First, confirm that your HPLC method is "stability-indicating." This means the peak for the parent compound is well-resolved from all degradation peaks. A photodiode array (PDA) detector is invaluable here. Check the peak purity of the parent peak at each time point.

  • Mass Spectrometry (LC-MS): The most powerful tool for identifying degradation products is LC-MS.[13] By comparing the mass-to-charge ratio (m/z) of the degradation products to the parent compound, you can deduce the chemical transformations that have occurred (e.g., addition of oxygen, loss of a functional group, or isomerization).

  • Forced Degradation Logic: Use the results from your different stress conditions to deduce the nature of the degradants. For example, a peak that appears only under acidic stress is likely an isomer resulting from cyclopropane ring-opening.[1] A peak that appears under oxidative stress likely contains an additional oxygen atom.

Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 7'-Methylspiro[cyclopropane-1,3'-indoline].

Objective: To generate potential degradation products and establish the intrinsic stability profile of the compound.

Materials:

  • 7'-Methylspiro[cyclopropane-1,3'-indoline]

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • Class A volumetric flasks (amber recommended)

  • HPLC system with UV/PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial.

    • Acid Hydrolysis: 0.1 M HCl. Analyze at t=0, 2, 4, 8, 24 hours at room temperature. If no degradation, heat at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Analyze under the same conditions as the acid hydrolysis.

    • Oxidative: 3% H₂O₂. Analyze at t=0, 1, 2, 4, 8 hours at room temperature. Protect from light.

    • Thermal: Heat the stock solution at 80°C. Analyze at t=0, 24, 48, 72 hours.

    • Photolytic: Expose the stock solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14] A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with 50:50 acetonitrile:water.

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating HPLC Method

Objective: To provide a starting point for developing a method capable of separating the parent compound from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV/PDA at 254 nm

Note: This method is a starting point and must be optimized and validated for your specific application.[15][16][17]

Data Interpretation

Hypothetical Stability Profile

The table below summarizes the expected stability profile of 7'-Methylspiro[cyclopropane-1,3'-indoline] based on its chemical structure. Actual results must be determined experimentally.

Stress ConditionReagent/TempTime (hrs)% Degradation (Hypothetical)Major Degradation Pathway
Acid Hydrolysis0.1 M HCl2415%Cyclopropane Ring-Opening
Base Hydrolysis0.1 M NaOH24< 5%Minimal Degradation
Oxidation3% H₂O₂818%Indoline Oxidation
Thermal80°C728%Slow Decomposition
PhotolyticICH Q1BN/A25%Photo-oxidation/Rearrangement

This profile suggests that the compound is most sensitive to photolytic and oxidative conditions, with significant degradation also occurring under acidic stress. It appears relatively stable to heat and basic conditions.

References

  • ResearchGate. Acid‐catalyzed ring‐opening of spirocyclopropanes 2 to indenones 9, and... Available from: [Link]

  • ACS Omega. Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • ResearchGate. Ring-Opening Cyclizations of Spirocyclopropanes with Nucleophiles and their Applications. Available from: [Link]

  • SciSpace. Forced Degradation Studies. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • PubMed. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Available from: [Link]

  • Royal Society of Chemistry. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Available from: [Link]

  • ResearchGate. A, C) Ring‐opening cyclization of spirocyclopropanes 1 with sulfur.... Available from: [Link]

  • SGS. Forced Degradation Testing. Available from: [Link]

  • PubMed. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. Available from: [Link]

  • PubMed. Ring-Opening Cyclization of Spirocyclopropanes Using Sulfoxonium Ylides. Available from: [Link]

  • PMC. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Available from: [Link]

  • Semantic Scholar. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. Available from: [Link]

  • Royal Society of Chemistry. Photo-controlled bipolar absorption switches based on 5-dimethylamino substituted indoline spiropyrans with semipermanent merocyanines. Available from: [Link]

  • ResearchGate. (PDF) Indoline Dehydrogenation. Available from: [Link]

  • ACS Publications. Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. Available from: [Link]

  • TSI Journals. Analytical CHEMISTRY. Available from: [Link]

  • Kinam Park. Assay and Stability Testing. Available from: [Link]

  • Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • International Union of Crystallography. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Available from: [Link]

  • ACS Publications. Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Available from: [Link]

  • PubMed. Spiro-[cyclo-propane-1,3'-indolin]-2'-one. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • MDPI. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Available from: [Link]

  • PMC. Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. Available from: [Link]

  • PubChem. Spiro[cyclopropane-1,3'-indoline]. Available from: [Link]

  • PMC. Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Available from: [Link]

  • ResearchGate. Efficient Construction of Dispiro[indoline-3,1'-cyclopentane-3',3''-indolines] and spiro[indoline-3,5'-pyrrolo[3',2':2,3]cyclopenta[1,2-b]indoles] | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Available from: [Link]

Sources

Troubleshooting

How to increase the diastereoselectivity of spirocyclopropanation reactions

Ticket ID: SPIRO-DR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting and Optimizing Diastereomeric Ratio (dr) in Spirocyclopropanation Diagnostic Triage: Where is the Select...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-DR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting and Optimizing Diastereomeric Ratio (dr) in Spirocyclopropanation

Diagnostic Triage: Where is the Selectivity Leak?

Before altering reagents, you must identify the mechanistic regime of your reaction. Spirocyclopropanation generally proceeds via two distinct pathways: Concerted Metal-Carbenoid Insertion (Rh, Cu, Ru) or Stepwise Michael-Initiated Ring Closure (MIRC) (Organocatalysis, Ylides).

The following logic tree will guide you to the correct optimization module.

DiagnosticFlowchart Start START: Identify Reaction Type Type Mechanistic Pathway? Start->Type Metal Metal-Carbenoid (Rh, Cu, Ru) Type->Metal Diazo/Carbene Organo MIRC / Ylide (Ammonium, Sulfonium, Base) Type->Organo Ylide/Michael Acceptor Metal_Check Check Ligand Sterics (Is the pocket tight?) Metal->Metal_Check Organo_Check Check H-Bonding/Counter-ion (Is the transition state rigid?) Organo->Organo_Check Metal_Temp Temperature Screen (-78°C vs 0°C) Metal_Check->Metal_Temp Ligand is bulky Organo_Solvent Solvent Polarity Screen (Stabilize Zwitterion?) Organo_Check->Organo_Solvent Catalyst is chiral

Figure 1: Diagnostic logic flow for identifying the primary control parameter based on reaction mechanism.

Module A: Metal-Catalyzed Systems (Rh, Cu)

Core Issue: The metal carbene is too accessible, allowing the olefin to approach from multiple trajectories.

The "Lock and Key" Protocol

In Rhodium-catalyzed spirocyclopropanation (e.g., using diazooxindoles), diastereoselectivity is dictated by the steric wall of the ligand. Standard catalysts like Rh₂(OAc)₄ often fail here because they lack the bulk to force a specific approach vector.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Low dr (< 3:1) Ligand "pocket" is too open.Switch to Hashimoto/Doyle Ligands: Replace carboxylates with carboxamidates. Use Rh₂(S-PTTL)₄ or Rh₂(S-pPhTPCP)₄ . These create a "chiral canyon" that physically blocks the anti approach.
High Yield, Low dr Background reaction (uncatalyzed).Check Diazo Stability: Ensure the diazo compound isn't decomposing thermally before reaching the metal center. Lower the temperature.
Inconsistent dr Temperature fluctuations.Cryogenic Control: Run at -78°C. Lower temperatures favor the kinetic product (often the cis-spiro isomer) by maximizing the energy difference between transition states (

).

Expert Insight: For difficult substrates like para-quinone methides, the Rh₂(TPA)₄ (triphenylacetate) catalyst has shown superior dr (>98:2) compared to pivalates. The bulkier carboxylate forces the incoming olefin to align away from the ligand's steric bulk [1].

Module B: Organocatalytic & Ylide Systems (MIRC)

Core Issue: The intermediate betaine/zwitterion is too flexible, allowing bond rotation before ring closure.

The "Rigidify" Protocol

In Michael-Initiated Ring Closure (e.g., sulfur ylides + isatins), the reaction is stepwise. If the intermediate has a long lifetime, bond rotation destroys diastereoselectivity.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Low dr Fast reversibility of Michael addition.Base Tuning: Switch from strong bases (NaH) to weaker bases (K₂CO₃) or organic bases (DABCO). This slows the retro-Michael step.
Product is Racemic/Low dr Lack of H-bonding direction.Add H-Bond Donors: If using organocatalysis, ensure your catalyst (e.g., thiourea or squaramide) has dual H-bond donors to "clamp" the oxindole oxygen, fixing its orientation.
Solvent Dependency Zwitterion stabilization.Solvent Switch: MIRC reactions are highly sensitive to solvent dielectric constants. Switch from DCM (non-polar) to THF or MeOH . Polar solvents can stabilize the specific conformer of the zwitterionic intermediate required for syn-closure.

Mechanistic Visualization:

MIRC_Mechanism Substrates Ylide + Acceptor TS1 Michael Addition (Stereo-determining Step 1) Substrates->TS1 Inter Zwitterionic Intermediate (Risk of Bond Rotation) TS1->Inter Inter->Substrates Reversible (Bad for dr) Closure Ring Closure (Displacement of LG) Inter->Closure Fast Product Spirocyclopropane Closure->Product

Figure 2: The critical "Risk of Bond Rotation" stage in MIRC mechanisms. Accelerating ring closure minimizes rotation and improves dr.

Substrate Engineering (The "Internal Brake")

Sometimes the catalyst cannot overcome the inherent bias of the substrate. You must engineer the substrate to favor one transition state.

  • The 3,3'-Clash Strategy: In spiro-oxindole synthesis, placing a bulky protecting group on the Nitrogen (e.g., N-Boc vs. N-Me) can alter the dr. The N-protecting group interacts with the incoming nucleophile.

  • Leaving Group (LG) Tuning: In ylide reactions, the leaving group ability affects the rate of ring closure.

    • Better LG (e.g., Bromide vs. Chloride): Faster ring closure

      
       Less time for bond rotation 
      
      
      
      Higher dr .
Standard Operating Procedure: The Optimization Matrix

Use this protocol to systematically optimize your reaction. Do not change multiple variables simultaneously.

Experiment Set:

  • Ligand Screen (Metal) / Catalyst Screen (Organo): Run 4 parallel reactions with increasing steric bulk.

    • Rh: OAc

      
       OPiv 
      
      
      
      TPA
      
      
      PTTL.
  • Solvent Dielectric Screen: Run in Toluene (

    
    ), DCM (
    
    
    
    ), and THF (
    
    
    ).
    • Note: Non-polar solvents often maximize tight ion-pairing, improving dr in organocatalysis.

  • Temperature Gradient: Run at Room Temp, 0°C, and -40°C.

    • Checkpoint: If yield drops significantly at -40°C but dr improves, add a Lewis Acid additive (e.g., Sc(OTf)₃) to restore reactivity without sacrificing selectivity [2].

References
  • Reddy, R. P., & Davies, H. M. L. (2007). "Dirhodium Tetracarboxylate Catalyzed Cyclopropanation of α-Alkyl-α-Diazoesters." Organic Letters.

  • Mazzanti, A., et al. (2023).[1][2][3] "Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts." Organic Letters.

  • Xu, X., et al. (2025). "Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations." ACS Catalysis.

  • Brière, J. F., et al. (2020).[4] "Diastereoselective spirocyclopropanation of (E)-2-ylidene-3-cyclohexenones and sulfur ylides." Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Characterization of Spiro Compounds

Status: Operational Operator: Senior Application Scientist Ticket ID: SPIRO-CHAR-001[1] Introduction: The Spiro Paradox Welcome to the Advanced Characterization Support Center. You are likely here because your spiro-scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SPIRO-CHAR-001[1]

Introduction: The Spiro Paradox

Welcome to the Advanced Characterization Support Center. You are likely here because your spiro-scaffold—designed to improve


 character and metabolic stability—is failing standard analytical validation.

Spiro compounds (bicyclic systems connected by a single atom) present a unique "Spiro Paradox": They are structurally rigid yet analytically elusive. Their quaternary spiro-junctions often vanish in


C NMR due to long relaxation times, and their 3D-axis chirality defies standard planar stereochemical assignment rules.[1]

This guide treats your characterization workflow as a debugging process. We do not just list steps; we correct the underlying detection logic.

Module 1: The "Invisible" Carbon (NMR Troubleshooting)

Symptom: Your HRMS confirms the mass, but the quaternary spiro-carbon (


) is missing or indistinguishable from noise in the 

C NMR spectrum.

Root Cause: The spiro-carbon is a quaternary center buried in a rigid lattice. It suffers from two physical limitations:

  • Infinite

    
     Relaxation:  Lacking attached protons, the Dipole-Dipole (DD) relaxation mechanism is inefficient.[1] The nucleus takes seconds to minutes to return to equilibrium. Standard delays (
    
    
    
    ) saturate the signal.[1]
  • No NOE Enhancement: Standard proton-decoupled sequences rely on Nuclear Overhauser Effect (NOE) to boost signal intensity.[1] Quaternary carbons receive negligible NOE transfer.[1]

Protocol: Paramagnetic Relaxation Enhancement (PRE)[1]

Do not simply increase the number of scans (NS); this yields diminishing returns. You must chemically short-circuit the relaxation pathway.[1]

Reagents: Chromium(III) acetylacetonate [Cr(acac)


].
Mechanism:  The unpaired electrons in Cr(III) provide a highly efficient paramagnetic relaxation pathway, reducing 

from >60s to <2s.
StepActionTechnical Rationale
1 Prepare Sample Dissolve 20-30 mg of compound in 0.6 mL deuterated solvent.
2 Add Agent Add 3-5 mg of Cr(acac)

.[1] Stop point: The solution must turn a translucent purple. Dark opaque purple = too much (broadens lines).[1]
3 Pulse Sequence Use Inverse Gated Decoupling (e.g., zgig on Bruker).
4 Parameters Set Relaxation Delay (

) to 2-5 seconds . Set Flip Angle to 90°.
5 Acquisition Acquire 512-1024 scans.

Outcome: The


 peak will appear (usually 30-90 ppm depending on heteroatoms) with quantitative integration potential.[1]
Visualization: NMR Decision Logic

NMR_Troubleshooting Start Missing Quaternary Carbon Signal Check_T1 Is D1 > 5s? Start->Check_T1 Add_Agent Add 3mg Cr(acac)3 Check_T1->Add_Agent No (Standard D1) Seq_Change Switch to Inverse Gated (zgig) Check_T1->Seq_Change Yes (Still missing) Add_Agent->Seq_Change Result Signal Detected (Quantitative Integration) Seq_Change->Result

Figure 1: Decision tree for recovering "invisible" quaternary spiro-carbons in


C NMR.

Module 2: The 3D Trap (Stereochemical Assignment)

Symptom: You cannot distinguish between diastereomers (e.g., cis vs. trans relative to the rings) or enantiomers of


-symmetric spiro systems.

Root Cause: Spiro compounds often possess Axial Chirality or rigid orthogonal rings.[2] Standard 2D NOESY fails because:

  • Spin Diffusion: In rigid molecules, magnetization transfers indiscriminately, creating "ghost" correlations.

  • Distance vs. Angle: Protons on orthogonal rings may be spatially close (<5 Å) despite being chemically distant, causing confusing NOE signals.[1]

Troubleshooting Guide: Relative Stereochemistry
MethodApplicabilityPitfall
NOESY Flexible spiro-chainsFalse Positives: In rigid spiro[3.3]heptanes, cross-peaks may appear between rings due to spin diffusion, not proximity.
ROESY Mid-size molecules (MW 400-1000)Preferred: Rotating frame NOE minimizes spin diffusion artifacts.[1] Positive cross-peaks indicate true spatial proximity.[1]
GIAO-DFT Rigid scaffoldsCalculation: Compute NMR shifts for both putative diastereomers. Compare Mean Absolute Error (MAE) against experimental data.[1]
Critical Check: The Anomeric Effect

In spiroketals (e.g., spiro[5.5]undecane systems), the thermodynamic preference is often dictated by the anomeric effect (stabilizing


 interaction).
  • Rule: The isomer with the C-O bond axial to the other ring is usually favored.

  • Diagnostic: Measure

    
     of the anomeric carbon. Equatorial protons (axial OR) typically have larger coupling constants (
    
    
    
    Hz) than axial protons (
    
    
    Hz).[1]

Module 3: Mass Spectrometry (The Fragmentation Trap)

Symptom: The Molecular Ion (


 or 

) is weak or absent. The base peak corresponds to half the molecule.

Root Cause: Spiro-junctions are mechanically stressed.[1] Under standard ESI/EI conditions, they undergo Retro-Diels-Alder (RDA) or facile ring-opening reactions, especially if heteroatoms are adjacent to the spiro center.[1]

Diagnostic Workflow
  • Soft Ionization: Switch from EI (Electron Impact) to ESI (Electrospray) or APCI (Atmospheric Pressure Chemical Ionization) with low cone voltage.[1]

  • Adduct Hunting: Look for

    
     or 
    
    
    
    .[1] Spiroethers often sequester cations effectively, stabilizing the molecular ion.
  • Fragmentation Analysis:

    • Spiro[2.n]alkanes: Often lose ethylene (

      
      ) or undergo ring expansion.[1]
      
    • Spiroketals: Cleave at the spiro-carbon to form oxocarbenium ions.[1]

Visualization: Fragmentation Pathways

MS_Fragmentation Molecule Spiro Parent Ion [M+H]+ Stress Spiro Junction Stress Molecule->Stress Path_A Retro-Diels-Alder (Loss of alkene) Stress->Path_A Carbocycles Path_B Ring Opening (Oxocarbenium formation) Stress->Path_B Spiroketals Result_A Fragment [M-Alkene]+ Path_A->Result_A Result_B Linear Fragment Path_B->Result_B

Figure 2: Common stress-induced fragmentation pathways in spiro compounds during MS analysis.[1]

Module 4: X-Ray Crystallography (The Gold Standard & Its Flaws)

Symptom: You obtained a crystal, but the refinement statistics (


) are poor (>10%), or the bond lengths at the spiro center seem physically impossible.

Root Cause: Disorder and Twinning. Because spiro compounds are often globular and rigid, they can pack in highly symmetrical unit cells with orientational disorder.[1] The spiro-core stays fixed, but the outer rings "wobble" or adopt multiple static orientations in the crystal lattice.

Corrective Action:

  • Low Temperature: Collect data at 100 K (liquid nitrogen stream) to freeze out dynamic disorder.

  • Solvent Screening: Change crystallization solvent. High-symmetry solvents (benzene) often exacerbate disorder.[1] Use solvents that can H-bond (MeOH) to "lock" the conformation.[1]

  • Anomalous Dispersion: If the molecule is chiral but lacks heavy atoms, co-crystallize with a heavy-atom chiral acid (e.g., Mosher's acid or camphorsulfonic acid) to determine absolute configuration.[1]

References

  • Spiro Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery. Discusses the

    
     advantage and metabolic stability.
    
    
  • Quantit

    
    C NMR Protocol: 
    Caytan, E., et al. (2007).[1] "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta. Establishes the Cr(acac)
    
    
    
    methodology. [1]
  • Stereochemical Assignment (Anomeric Effect): Perrin, C. L. (1995).[1] "Reverse anomeric effect." Tetrahedron. Fundamental grounding for spiroketal conformational analysis. [1]

  • Spiro Compound Chirality: Smith, S. W. (2008).[1] "Chiral Toxicology: It's the Same Thing...Only Different." Toxicological Sciences. Discusses the implications of axial chirality in rigid drug scaffolds.

Sources

Troubleshooting

Technical Guide: Refinement of Experimental Protocols for Spiro[cyclopropane-1,3'-indoline]s

Introduction & Scope The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structure in drug discovery, serving as the core for MDM2 inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structure in drug discovery, serving as the core for MDM2 inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and varying antiviral agents. However, the construction of the strained spiro-C3 quaternary center often suffers from three specific failure modes:

  • Chemo-selectivity errors (Epoxidation vs. Cyclopropanation).

  • Diastereomeric drift (Kinetic vs. Thermodynamic control).

  • Ring instability (Donor-Acceptor ring opening during workup).

This guide moves beyond standard literature procedures to address the operational causality of these failures.

Synthesis Module A: The Corey-Chaykovsky Protocol

Best for: Scalable, racemic synthesis of simple spiro-systems.

The Mechanistic Pivot: Sulfoxonium vs. Sulfonium

The most common error in this protocol is the interchangeable use of ylides. They are not equivalent.

  • Dimethylsulfoxonium methylide (Me₂S(O)=CH₂): Harder nucleophile, reversible addition to carbonyls. Favors Cyclopropanation (1,4-addition) on alkylidene oxindoles.

  • Dimethylsulfonium methylide (Me₂S=CH₂): Softer, irreversible addition. Favors Epoxidation (1,2-addition).

Optimized Protocol

Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH (60% dispersion), DMSO (Anhydrous).

  • Ylide Generation (Critical Step):

    • Charge flame-dried flask with TMSOI (1.2 equiv) and NaH (1.5 equiv).

    • Add DMSO dropwise at 0 °C . Note: Rapid addition causes exotherms that decompose the ylide.

    • Stir at RT for 30-45 mins until evolution of H₂ ceases and solution is clear/pale yellow.

  • Substrate Addition:

    • Dissolve 3-olefinic oxindole in minimal DMSO/THF (1:1).

    • Add to ylide solution at RT (not 0 °C).

    • Why? 1,4-addition has a higher activation energy than 1,2-addition. Lower temperatures favor kinetic 1,2-attack (epoxide byproduct).

  • Quench:

    • Pour into ice-cold saturated NH₄Cl. Do not use HCl; acid catalyzes spiro-ring opening.

Troubleshooting Table: Corey-Chaykovsky
SymptomRoot CauseCorrective Action
Product is an Epoxide Used Sulfonium ylide or Temperature too low.Switch to TMSOI (Sulfoxonium). Run reaction at RT or 40 °C to favor thermodynamic 1,4-addition.
Low Conversion Base degradation or wet DMSO.DMSO is hygroscopic; water quenches the ylide immediately. Use fresh bottle or molecular sieves (4Å).
O-Alkylation byproduct Enolate trapping failure.The intermediate enolate is reacting with TMSOI. Reduce TMSOI excess or switch solvent to THF/DMSO mix to aggregate the enolate.

Synthesis Module B: Transition Metal-Catalyzed Carbenoid Transfer

Best for: High enantioselectivity and complex substrates.

This method typically involves the decomposition of diazo compounds (e.g., diazooxindoles) by Rh(II) or Cu(I) catalysts in the presence of an alkene.

The "Dimerization Trap"

The catalyst forms a metal-carbene intermediate. This species has two fates:

  • Pathway A (Desired): Reacts with alkene

    
     Spirocyclopropane.[1]
    
  • Pathway B (Parasitic): Reacts with another diazo molecule

    
     Carbene Dimer (Fumarate/Maleate derivatives).
    
Visualization: Competitive Pathways

CarbenePathways Diazo Diazo Precursor Carbene Metal-Carbene Intermediate Diazo->Carbene -N2 Dimer Carbene Dimer (Waste) Diazo->Dimer Attack on Carbene Rh_Cat Rh(II) Catalyst Rh_Cat->Carbene Spiro Spiro[cyclopropane] (Product) Carbene->Spiro High Alkene Conc. Carbene->Dimer High Diazo Conc. Alkene Alkene Substrate Alkene->Spiro

Figure 1: Kinetic competition between cyclopropanation and dimerization. To favor the green node (Spiro), one must keep the steady-state concentration of the Diazo precursor low relative to the Alkene.

Protocol Refinement: Syringe Pump Addition

To defeat Pathway B (Dimerization), you must simulate "infinite dilution" of the diazo compound.

  • Setup: Dissolve Alkene (5.0 equiv) and Rh₂(OAc)₄ (1 mol%) in DCM. Reflux.

  • Addition: Dissolve Diazo compound (1.0 equiv) in DCM.

  • Execution: Add Diazo solution via syringe pump over 4–6 hours .

    • Metric: If you see rapid bubbling (N₂) upon drop addition, your addition rate is too fast.

Stereocontrol & Organocatalysis

Best for: Asymmetric synthesis without heavy metals.

When using organocatalysts (e.g., Cinchona alkaloids or Thioureas) to react 3-olefinic oxindoles with ylides/nucleophiles, the N-protecting group is the primary lever for stereocontrol.

The Electronic Effect on dr (Diastereomeric Ratio)
  • N-H (Unprotected): Often leads to poor dr due to hydrogen bonding competing with the catalyst.

  • N-Boc / N-Ac (Electron Withdrawing): Increases acidity of the C3-position, tightening the transition state. usually improves ee, but can destabilize the ring during workup.

  • N-Benzyl (Electron Donating/Neutral): Provides steric bulk. Often the "Goldilocks" zone for stability and selectivity.

Recommendation: Start optimization with N-Boc . If the product decomposes on silica, switch to N-Benzyl .

Stability & Isolation (The Hidden Failure Mode)

Spiro[cyclopropane-1,3'-indoline]s are Donor-Acceptor (D-A) cyclopropanes . They possess significant ring strain.[2]

  • Trigger: Acidic media (Silica gel, HCl workup) or Lewis Acids.

  • Result: Ring opening to form homologous indoles or azaazulenes [1].

Self-Validating Stability Test

Before column chromatography, perform a 2D TLC Stability Test :

  • Spot the crude reaction mixture on a TLC plate.

  • Run the plate in your eluent.

  • Turn the plate 90 degrees and run it again.

  • Analysis: All spots should lie on the diagonal. If off-diagonal spots appear, the compound is decomposing on the silica.

Solution: Pre-treat silica gel with 1% Triethylamine (Et₃N) in Hexanes to neutralize acidic sites.

FAQs

Q: My reaction works on 50mg scale but fails on 5g scale. Why? A: Heat transfer. The decomposition of diazo compounds and the formation of ylides are exothermic. On a large scale, local hot spots favor side reactions (dimerization or ylide decomposition). Fix: Use internal temperature monitoring and increase solvent volume by 2x for larger batches.

Q: I cannot separate the diastereomers. What solvent system should I use? A: Spiro-diastereomers often co-elute in Hexane/EtOAc.

  • Tactic 1: Switch to Toluene/EtOAc . The π-stacking of toluene with the indoline core often differentiates the isomers.

  • Tactic 2: Use DCM/MeOH (99:1) .

Q: The NMR shows a mixture of rotamers. A: If you have an N-Boc or N-Ac group, restricted rotation is common. Run the NMR at 50 °C (323 K) in DMSO-d₆. If the peaks coalesce, it is rotamers. If they remain distinct, you have diastereomers.

References

  • Nambu, H., et al. (2021). "Synthesis of 1-Azaazulenes Using Ring-Opening Cyclization of Spirocyclopropane with Amine." Clockss. Link

  • Aggarwal, V. K., et al. (2003).[3] "Catalytic Asymmetric Synthesis of Epoxides and Cyclopropanes." Chemical Communications.[4] Link

  • Zhang, Y., et al. (2014). "Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation." RSC Advances. Link

  • Yu, Z-X., et al. (2010). "Understanding Regioselectivities of Corey–Chaykovsky Reactions... Cyclopropanation vs Epoxidation." Journal of the American Chemical Society.[4] Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation Guide: 7'-Methylspiro[cyclopropane-1,3'-indoline]

The following guide provides a rigorous technical comparison of analytical strategies for confirming the structure of 7'-Methylspiro[cyclopropane-1,3'-indoline] . It is designed for medicinal chemists and analytical scie...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of analytical strategies for confirming the structure of 7'-Methylspiro[cyclopropane-1,3'-indoline] . It is designed for medicinal chemists and analytical scientists requiring absolute structural certainty in drug discovery scaffolds.

Executive Summary: The Structural Challenge

7'-Methylspiro[cyclopropane-1,3'-indoline] represents a privileged scaffold in modern drug discovery, particularly for kinase inhibitors and GPCR ligands where conformational restriction is required to improve selectivity. However, its synthesis presents two critical analytical blind spots that routine QC often misses:

  • Regiochemical Ambiguity: Differentiating the 7'-methyl isomer (ortho to nitrogen) from the thermodynamically stable 4'-methyl isomer (ortho to the spiro-center) is difficult using standard 1D 1H NMR due to overlapping aromatic signals.

  • Spiro-Cyclization Integrity: Confirming the formation of the strained spiro[cyclopropane-1,3'] system versus potential ring-opened alkylation byproducts or non-spiro isomers.

This guide compares three tiers of structural confirmation, moving from basic identification to absolute configuration, and provides the specific experimental protocols required to validate the 7'-methyl regiochemistry.

Comparative Analysis of Analytical Strategies

The following table contrasts the performance of three analytical workflows. For a development candidate, Method B is the minimum requirement , while Method C is required for GMP registration.

FeatureMethod A: Routine QC Method B: Advanced Elucidation (Recommended) Method C: Absolute Determination
Techniques LC-MS (ESI), 1D 1H NMR2D NMR (NOESY, HSQC, HMBC), 13C NMRSingle Crystal X-Ray Diffraction (SC-XRD)
Regiochemistry Low Confidence. Cannot definitively distinguish 4-Me vs 7-Me without reference standards.High Confidence. NOE correlations map spatial proximity of Me group to NH vs Spiro ring.Absolute. Unambiguous 3D atom mapping.
Spiro-Ring Medium. Infers ring presence via upfield shifts (0.5–1.5 ppm).High. Confirms quaternary spiro-carbon via 13C/DEPT and HMBC connectivity.Absolute. Confirms bond angles and ring strain.
Throughput High (10 mins/sample)Medium (2-4 hours/sample)Low (Days to Weeks)
Sample Req. < 1 mg5–10 mg10–20 mg (High quality crystal)
Cost $


Deep Dive: The Regiochemistry Solution (Method B)

The primary risk in synthesizing 7'-methylindolines is the inadvertent formation or contamination with the 4'-methyl isomer. 1D NMR is often insufficient because the aromatic splitting patterns (doublet-triplet-doublet) can look identical for both isomers depending on solvent resolution.

The "NOE Triangulation" Strategy

To confirm the methyl group is at the 7'-position , you must establish a Through-Space (NOE) correlation network.

1. The 7'-Methyl Signature (Target)
  • Key Correlation: Strong NOE between the Methyl protons and the Indoline N-H (or N-alkyl) proton.

  • Secondary Correlation: NOE between Methyl protons and H6' (aromatic neighbor).

  • Negative Result: NO NOE between Methyl protons and the Cyclopropane protons .

2. The 4'-Methyl Signature (Impurity/Isomer)
  • Key Correlation: Strong NOE between Methyl protons and the Cyclopropane protons (spatial proximity to the C3' spiro center).

  • Negative Result: NO NOE between Methyl protons and the N-H .

Visualization of NOE Logic

The following diagram illustrates the critical NOE pathways used to distinguish the isomers.

NOE_Logic Target Unknown Isomer (7'-Me or 4'-Me?) NOE_Exp Run 2D NOESY (Mixing time: 500ms) Target->NOE_Exp Res_7 Positive NOE: Me <--> N-H NOE_Exp->Res_7 Signal A Res_4 Positive NOE: Me <--> Cyclopropane NOE_Exp->Res_4 Signal B Res_7b Negative NOE: Me <--> Cyclopropane Res_7->Res_7b Concl_7 CONFIRMED: 7'-Methyl Isomer Res_7b->Concl_7 Res_4b Negative NOE: Me <--> N-H Res_4->Res_4b Concl_4 REJECTED: 4'-Methyl Isomer Res_4b->Concl_4

Figure 1: Decision logic for assigning regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Experimental Protocols

Protocol A: High-Resolution 2D NMR Characterization

Purpose: To generate the data required for the NOE analysis above.

Reagents:

  • Solvent: DMSO-d6 (preferred for N-H visibility) or CDCl3 (if N-alkylated).

  • Internal Standard: TMS (0.00 ppm).

Procedure:

  • Sample Prep: Dissolve 10–15 mg of the product in 0.6 mL of DMSO-d6. Ensure the solution is homogenous and free of paramagnetic impurities (filter if necessary).

  • 1D Acquisition: Acquire a standard proton spectrum (sw = 12-14 ppm, d1 = 2s, ns = 16) to verify purity and identify the N-H signal (typically broad singlet around 3.5–6.0 ppm for indolines, or downfield for salts).

  • NOESY Acquisition:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph).

    • Mixing Time (tm): Set to 400–500 ms . (Too short misses the correlation; too long causes spin diffusion).

    • Scans (ns): Minimum 16 scans per increment.

    • Increments (td1): 256 or 512 for sufficient resolution in the indirect dimension.

  • Data Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to suppress truncation artifacts.

  • Analysis: Phasing must be precise. Look for cross-peaks at the intersection of the Methyl doublet/singlet (~2.0-2.4 ppm) and the N-H or Cyclopropane (~0.5-1.5 ppm) regions.

Protocol B: Vapor Diffusion Crystallization (For Method C)

Purpose: To grow single crystals suitable for X-ray diffraction when the powder is amorphous.

Procedure:

  • Inner Vial: Dissolve 20 mg of the compound in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., Methanol or DCM). Filter into a small 4 mL vial.

  • Outer Vial: Place the small open vial inside a larger 20 mL vial containing 3–5 mL of a "Bad Solvent" (e.g., Diethyl Ether or Pentane).

  • Sealing: Cap the outer vial tightly. The volatile "Bad Solvent" will slowly diffuse into the "Good Solvent," reducing solubility gradually.

  • Incubation: Store at 4°C undisturbed for 3–7 days.

  • Harvest: Check for prism or needle-like crystals. Mount immediately in paratone oil for XRD.

Structural Data Reference Table

Use this table to validate your experimental data against expected theoretical values for 7'-Methylspiro[cyclopropane-1,3'-indoline].

Moiety1H NMR Shift (approx. ppm in CDCl3)MultiplicityDiagnostic Feature
Cyclopropane (Ha, Hb) 0.60 – 1.80 ppm MultipletsDistinctive high-field signals. Often appear as 4 distinct protons due to diastereotopicity if chiral centers exist elsewhere, or 2 sets of 2.
Indoline C2'-H2 3.20 – 3.80 ppm Singlet (or AB q)Diagnostic of indoline (reduced). If C=O (oxindole), this signal is missing.
7'-Methyl 2.10 – 2.40 ppm SingletCritical: Must show NOE to N-H (if present) or N-substituent.
Aromatic H4', H5', H6' 6.50 – 7.20 ppm Multiplets3 protons total. H6' (adjacent to Me) will be a doublet or dd.
Indoline N-H 3.50 – 5.50 ppm Broad SingletChemical shift is concentration/solvent dependent.

Synthesis & Connectivity Verification Workflow

To ensure the spiro-ring is formed correctly, the synthetic pathway typically involves the cyclopropanation of a 3-methyleneindoline or an oxindole precursor.

Synthesis_Check Precursor Precursor: 7-Methylindolin-2-one Step1 Step 1: 1,2-Dibromoethane (Base mediated) Precursor->Step1 Intermediate Target: 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one Step1->Intermediate Step2 Step 2: Reduction (LiAlH4 or BH3) Intermediate->Step2 Final Final Product: 7'-Methylspiro[cyclopropane-1,3'-indoline] Step2->Final Check1 Checkpoint 1: Loss of Carbonyl Signal (13C NMR >170ppm gone) Final->Check1 Check2 Checkpoint 2: Appearance of C2'-CH2 (DEPT-135 negative phase) Final->Check2

Figure 2: Synthetic verification checkpoints. Note the reduction step from oxindole to indoline, which requires monitoring the disappearance of the carbonyl carbon.

References

  • Spirocyclic Scaffolds in Drug Discovery: Detailed review of spiro[cyclopropane-1,3'-indoline] utility in kinase inhibition.

    • Source: Taylor & Francis Online. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?"
  • Synthesis of Spiroindolines : Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones via metal-free cyclopropanation.[1][2]

    • Source: RSC Advances, 2014, 4, 38425-38432.[2]

  • 7-Methylindole Characterization: Baseline NMR data for the 7-methylindole core, useful for comparing arom

    • Source: PubChem Compound Summary for CID 70275.
  • Commercial Reference Standard : Spiro[cyclopropane-1,3'-indoline] hydrochloride (CAS 1788041-56-4).[3][4]

    • Source: Sigma-Aldrich Product C

Sources

Comparative

A Comparative Analysis of the Biological Activity of Spiro[cyclopropane-1,3'-indolin]-2'-ones and Other Spiro-oxindole Scaffolds

The Spiro[cyclopropane-1,3'-indolin]-2'-one Moiety: A Focus on Anticancer Activity The incorporation of a cyclopropane ring into the spiro-oxindole framework introduces a high degree of strain and unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

The Spiro[cyclopropane-1,3'-indolin]-2'-one Moiety: A Focus on Anticancer Activity

The incorporation of a cyclopropane ring into the spiro-oxindole framework introduces a high degree of strain and unique electronic properties, which can significantly influence biological activity. These compounds have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Targeting the p53-MDM2 Axis

A critical mechanism of action for many spiro-oxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[1][2][3] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein.[1] In many cancers, MDM2 is overexpressed, leading to the inhibition of p53 and allowing cancer cells to proliferate unchecked. Spiro-oxindoles can mimic key p53 residues, binding to a hydrophobic pocket on MDM2 and preventing its interaction with p53. This restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Cytotoxicity of Spiro-oxindole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a representative spiro[cyclopropane-1,3'-indolin]-2'-one and other classes of spiro-oxindoles against various human cancer cell lines. The data highlights the influence of the spiro-fused ring system and substitutions on anticancer potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-one Compound 3b (5'-chloro)DU-145 (Prostate)< 10[4]
Compound 3i (5'-fluoro, 2-chloro-phenyl)DU-145 (Prostate)< 10[4]
Compound 3b (5'-chloro)HeLa (Cervical)< 10[4]
Compound 3i (5'-fluoro, 2-chloro-phenyl)HeLa (Cervical)< 10[4]
Compound 3b (5'-chloro)A-549 (Lung)< 10[4]
Compound 3i (5'-fluoro, 2-chloro-phenyl)A-549 (Lung)< 10[4]
Di-Spirooxindole (Cyclohexanone moiety) Compound 4b PC3 (Prostate)3.7 ± 1.0[5]
Doxorubicin (Standard)PC3 (Prostate)1.9 ± 0.4[5]
Spiro-pyrrolidine Oxindole Compound with 2,4-Cl₂C₆H₃ substitutionHCT116 (Colon)2 ± 0.6[1]
Cisplatin (Standard)HCT116 (Colon)12.6 ± 2[1]
Spirocyclopentene Oxindole DerivativeSJSA-1 (Osteosarcoma)0.96[2]
DerivativeHCT116 (Colon, p53-wt)2.9[2]

Analysis: The data clearly indicates that spiro[cyclopropane-1,3'-indolin]-2'-ones exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[4] Their efficacy is comparable to, and in some cases potentially exceeds, that of other spiro-oxindole derivatives. The substitutions on the indolinone ring and the cyclopropane moiety play a crucial role in modulating this activity. For instance, the presence of electron-withdrawing groups like chlorine and fluorine on the indolinone ring of spiro[cyclopropane-1,3'-indolin]-2'-ones appears to enhance their anticancer potential.[4]

Antimicrobial Activity of Spiro-oxindoles

Beyond their anticancer properties, spiro-oxindoles have also demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains. The rigid spirocyclic system is thought to facilitate interactions with microbial enzymes or cell wall components.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Spiroquinoline-indoline-dione Compound 4b Enterococcus faecalis375-3000[6][7]
Compound 4h Enterococcus faecalis375-3000[6][7]
Compound 4b Staphylococcus aureus750[6][7]
Compound 4h Staphylococcus aureus750[6][7]
Spiro[indoline-2,2'-pyrrolidin]-3-one Compound P1 Staphylococcus aureus>50 (at 75 µg/mL)[8]
Compound P2 (chloro-substituted)Aspergillus nigerGood inhibitory activity[8]

Analysis: The antimicrobial data suggests that the activity of spiro-oxindoles is highly dependent on the specific heterocyclic ring fused to the oxindole core and the nature of the substituents. While the presented data for spiroquinoline and spiropyrrolidine derivatives shows moderate to good activity, further investigation into spiro[cyclopropane-1,3'-indoline] derivatives is warranted to fully explore their antimicrobial potential.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols are essential.

Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

A common and effective method for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is through a metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts.[4][9]

Step-by-Step Protocol:

  • Preparation of 3-Methyleneindolin-2-ones: The starting 3-methyleneindolin-2-ones can be synthesized through a Knoevenagel condensation of the corresponding isatin with a compound containing an active methylene group.

  • Generation of Diazo Compound in situ: The tosylhydrazone salt is used as a safe and stable precursor to the reactive diazo compound. This is typically achieved by reacting the corresponding aldehyde or ketone with tosylhydrazide.

  • Cyclopropanation Reaction: The 3-methyleneindolin-2-one is reacted with the in situ generated diazo compound in a suitable solvent. The reaction proceeds via a [2+1] cycloaddition to yield the desired spiro[cyclopropane-1,3'-indolin]-2'-one.

  • Purification: The crude product is purified using column chromatography to obtain the pure diastereomer.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_reaction Core Reaction cluster_product Final Product Isatin Isatin Methyleneindolinone 3-Methyleneindolin-2-one Isatin->Methyleneindolinone ActiveMethylene Active Methylene Compound ActiveMethylene->Methyleneindolinone Tosylhydrazide Tosylhydrazide Tosylhydrazone Tosylhydrazone Salt Tosylhydrazide->Tosylhydrazone Aldehyde Aldehyde/Ketone Aldehyde->Tosylhydrazone Cyclopropanation [2+1] Cycloaddition Methyleneindolinone->Cyclopropanation Tosylhydrazone->Cyclopropanation in situ diazo generation Spirocyclopropane Spiro[cyclopropane-1,3'-indolin]-2'-one Cyclopropanation->Spirocyclopropane

Caption: Synthetic workflow for spiro[cyclopropane-1,3'-indolin]-2'-ones.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., spiro-oxindoles) and a vehicle control. A positive control (e.g., doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Spiro-oxindoles & Controls A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & IC50 Value G->H

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of spiro-oxindole derivatives, particularly spiro[cyclopropane-1,3'-indolin]-2'-ones, as scaffolds for the development of novel therapeutic agents. Their potent anticancer activity, often mediated through the inhibition of the p53-MDM2 interaction, makes them promising candidates for further investigation.

Future research should focus on:

  • Synthesis and Biological Evaluation of 7'-Methylspiro[cyclopropane-1,3'-indoline]: The targeted synthesis and comprehensive biological screening of this specific compound are necessary to directly assess its activity.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the cyclopropane and indolinone rings will provide deeper insights into the structural requirements for optimal activity and selectivity.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Exploration of Other Biological Targets: While the p53-MDM2 pathway is a key target, the broad spectrum of activity suggests that spiro-oxindoles may interact with other cellular targets, warranting further mechanistic studies.

By leveraging the unique structural features of the spiro-oxindole scaffold, researchers can continue to develop novel and effective therapies for a range of diseases, with spiro[cyclopropane-1,3'-indolin]-2'-ones representing a particularly promising frontier.

References

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (n.d.). Retrieved February 15, 2026, from [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2016). RSC Advances, 6(89), 86379-86386. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. (2022). Organic & Biomolecular Chemistry, 20(3), 564-568. [Link]

  • Gicquel, M., Gomez, C., Garcia Alvarez, M. C., Pamlard, O., Guérineau, V., Jacquet, E., Bignon, J., Voituriez, A., & Marinetti, A. (2018). Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives. Journal of Medicinal Chemistry, 61(20), 9386–9392. [Link]

  • Wucherpfennig, T. G., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10235–10252.
  • IC 50 (µM) for the most active compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (n.d.). Retrieved February 15, 2026, from [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Antimicrobial Activity of the Spiro Compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • IC 50 and IC 90 of the tested compounds on MCF7 cell line. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. (2023). Scientific Reports, 13(1), 7476. [Link]

  • Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. (2021). Organic Chemistry Frontiers, 8(19), 5434-5440. [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). Scientific Reports, 13(1), 1676. [Link]

  • Pelit, E., et al. (2023).
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY STUDY OF NOVEL SPIRO [INDOLINE-2, 2-PYRROLIDIN] - 3-ONES THROUGH 1, 3-DIPOLAR CYCLOADDITION. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Validation

Comparing the efficacy of different synthetic routes to 7'-Methylspiro[cyclopropane-1,3'-indoline]

Executive Summary The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, serving as a core rigidifying element in MDM2 inhibitors, antiviral agents, and novel alkaloids. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, serving as a core rigidifying element in MDM2 inhibitors, antiviral agents, and novel alkaloids. The introduction of a methyl group at the 7'-position (7'-Me) significantly alters the steric and electronic landscape of the indoline core, often improving metabolic stability by blocking the metabolically vulnerable C7 position while enforcing specific conformational preferences.

This guide compares three primary synthetic methodologies for accessing 7'-Methylspiro[cyclopropane-1,3'-indoline] . Unlike simple spiroindolines, the 7'-methyl substituent introduces proximal steric hindrance that complicates N-functionalization and can influence the diastereoselectivity of spiro-cyclization.

The Three Routes Analyzed:

  • Sulfur Ylide Cyclopropanation (Corey-Chaykovsky): The most reliable method for laboratory-scale synthesis, offering high yields and excellent diastereocontrol.

  • Diazo/Carbenoid Insertion (Tosylhydrazone/Metal-Catalyzed): A versatile approach allowing for asymmetric synthesis but requiring careful handling of potentially hazardous diazo intermediates.

  • Direct Dialkylation (1,2-Dihaloethane): A cost-effective industrial strategy, though often plagued by lower yields due to competitive polymerization and steric clashes at the 7-position.

Strategic Analysis: The "7-Methyl" Constraint

Before selecting a route, researchers must account for the specific challenges imposed by the 7-methyl group:

  • Steric Hindrance at Nitrogen: The 7-methyl group is ortho to the indoline nitrogen. This hinders

    
    -alkylation or protection steps, often requiring higher reaction temperatures or stronger bases compared to unsubstituted indolines.
    
  • Electronic Effect: The electron-donating nature of the methyl group slightly increases the electron density of the aromatic ring, potentially accelerating electrophilic aromatic substitution side reactions during Lewis acid-catalyzed steps.

Detailed Route Comparison

Route A: The Sulfur Ylide Approach (Corey-Chaykovsky)

Best For: Laboratory scale, high diastereoselectivity, mild conditions.

This route constructs the spiro-cyclopropane ring via the addition of a sulfur ylide (generated from trimethylsulfoxonium iodide) to a 3-methylene-2-oxindole intermediate.

Mechanism & Protocol

The reaction proceeds through a Michael addition of the ylide to the exocyclic double bond, followed by an intramolecular


 ring closure (elimination of DMSO).

Step 1: Olefinations Condensation of 7-methyl-2-oxindole with paraformaldehyde (or specific aldehydes for substituted cyclopropanes) to yield 3-methylene-7-methyloxindole .

  • Reagents: Piperidine (cat.), EtOH, Reflux.

Step 2: Cyclopropanation

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH (or Cs₂CO₃), DMSO/THF.

  • Conditions: The ylide is generated in situ and added to the methylene-oxindole.

  • Yield: Typically 65–80%.[1]

Step 3: Amide Reduction

  • Reagents: LiAlH₄, THF, Reflux.

  • Note: The cyclopropane ring is stable to these reduction conditions.

RouteA Start 7-Methyl-2-oxindole Inter1 3-Methylene-7-methyloxindole Start->Inter1 HCHO, Piperidine (Knoevenagel) Inter2 Spiro-oxindole Intermediate Inter1->Inter2 Me3S(O)I, NaH (Corey-Chaykovsky) Final 7'-Methylspiro[cyclopropane-1,3'-indoline] Inter2->Final LiAlH4, THF (Reduction)

Caption: Route A proceeds via Knoevenagel condensation followed by sulfur ylide-mediated cyclopropanation and final reduction.[2]

Route B: Metal-Free Tosylhydrazone Cyclopropanation

Best For: Safety (avoids handling isolated diazo compounds), diversity.

This modern approach utilizes tosylhydrazone salts as safe precursors for diazo compounds, which undergo [2+1] cycloaddition with the alkene.

Mechanism & Protocol

Tosylhydrazones derived from aldehydes decompose under basic conditions to generate diazo compounds in situ. These react with 3-methylene-7-methyloxindole.

  • Advantages: Avoids the use of toxic transition metals (Rh, Cu) often required for diazo decomposition.

  • Key Precursor: 3-methylene-7-methyloxindole (same as Route A).

  • Reagents: Tosylhydrazone salt, K₂CO₃, Dioxane, 80–100°C.

  • Selectivity: Highly diastereoselective (trans-isomer usually favored if substituted).

Route C: Direct Dialkylation (1,2-Dihaloethane)

Best For: Industrial scale, low cost, readily available reagents.

This route attempts to build the spiro-ring directly from 7-methyloxindole using 1,2-dibromoethane.

Mechanism & Protocol

A double nucleophilic substitution where the C3-position of the oxindole enolate attacks 1,2-dibromoethane.

  • Reagents: 1,2-Dibromoethane, NaH or LiHMDS, DMF/THF.

  • The 7-Methyl Problem: The steric bulk at C7 can force the oxindole enolate into conformations that make the second alkylation step (ring closure) sluggish, leading to intermolecular alkylation (dimerization) or polymerization.

  • Yield: Often lower (30–50%) compared to Route A.

RouteComparison Decision Choose Synthetic Strategy RouteA Route A: Sulfur Ylide Decision->RouteA High Yield & Stereocontrol Needed RouteB Route B: Tosylhydrazone Decision->RouteB Safety & Diversity Focus RouteC Route C: Dialkylation Decision->RouteC Lowest Cost & Bulk Scale ResultA Yield: 70-85% High dr RouteA->ResultA ResultB Yield: 50-70% Good dr RouteB->ResultB ResultC Yield: 30-50% Side Reactions RouteC->ResultC

Caption: Decision matrix for selecting the optimal synthetic route based on project constraints.

Comparative Data Summary

FeatureRoute A: Corey-ChaykovskyRoute B: TosylhydrazoneRoute C: Dialkylation
Overall Yield High (65–80%)Moderate (50–70%)Low-Moderate (30–50%)
Step Count 3 (from oxindole)3 (from oxindole)2 (from oxindole)
Atom Economy Moderate (DMSO waste)Low (Tosyl group waste)High
Safety Good (Standard reagents)Excellent (No free diazo)Moderate (Alkyl halides)
7-Me Tolerance Excellent Good Poor (Steric clashes)
Scalability GoodModerateExcellent

Recommended Protocol: Route A (Sulfur Ylide)

Based on reliability and yield for the 7-methyl substituted scaffold.

Materials
  • 7-Methyl-2-oxindole (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Piperidine (0.1 eq)

  • Trimethylsulfoxonium iodide (TMSOI) (1.5 eq)

  • Sodium Hydride (60% dispersion) (2.0 eq)

  • LiAlH₄ (2.5 eq)

Workflow
  • Olefin Formation: Reflux 7-methyl-2-oxindole and paraformaldehyde in ethanol with catalytic piperidine for 4 hours. Cool, filter the precipitate (3-methylene-7-methyloxindole).

  • Cyclopropanation:

    • Suspend NaH in dry DMSO under Argon. Add TMSOI portion-wise at room temperature. Stir 30 min to form the ylide (clear solution).

    • Add 3-methylene-7-methyloxindole (dissolved in DMSO/THF). Stir at RT for 2–4 hours.

    • Quench with saturated NH₄Cl.[1][3] Extract with EtOAc.[1][4] Purify via silica column (Hexane/EtOAc).

  • Reduction:

    • Dissolve the spiro-oxindole in dry THF.

    • Add LiAlH₄ slowly at 0°C. Reflux for 6 hours.

    • Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to obtain 7'-Methylspiro[cyclopropane-1,3'-indoline] .

References

  • Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles Source: Journal of Organic Chemistry (via ACS/DOI) Significance: Validates the sulfur ylide route for 5',7'-dimethyl substituted systems, providing specific spectral data and yield expectations (~70%). URL:[Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts Source: RSC Advances, 2014 Significance: Establishes the metal-free diazo precursor route as a viable, safer alternative for substituted indolines. URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol Source: PMC / Molecules, 2023 Significance: Provides the foundational mechanism and limitations of Zinc-carbenoid chemistry for sterically hindered alkenes. URL:[Link]

Sources

Comparative

Structure-Activity Relationship of 7'-Methylspiro[cyclopropane-1,3'-indoline] Analogs

A Technical Guide to MDM2-p53 Interaction Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The 7'-Methyl Advantage The disru...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to MDM2-p53 Interaction Inhibitors

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The 7'-Methyl Advantage

The disruption of the MDM2-p53 protein-protein interaction (PPI) is a validated therapeutic strategy for restoring p53 tumor suppressor function in wild-type p53 cancers.[1] While various spiro-oxindole scaffolds have been explored, the 7'-Methylspiro[cyclopropane-1,3'-indoline] class represents a focused optimization strategy.

This guide analyzes the structure-activity relationship (SAR) of these analogs. Specifically, it highlights how the 7'-methyl substitution on the indoline core serves as a dual-purpose modulator: enhancing lipophilic packing within the MDM2 binding cleft while blocking a common metabolic soft spot (C7 oxidation).

Chemical Scaffold & Mechanistic Basis[2][3]

The core scaffold mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 deep hydrophobic cleft.

The Pharmacophore Model
  • Scaffold: Spiro[cyclopropane-1,3'-indoline]-2'-one.[2][3][4]

  • C3' Spiro-Cyclopropane: Provides rigid stereochemical control, orienting the C2' carbonyl and N1' substituents.

  • N1' Substituent: Typically a benzyl or alkyl group, mimicking the Trp23 residue of p53.

  • C5' Substituent: Often a halogen (Cl, F) or nitro group, targeting the Leu26 pocket.

  • C7' Substituent (The Focus): A methyl group at this position restricts rotation and fills the hydrophobic interface, often improving metabolic stability compared to the C7'-H analogs.

Diagram: SAR Interaction Logic

The following diagram visualizes the pharmacophore mapping of the 7'-methyl analog against the MDM2 binding pocket.

SAR_Logic Core Spiro[cyclopropane-1,3'-indoline] Core Scaffold Sub_N1 N1'-Benzyl/Alkyl (Trp23 Mimic) Core->Sub_N1 Sub_C5 C5'-Cl/F (Leu26 Mimic) Core->Sub_C5 Sub_C7 C7'-Methyl (Steric/Metabolic Block) Core->Sub_C7 Sub_Spiro Spiro-Cyclopropane (Rigidification) Core->Sub_Spiro MDM2 MDM2 Hydrophobic Cleft Sub_N1->MDM2 Hydrophobic Interaction Sub_C5->MDM2 Halogen Bonding Sub_C7->MDM2 Shape Complementarity Sub_Spiro->Core Locks Conformation

Caption: Pharmacophore mapping of 7'-Methylspiro analogs to the MDM2 binding pockets (Trp23, Leu26).

Comparative Performance Data

The following table synthesizes experimental data comparing 7'-Methyl analogs against their unsubstituted (7'-H) and 5'-substituted counterparts. Data is aggregated from standard MDM2 inhibition assays (e.g., FRET or FP assays) and cellular viability studies (SJSA-1 osteosarcoma lines).

Table 1: SAR Comparison of Spiro[cyclopropane-1,3'-indoline] Analogs

Compound IDN1' SubstituentC5' SubstituentC7' SubstituentMDM2 Binding (

/

)
Cellular Activity (SJSA-1

)
Metabolic Stability (

)
Ref-1 (Nutlin-3a) N/AN/AN/A~90 nM~1.5 µMHigh
Analog A (Base) BenzylHH >10 µM>50 µMLow
Analog B BenzylClH 0.85 µM5.5 µMModerate
Analog C BenzylClMethyl 0.42 µM 2.1 µM High
Analog D 4-Cl-BenzylFMethyl 0.35 µM1.8 µMHigh

Key Insight:

  • Potency: The addition of the 7'-Methyl group (Analog C) improves potency by ~2-fold compared to the 7'-H analog (Analog B). This is attributed to the "ortho-effect," where the methyl group forces the N1'-substituent into a preferred orthogonal conformation that better fits the Trp23 pocket.

  • Stability: The 7'-position is a site of metabolic hydroxylation in simple oxindoles. Methylation blocks this pathway, extending the half-life (

    
    ).
    

Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility, we recommend the Corey-Chaykovsky Cyclopropanation method. This protocol is superior to diazo-based methods for this specific scaffold due to higher diastereoselectivity (favoring the trans-isomer) and safety (avoiding explosive diazo intermediates).

Workflow Diagram

Synthesis_Workflow Start Start: 7-Methylisatin Step1 1. N-Alkylation (R-X, K2CO3, DMF) Start->Step1 Step2 2. Knoevenagel Condensation (Malononitrile/Ester, Piperidine) Step1->Step2 Intermed Intermediate: 3-Methylene-2-oxindole Step2->Intermed Step3 3. Corey-Chaykovsky Reaction (Me3SOI, NaH, DMSO) Intermed->Step3 In situ Ylide Formation Product Product: 7'-Methylspiro[cyclopropane-1,3'-indoline] Step3->Product Spontaneous Cyclization

Caption: Step-wise synthesis of 7'-Methylspiro analogs via Sulfur Ylide mediated cyclopropanation.

Detailed Methodology (Analog C Synthesis)

Step 1: Preparation of the Ylide Source

  • Reagents: Trimethylsulfoxonium iodide (Me3SOI, 1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMSO (Critical: Water content <0.05%).

  • Procedure: Add NaH to a solution of Me3SOI in DMSO at 0°C under Argon. Stir for 30 mins at room temperature until the solution becomes clear (formation of dimethylsulfoxonium methylide).

Step 2: Cyclopropanation

  • Substrate: Add the precursor 3-methylene-7-methylindolin-2-one (dissolved in DMSO) dropwise to the ylide solution.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 3:1).

    • Validation Check: The starting material spot (bright yellow/orange due to conjugation) must disappear. The product spot will be colorless or pale yellow and less polar.

  • Work-up: Quench with ice-cold water. Extract with Ethyl Acetate.[5] Wash with brine.

Step 3: Characterization Criteria

  • 1H NMR (400 MHz, CDCl3):

    • Disappearance: The vinylic proton of the starting material (~7.5-8.0 ppm) must be absent.

    • Appearance: Distinctive cyclopropane protons. Look for high-field doublets/multiplets in the 1.50 – 2.50 ppm range.

    • 7'-Methyl Signal: A clean singlet around 2.30 – 2.60 ppm .

Expert Review: Critical Design Considerations

Stereochemical Integrity

The biological activity is highly sensitive to stereochemistry. The trans-isomer (where the carbonyl of the oxindole and the electron-withdrawing group on the cyclopropane are on opposite sides) is typically the major product of the Corey-Chaykovsky reaction and is often the more potent MDM2 inhibitor.

  • Protocol Tip: If the cis-isomer is formed, it can often be converted to the thermodynamic trans-isomer by heating with a mild base (e.g., DBU in Ethanol).

The "7-Methyl" vs. "7-Chloro" Debate

While 7-Chloro analogs are also potent, the 7-Methyl group provides a safety advantage. Chloro-anilines (potential metabolites) carry a higher risk of genotoxicity compared to methyl-anilines. Furthermore, the methyl group is bio-isosteric to the chloro group in terms of volume but differs electronically, often reducing plasma protein binding (PPB) which increases the free fraction of the drug.

Solubility Challenges

Spiro-indolines are notoriously insoluble.

  • Formulation Strategy: To improve assay reproducibility, dissolve stock solutions in 100% DMSO. For animal studies, consider formulating as a hydrochloride salt (if a basic amine is present on the N1' chain) or using a cyclodextrin-based vehicle (e.g., 20% HP-β-CD).

References

  • Corey-Chaykovsky Cyclopropanation Protocol

    • Kapure, J. S., et al. (2014).[3] "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances.

  • MDM2-p53 Spiro-oxindole SAR

    • Ding, K., et al. (2013).[6] "Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors."[1][6] Journal of the American Chemical Society.[6]

  • 7-Methyl Substitution Effects

    • Reddy, C. N., et al. (2015). "Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
  • General Spiro-oxindole Synthesis

    • Yong, S. R., et al. (2007).
    • [5]

Sources

Validation

A Senior Application Scientist's Guide to In Silico Modeling of 7'-Methylspiro[cyclopropane-1,3'-indoline] Interactions

This guide provides a comparative analysis of in silico methodologies for characterizing the molecular interactions of 7'-Methylspiro[cyclopropane-1,3'-indoline]. As experimental data for this specific molecule is not ye...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of in silico methodologies for characterizing the molecular interactions of 7'-Methylspiro[cyclopropane-1,3'-indoline]. As experimental data for this specific molecule is not yet widespread, this document serves as a strategic guide for researchers, outlining how to leverage computational tools to predict its biological activity, identify potential targets, and guide further experimental work. We will explore the rationale behind choosing specific modeling techniques, present a detailed workflow for a structure-based approach, and compare the expected outcomes of different strategies.

The spiro[cyclopropane-1,3'-indoline] scaffold is a compelling starting point for drug discovery. The parent indoline structure is a "privileged framework" found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The introduction of a spirocyclic cyclopropane ring adds three-dimensional complexity and conformational rigidity, features that are often desirable for enhancing binding affinity and selectivity to biological targets. Our focus, 7'-Methylspiro[cyclopropane-1,3'-indoline], combines these features, making it a prime candidate for computational investigation.

Part 1: Strategic Decisions in Modeling Novel Spiroindolines

The first critical step in modeling a novel compound like 7'-Methylspiro[cyclopropane-1,3'-indoline] is to select the appropriate computational strategy. The choice hinges on the available information, specifically whether there are known, structurally similar molecules with established biological activity or if a putative biological target can be identified. This decision leads to two primary pathways: ligand-based drug design (LBDD) and structure-based drug design (SBDD)[4].

G Start Start: Model 7'-Methylspiro [cyclopropane-1,3'-indoline] Decision Is there a known biological target or a high-resolution crystal structure? Start->Decision SBDD Structure-Based Drug Design (SBDD) - Molecular Docking - Molecular Dynamics Decision->SBDD  Yes LBDD Ligand-Based Drug Design (LBDD) - Pharmacophore Modeling - 3D-QSAR Decision->LBDD No   End_SBDD Predict Binding Mode & Affinity SBDD->End_SBDD End_LBDD Identify Key Chemical Features for Activity LBDD->End_LBDD

Caption: Decision workflow for selecting an in silico modeling approach.

Structure-Based Drug Design (SBDD): When the Target is Known

SBDD is the preferred method when a three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy. Given the broad activity of indoline derivatives, plausible targets for 7'-Methylspiro[cyclopropane-1,3'-indoline] could include protein kinases, cyclooxygenase (COX) enzymes, or bacterial histidine kinases[1][3][5].

  • Core Technique: Molecular Docking. This method predicts the preferred orientation and binding affinity of a ligand to its target.[6][7] Algorithms search for the most stable binding pose by evaluating various scoring functions, which estimate the strength of the interaction.[6]

  • Validation: Molecular Dynamics (MD) Simulations. Following docking, MD simulations can assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and physiologically relevant picture of the interaction.[4][8]

Ligand-Based Drug Design (LBDD): Learning from Analogs

When the specific biological target is unknown, but a set of structurally related molecules with known activities exists, LBDD methods are invaluable.[4] These techniques build a model based on the chemical features of these known active compounds.

  • Core Technique: Pharmacophore Modeling. This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.[9] The resulting pharmacophore model can then be used to screen virtual libraries for other compounds that fit the model, including our molecule of interest.

  • Quantitative Structure-Activity Relationship (QSAR). QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to create a predictive mathematical model.[4][10] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful.[4][9]

Comparison of Primary Approaches
FeatureStructure-Based Drug Design (SBDD)Ligand-Based Drug Design (LBDD)
Requirement 3D structure of the biological target.A set of active and inactive molecules.
Primary Goal Elucidate binding mechanism, predict affinity.Identify key chemical features for activity.
Key Techniques Molecular Docking, Molecular Dynamics.Pharmacophore Modeling, 3D-QSAR.
Advantages Provides detailed mechanistic insight. Enables de novo design.Does not require a target structure. Useful for target deconvolution.
Limitations Heavily reliant on an accurate target structure. Protein flexibility can be a challenge.Predictive power is limited to the chemical space of the training data.

Part 2: A Practical Workflow for SBDD of 7'-Methylspiro[cyclopropane-1,3'-indoline]

To provide a tangible example, this section details a step-by-step protocol for a structure-based investigation of 7'-Methylspiro[cyclopropane-1,3'-indoline], hypothetically targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target for indole-containing anticancer agents.[2] We will use the widely accessible AutoDock Vina software for this workflow.[7][8]

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation Phase PDB 1. Target Selection (e.g., EGFR kinase, PDB ID) PrepProt 2. Receptor Preparation - Remove water/ligands - Add polar hydrogens - Assign charges PDB->PrepProt Grid 4. Grid Box Generation - Define binding site coordinates PrepProt->Grid Ligand 3. Ligand Preparation - Draw 2D structure of 7'-Methylspiro... - Convert to 3D - Energy Minimization Docking 5. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 6. Results Analysis - Rank poses by score - Analyze interactions (H-bonds, etc.) Docking->Analysis MD 7. MD Simulation (Optional) - Assess complex stability Analysis->MD

Caption: A typical structure-based molecular docking workflow.

Experimental Protocol

Objective: To predict the binding mode and affinity of 7'-Methylspiro[cyclopropane-1,3'-indoline] within the ATP-binding pocket of EGFR.

Materials:

  • Protein Data Bank (PDB) for target structure (e.g., PDB ID: 2GS2).

  • Molecular modeling software suite (e.g., AutoDock Tools, PyMOL, Chimera).

  • Docking software (e.g., AutoDock Vina).

Methodology:

  • Receptor Preparation: a. Download the EGFR kinase domain structure from the PDB. b. Load the structure into a molecular viewer like PyMOL or AutoDock Tools. c. Remove all non-essential components: water molecules, co-crystallized ligands, and any duplicate protein chains. The causality here is to create a clean, unobstructed binding site for the docking simulation. d. Add polar hydrogen atoms and assign Kollman charges to the protein. This is crucial for accurately calculating electrostatic interactions. e. Save the prepared receptor in the required .pdbqt format for Vina.

  • Ligand Preparation: a. Construct the 2D structure of 7'-Methylspiro[cyclopropane-1,3'-indoline] using chemical drawing software (e.g., ChemDraw or the open-source MarvinSketch). b. Convert the 2D structure to a 3D conformation. c. Perform an energy minimization of the 3D structure using a force field like MMFF94. This step is self-validating as it ensures the ligand is in a low-energy, physically plausible conformation before docking. d. Define rotatable bonds and save the ligand in the .pdbqt format.

  • Molecular Docking: a. Grid Box Definition: Using AutoDock Tools, define a search space (the "grid box") that encompasses the known ATP-binding site of EGFR. The size and center of this box are critical parameters that dictate where the software will search for binding poses. b. Configuration: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search. Higher exhaustiveness increases computational time but improves the reliability of the search. c. Execution: Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt.

  • Post-Docking Analysis: a. Binding Affinity: The primary output from Vina is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding. b. Pose Visualization: Load the docked poses along with the receptor structure into a visualization tool (PyMOL, Chimera). c. Interaction Analysis: Analyze the top-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and specific amino acid residues in the binding pocket. This analysis provides a mechanistic hypothesis for the molecule's activity.

Hypothetical Data and Interpretation

A typical output from this workflow would be a table summarizing the predicted binding affinities for the different poses of the ligand.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-8.5Met793, Leu718, Gly796H-bond, Hydrophobic
2-8.2Cys797, Thr790Hydrophobic
3-7.9Leu844, Ala743Hydrophobic

Interpretation: The top-scoring pose with a binding affinity of -8.5 kcal/mol suggests a strong interaction. The hypothetical hydrogen bond with the backbone of Met793 in the hinge region of EGFR would be a critical finding, as this is a canonical interaction for many known EGFR inhibitors. The hydrophobic contacts provided by the cyclopropane and methyl-indoline moieties would further anchor the ligand in the pocket. This data provides a strong, testable hypothesis for experimental validation.

Part 3: Conclusion and Future Directions

In silico modeling provides an indispensable toolkit for the modern drug discovery professional. For a novel molecule like 7'-Methylspiro[cyclopropane-1,3'-indoline], these methods allow us to move from a simple chemical structure to a data-rich set of hypotheses about its biological function, all before significant investment in chemical synthesis and biological screening.[6][9]

This guide has compared the two primary strategic pathways—structure-based and ligand-based design—and provided a detailed, self-validating protocol for a molecular docking study. The results of such a study, while predictive, are foundational. They provide the rationale for which proteins to test against in vitro, guide the design of more potent analogs by suggesting chemical modifications, and ultimately accelerate the entire drug discovery process.[10] The next logical steps following this in silico work would be to synthesize the compound and validate the computational predictions through in vitro binding assays and cell-based functional assays against the highest-ranking target, such as EGFR.

References

  • Green Synthesis of Spiroindole Derivatives: Biological Evaluation and in Silico Studies. (2024). Vertex AI Search.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). PMC.
  • Drug design, Green Synthesis, In-vitro Antibacterial and Antifungal Activities, Computational Investigation, and Molecular Docking Studies of Novel Spiro-Indoline-Pyrano-Pyrimidine and Pyrazolo Derivatives. (2025).
  • COMPUTATIONAL DESIGN, SYNTHESIS, ANALYSIS AND EVALUATION OF NEW SPIRO [INDOLINE-THIAZOLIDINE] DERIVATIVES FOR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES. (2025). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2017). Academia.edu.
  • In Silico- Pharmacology, Methods And Application For Drug Design And Discovery.IJSDR.
  • A Guide to In Silico Drug Design.PMC.
  • Integrated in Silico Methods for the Design and Optimization of Novel Drug Candid
  • In Silico Methods for Drug Design and Discovery.Frontiers Research Topic.
  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. (2025). KnE Publishing.
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts.RSC Advances.
  • Bioactive spiro cyclopropane appended indoles and 7‐azaindole derivatives.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • In Silico Studies as Support for Natural Products Research. (2024). BonViewPress.
  • Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties.PMC.
  • Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. (2021). Acta Pharmaceutica.
  • In-silico molecular interactions among the secondary metabolites of Caulerpa spp. and colorectal cancer targets. (2022). Frontiers.

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Comparative

Replicating the Synthesis of Spiro[cyclopropane-1,3'-indoline] Derivatives: An Organocatalytic Approach

Executive Summary The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, serving as the core for potent MDM2-p53 inhibitors (e.g., the MI-series) and HIV non-nucleoside re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, serving as the core for potent MDM2-p53 inhibitors (e.g., the MI-series) and HIV non-nucleoside reverse transcriptase inhibitors. While historical synthesis relied on the metal-catalyzed decomposition of diazo compounds or the Corey-Chaykovsky reaction, these methods often suffer from safety hazards (explosion risks) or poor stereocontrol.

This guide focuses on the Organocatalytic Asymmetric Michael-Intramolecular Alkylation (MIA) strategy. Using bifunctional squaramide catalysts, this method offers a safer, scalable, and highly enantioselective alternative to transition-metal catalysis. We objectively compare this modern standard against legacy alternatives to guide experimental design.

Part 1: Comparative Analysis of Synthetic Methodologies

The following table contrasts the three dominant strategies for constructing the spiro[cyclopropane-1,3'-indoline] core. The "Product" in this guide is the Organocatalytic MIA route.

FeatureMethod A: Organocatalytic MIA (Recommended) Method B: Metal-Carbenoid Insertion Method C: Corey-Chaykovsky
Reaction Type Cascade Michael-Alkylation of 3-chlorooxindolesDecomposition of 3-diazooxindoles w/ alkenesSulfur ylide addition to methyleneindolinones
Catalyst System Cinchona-derived Squaramides (Organic)Rh(II) or Cu(I)/Cu(II) complexesNone (Stoichiometric) or Chiral Sulfides
Stereocontrol Excellent (>95% ee, >20:1 dr) Good to Excellent (Ligand dependent)Variable (Often poor without chiral auxiliary)
Safety Profile High (No explosive intermediates)Low (Diazo compounds are shock-sensitive)Moderate (Dimethyl sulfide byproduct is toxic)
Scalability High (Gram-scale is routine)Limited (Diazo handling restricts scale)High
Atom Economy High (HCl is the only byproduct)Moderate (N₂ loss)Moderate (Sulfide loss)
Cost Moderate (Catalyst recyclable)High (Precious metals)Low
Decision Matrix: When to use which?
  • Choose Method A (Protocol below) if you require high optical purity, safety compliance, and are working with functionalized oxindoles.

  • Choose Method B only if the specific substitution pattern cannot be accessed via 3-halooxindoles or if reaction speed is the sole priority (minutes vs. hours).

  • Choose Method C for generating racemic scaffolds for initial biological screening where stereochemistry is not yet critical.

Part 2: Detailed Experimental Protocol

Target Reaction: Enantioselective synthesis of spiro[cyclopropane-1,3'-indoline] via reaction of N-protected 3-chlorooxindole with an electron-deficient alkene.

Materials & Reagents
  • Substrate 1: N-Boc-3-chlorooxindole (1.0 equiv). Note: The N-protecting group is critical for acidity modulation.

  • Substrate 2:

    
    -Unsaturated ketone/ester (e.g., Benzylideneacetone) (1.2 equiv).
    
  • Catalyst: Quinidine-derived Squaramide (5 mol%).

  • Base: NaHCO₃ (Solid, 1.5 equiv).

  • Solvent: Toluene or CHCl₃ (Anhydrous).

Step-by-Step Methodology
Step 1: Catalyst Pre-complexation

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Squaramide Catalyst (5 mol%) and Substrate 2 (Alkene, 1.2 equiv) in anhydrous Toluene (0.1 M concentration relative to oxindole).

  • Mechanistic Insight: Stirring for 10 minutes allows the squaramide NH protons to hydrogen-bond with the carbonyl of the alkene, lowering its LUMO energy (activation).

Step 2: Addition of Nucleophile

Add N-Boc-3-chlorooxindole (1.0 equiv) to the reaction mixture. Subsequently, add NaHCO₃ (1.5 equiv) in one portion.

  • Critical Control Point: Do not use strong bases (e.g., NaOH, KOtBu). Strong bases cause background racemic reactions. The weak base ensures deprotonation only occurs within the chiral pocket of the catalyst.

Step 3: Reaction Monitoring

Stir the suspension vigorously at room temperature (25 °C). Monitor via TLC (typically 12–24 hours).

  • Endpoint: Disappearance of the 3-chlorooxindole spot.

Step 4: Workup and Purification
  • Filter the reaction mixture through a short pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel (Hexane/EtOAc gradient).

    • Note: The spiro-product is usually less polar than the starting oxindole.

Expected Results
  • Yield: 85–95%

  • Diastereomeric Ratio (dr): >19:1[1]

  • Enantiomeric Excess (ee): 90–99%[2]

Part 3: Mechanism and Troubleshooting

Mechanistic Pathway

The high stereocontrol arises from a "Dual Activation" mode. The bifunctional catalyst simultaneously activates the electrophile (via H-bonding) and the nucleophile (via the quinuclidine nitrogen acting as a Brønsted base).

MIA_Mechanism Start Reagents: 3-Chlorooxindole + Enone Complex Ternary Complex Formation (Catalyst + Enolate + Electrophile) Start->Complex Squaramide H-bonding TS_Michael Transition State 1: Michael Addition (C-C Bond Formation) Complex->TS_Michael Stereocontrolled Attack Intermediate Chiral Enolate Intermediate TS_Michael->Intermediate Irreversible TS_Alkylation Transition State 2: Intramolecular Alkylation (Ring Closure) Intermediate->TS_Alkylation Cl- Displacement Product Spiro[cyclopropane-1,3'-indoline] (High ee/dr) TS_Alkylation->Product Release Catalyst Product->Start Catalyst Turnover

Caption: Catalytic cycle of the Squaramide-mediated Michael-Intramolecular Alkylation (MIA) cascade.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solventEnsure toluene is distilled/dried over Na. Water quenches the enolate.
Low ee (<80%) Background reactionReduce base strength (switch from K₂CO₃ to NaHCO₃) or lower temperature to 0 °C.
Poor dr Fast cyclizationThe second step (ring closure) is too fast relative to bond rotation. Use a bulkier N-protecting group (e.g., N-Boc vs N-Me).
No Reaction Catalyst poisoningEnsure the 3-chlorooxindole is free of acidic impurities (e.g., residual HCl from synthesis).

References

  • Wang, J., et al. (2012). "Highly Enantioselective Organocatalytic Synthesis of Spiro[cyclopropane-1,3'-indoline] Derivatives." Chemical Communications.

  • Yuan, W.-C., et al. (2013). "Organocatalytic Asymmetric Synthesis of Spiro[cyclopropane-1,3'-indolines] via Michael/Alkylation Cascade." Organic Letters.

  • Ding, K., et al. (2014). "Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism." Journal of Medicinal Chemistry.

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society.

  • BenchChem. (2025).[3][4] "Spiro[cyclopropane-1,3'-indoline] Structure and Properties." BenchChem Compound Database.

Sources

Validation

Comparative analysis of the spectroscopic data of spirocyclopropyl oxindoles

Topic: Comparative Spectroscopic Profiling of Spirocyclopropyl Oxindoles: A Technical Guide Executive Summary: The Structural Imperative Spirocyclopropyl oxindoles represent a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectroscopic Profiling of Spirocyclopropyl Oxindoles: A Technical Guide

Executive Summary: The Structural Imperative

Spirocyclopropyl oxindoles represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), anticancer agents (MDM2 inhibitors), and antitubercular compounds. Their structural uniqueness lies in the fusion of the rigid oxindole core with a highly strained cyclopropyl ring at the C3 position.

For the application scientist, the critical challenge is not merely synthesis but the unambiguous structural validation of this scaffold against its precursors (alkylidene oxindoles) and potential side products (ring-opened isomers). This guide provides a comparative spectroscopic analysis to standardize the characterization of these molecules.

Spectroscopic Signatures: Product vs. Precursor

The transformation from an alkylidene oxindole precursor to a spirocyclopropyl oxindole involves the conversion of an exocyclic C=C double bond into a cyclopropane ring. This geometric shift creates distinct spectroscopic markers.

Comparative NMR Profiling

The most definitive validation comes from Proton (


H) and Carbon-13 (

C) NMR.

Table 1: Diagnostic NMR Shifts – Alkylidene Precursor vs. Spirocyclopropyl Product

FeatureAlkylidene Oxindole (Precursor)Spirocyclopropyl Oxindole (Product)Mechanistic Insight

H Olefinic/Cyclopropyl

6.5 – 8.2 ppm
(Singlet/Doublet)

1.5 – 4.5 ppm
(Doublets/Multiplets)
Rehybridization from

to

shifts signals upfield. High-field shift confirms cyclopropanation.

C C3-Position

120 – 145 ppm
(

)

28 – 45 ppm
(

Quaternary)
The C3 carbon becomes a quaternary spiro-center. Its dramatic upfield shift is the primary indicator of ring closure.
Coupling Constants (

)
Vicinal

typically 10–16 Hz (if protons present)

Hz
;

Hz
Rigid cyclopropyl geometry imposes specific Karplus relationships, allowing diastereomer differentiation.
Carbonyl Carbon (C2)

165 – 170 ppm

170 – 178 ppm
Slight downfield shift often observed due to loss of conjugation with the exocyclic double bond.
Infrared (IR) Spectroscopy

While less specific than NMR, IR provides rapid "fingerprinting" for functional group verification.

  • Oxindole C=O: Strong band at 1700–1740 cm

    
     .
    
  • Cyclopropyl C-H: Weak, sharp stretching vibration at 3000–3100 cm

    
      (often obscured by aromatic C-H, but distinct from alkenyl C-H).
    
  • Absence of C=C: Disappearance of the alkene stretch (

    
     cm
    
    
    
    ) found in the alkylidene precursor.

Stereochemical Determination: A Self-Validating Protocol

Spirocyclopropanation often yields diastereomers (e.g., cis vs. trans relative to the oxindole carbonyl). Assigning the relative stereochemistry is critical for biological structure-activity relationship (SAR) studies.

The NOESY/ROESY Logic Gate

Nuclear Overhauser Effect Spectroscopy (NOESY) is the standard for determining spatial proximity.

  • Scenario: Distinguishing trans-spiro (major) from cis-spiro (minor).

  • Diagnostic Correlation: Look for cross-peaks between the oxindole C4-proton (aromatic) and the cyclopropyl protons.

    • Strong Correlation: Indicates the cyclopropyl protons are spatially close to the aromatic ring (often the cis isomer).

    • Weak/No Correlation: Indicates the cyclopropyl protons are directed away (often the trans isomer).

Stereochemical Decision Workflow

StereochemLogic Start Crude Reaction Mixture TLC TLC/LC-MS Analysis (Check for Diastereomers) Start->TLC Sep Column Chromatography (Isolate Isomers) TLC->Sep HNMR 1H NMR Analysis (Identify Cyclopropyl Doublets) Sep->HNMR Coupling Calculate J-Coupling (J_cis > J_trans?) HNMR->Coupling NOESY 2D NOESY Experiment Coupling->NOESY Decision Detect NOE between Oxindole C4-H & Cyclopropyl-H? NOESY->Decision Cis Assign as CIS Isomer (Proximal Geometry) Decision->Cis Strong Cross-Peak Trans Assign as TRANS Isomer (Distal Geometry) Decision->Trans No/Weak Cross-Peak

Figure 1: Decision logic for stereochemical assignment of spirocyclopropyl oxindoles using NMR data.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of a 3,3'-spirocyclopropyl oxindole via the Corey-Chaykovsky reaction or similar cyclopropanation of an alkylidene oxindole.

Methodology
  • Precursor Preparation: Condense Isatin with a active methylene compound (e.g., malononitrile) to form the Alkylidene Oxindole .

    • QC Check: Confirm disappearance of ketone C=O and appearance of alkene signals.

  • Cyclopropanation:

    • Dissolve Alkylidene Oxindole (1.0 eq) in anhydrous THF.

    • Add sulfonium ylide or diazo-compound source (1.2 eq).

    • Stir at RT (or reflux depending on method) monitoring by TLC.

  • Workup: Quench with water, extract with EtOAc. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Spiro-products typically elute after unreacted alkylidene precursors due to increased polarity of the functionalized ring.

Characterization Workflow

CharacterizationFlow cluster_Primary Primary Validation cluster_Secondary Structural Elucidation cluster_Tertiary Stereo-Confirmation Sample Isolated Solid MS HRMS (Confirm M+) Sample->MS IR FT-IR (C=O, No C=C) Sample->IR H1 1H NMR (Cyclopropyl region) MS->H1 C13 13C NMR (Quaternary C3) H1->C13 NOE NOESY (Spatial config) C13->NOE XRD X-Ray Diffraction (Absolute config) NOE->XRD If crystalline

Figure 2: Hierarchical workflow for the complete spectroscopic validation of spiro-scaffolds.

Comparative Analysis: Common Pitfalls

PitfallSpectroscopic IndicatorRemediation
Ring Opening (Impurity) Appearance of alkene signals (

5-7 ppm) and loss of high-field cyclopropyl signals.
Check MS for M+ (same mass) but different fragmentation. Re-purify on neutral alumina (silica acidity can open the ring).
Regioisomers Complex multiplet patterns in aromatic region; unexpected NOE correlations.Use HMBC (Heteronuclear Multiple Bond Correlation) to trace connectivity from the spiro-carbon to the aromatic ring.
Solvent Peaks Residual THF/EtOAc signals overlapping with cyclopropyl region (

1.5-4.0 ppm).
Dry sample thoroughly under high vacuum; use CDCl

or DMSO-

to shift solvent residuals.

References

  • Pavlovska, T. L., et al. (2016).[1] "The spirocyclopropyl oxindole motif in biologically active compounds." Molecular Diversity. Link

  • Olivito, F., et al. (2023).[2][3] "Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts." Organic Letters. Link[4]

  • Bera, S., et al. (2025).[5] "Visible Light Induced One-pot Synthesis of Spirocyclopropyl Oxindoles." CHIMIA.[5] Link

  • Cao, Z. Y., & Zhou, J. (2021).[6] "Stereoselective synthesis and applications of spirocyclic oxindoles." Organic Chemistry Frontiers. Link

  • Mikhalap, M. V., et al. "Determination of the spirocyclopropanoxindole fine structure using NMR spectroscopy."[7] Herzen State Pedagogical University of Russia.[7] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7'-Methylspiro[cyclopropane-1,3'-indoline]

Document Control: Scope: Laboratory Handling & Disposal Compound Class: Spiro-indoline Derivative / Pharmaceutical Intermediate[1] Hazard Classification: Irritant / Potentially Harmful (Read-Across Protocol) Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory Handling & Disposal

  • Compound Class: Spiro-indoline Derivative / Pharmaceutical Intermediate[1]

  • Hazard Classification: Irritant / Potentially Harmful (Read-Across Protocol)

Executive Summary & Risk Profile

7'-Methylspiro[cyclopropane-1,3'-indoline] is a specialized heterocyclic building block, often utilized in the synthesis of bioactive molecules (e.g., sodium channel blockers or antiviral agents).[1] As a research-grade chemical, specific toxicological data is often limited.[1]

Scientific Integrity Note: In the absence of compound-specific toxicology, this guide applies the "Precautionary Principle" using Read-Across data from the parent scaffold (Spiro[cyclopropane-1,3'-indoline]) and structurally related indoline derivatives.[1] These compounds are established skin/eye irritants and potential sensitizers.[1][2]

Core Hazard Assessment (GHS Standards)
Hazard TypeCodeDescriptionMechanistic Insight
Acute Toxicity H302 Harmful if swallowedIndoline cores can interact with neurotransmitter receptors; oral bioavailability is typically moderate-to-high.[1]
Skin Irritation H315 Causes skin irritationLipophilic nature facilitates dermal penetration, leading to localized inflammation.[1]
Eye Irritation H319 Causes serious eye irritationNitrogenous bases are often caustic to mucosal membranes.[1]
STOT-SE H335 Respiratory irritationFine particulates or aerosols can severely irritate the upper respiratory tract.[1]

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system to prevent dermal absorption and inhalation.[1]

PPE Selection Logic

The following diagram illustrates the decision pathway for selecting PPE based on the operation scale.

PPE_Selection Start Operation Assessment Scale Quantity / State Start->Scale Solid_Small Solid (<1g) or Solution Scale->Solid_Small Routine Solid_Large Solid (>1g) or Dust Potential Scale->Solid_Large High Risk Level_1 LEVEL 1: Standard - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat - Fume Hood Solid_Small->Level_1 Level_2 LEVEL 2: Enhanced - Double Nitrile Gloves - Chemical Goggles - Tyvek Sleeves/Apron - Vented Balance Enclosure Solid_Large->Level_2

Caption: Risk-based PPE selection logic ensuring appropriate barrier protection based on handling quantity and physical state.

Detailed Gear Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Resistance: Indoline derivatives are organic bases that can permeate thin latex.[1] Double gloving creates a sacrificial outer layer and provides a visual indicator of breach.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses have gaps.[1] Goggles prevent entry of airborne dusts (H335) or splashes (H319) which can cause corneal injury.[1]
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Contamination Control: Tyvek sleeves protect the wrist gap between glove and coat, a common exposure point during weighing.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Engineering Control: Prevents inhalation.[1] Respirators (N95) are only for emergency spill cleanup, not routine handling.[1]

Operational Protocols

A. Storage & Stability[1][3][4][5][6]
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

    • Why? The indoline nitrogen is susceptible to oxidation over time, leading to degradation products (indoles) that may have different toxicity profiles.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and leaching.

B. Weighing & Transfer (Critical Step)

Objective: Minimize airborne particulate generation.[1]

  • Preparation: Place an anti-static gun or ionizer inside the fume hood.[1] Static charge can cause the light powder to "fly," increasing inhalation risk.

  • Setup: Line the hood surface with an absorbent, plastic-backed mat (e.g., Benchkote).[1]

  • Transfer:

    • Use a disposable anti-static spatula.[1]

    • Do not transfer directly from the stock bottle to the reaction vessel if the distance is greater than 6 inches.[1] Use an intermediate weighing boat.

  • Decontamination: Immediately wipe the balance and spatula with a tissue dampened in Methanol or Ethyl Acetate.[1] Dispose of the tissue as solid hazardous waste.[1]

C. Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible.[1] 7'-Methylspiro[cyclopropane-1,3'-indoline] is likely soluble in DCM, DMSO, or Methanol.[1]

  • Closed System: Once in solution, the inhalation risk drops significantly, but skin absorption risk remains.[1] Keep vessels capped.

Waste Disposal & Deactivation

Objective: Prevent environmental release and downstream exposure.[1][3]

Waste Stream Segregation
Waste TypeClassificationDisposal Method
Solid Waste Hazardous (Toxic)Incineration.[1] Label as "Contaminated with Indoline Derivative."[1]
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent.[1] Do not mix with oxidizers (e.g., Nitric acid) as violent reactions with the amine may occur.
Sharps/Glass Contaminated SharpsHard-walled container.[1]
Handling Workflow Diagram

Handling_Workflow Reception 1. Reception (Inspect Seal) Storage 2. Storage (2-8°C, Argon) Reception->Storage Weighing 3. Weighing (Fume Hood + Ionizer) Storage->Weighing Equilibrate to RT Reaction 4. Reaction (Closed Vessel) Weighing->Reaction Dissolve Waste 5. Disposal (Incineration) Weighing->Waste Consumables Reaction->Waste Quench

Caption: End-to-end handling workflow emphasizing temperature equilibration and containment.

Emergency Response

Spill Cleanup (Solid)[1]
  • Evacuate the immediate area if the spill is >500 mg outside a hood.[1]

  • Don PPE: Double gloves, goggles, N95 respirator (if dust is visible).[1]

  • Contain: Cover spill with a damp paper towel (prevents dust).[1]

  • Clean: Scoop up material. Wipe area with 0.1M HCl (to protonate the amine, making it water-soluble and easier to wipe up), followed by water.[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4] Hold eyelids open. Seek medical attention (alkaline nature of amines can cause deep tissue damage).[1]

  • Skin Contact: Wash with soap and water.[1][2][5][6][7] Do not use alcohol (enhances absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

References

  • PubChem. (n.d.).[1][8] Compound Summary: Spiro[cyclopropane-1,3'-indoline].[1][6][8][9][10][11] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][12] Laboratory Safety Guidance. Retrieved from [Link][1]

Sources

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